Sucrose 4,6-methyl orthoester
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
6-[(2S,3R,4R,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O12/c1-14(22-2)23-4-7-11(26-14)9(19)10(20)13(24-7)27-15(5-17)12(21)8(18)6(3-16)25-15/h6-13,16-21H,3-5H2,1-2H3/t6-,7?,8+,9?,10?,11?,12-,13?,14?,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHQAYOJGDRUCF-YWFXHEEHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2C(O1)C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OCC2C(O1)C(C(C(O2)O[C@]3([C@@H]([C@H]([C@H](O3)CO)O)O)CO)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Sucrose 4,6-Methyl Orthoester: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Sucrose (B13894) 4,6-methyl orthoester, a key intermediate in the synthesis of valuable sucrose derivatives. This document details its chemical structure, physicochemical properties, and established synthesis protocols.
Chemical Structure and Properties
Sucrose 4,6-methyl orthoester, systematically named (4aR,6R,7R,8R,8aS)-6-(((2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)tetrahydrofuran-2-yl)oxy)-2-methoxy-2-methylhexahydropyrano[3,2-d][1][2]dioxine-7,8-diol, is a cyclic orthoester derivative of sucrose.[3][4] The formation of the 4,6-orthoester linkage protects the 4- and 6-hydroxyl groups of the glucose moiety of sucrose, allowing for selective reactions at other positions.
The structure consists of the sucrose backbone with a methyl orthoester group bridging the C4 and C6 positions of the glucopyranosyl ring. This modification is crucial in synthetic chemistry, particularly in the preparation of sucralose, a widely used artificial sweetener.[5]
Physicochemical Data
| Property | Value | Reference |
| Chemical Formula | C₁₅H₂₆O₁₂ | [1][6] |
| Molecular Weight | 398.36 g/mol | [6][7] |
| CAS Number | 116015-72-6 | [6][8] |
| Appearance | Clear, colorless syrup (when recovered from reaction) | [5] |
Structural Diagram
Caption: Chemical structure of this compound.
Experimental Protocols
The synthesis of this compound can be achieved through several methods. The most common protocols involve the reaction of sucrose with a trialkyl orthoester or a ketene (B1206846) acetal (B89532) in the presence of an acid catalyst.
Synthesis via Trialkyl Orthoester
This protocol is adapted from patented procedures for the preparation of sucrose 4,6-orthoesters.[5][9]
Materials:
-
Sucrose
-
Trimethyl orthoacetate
-
Dimethylformamide (DMF), anhydrous
-
p-Toluenesulfonic acid (catalytic amount)
-
Amberlite IRA-93 (OH⁻) ion exchange resin or other suitable basic resin
-
n-Butanol
-
Ethanol
-
Water
Procedure:
-
Dissolve sucrose (3.42 g) in anhydrous dimethylformamide (27.5 ml).
-
Add trimethyl orthoacetate (1.91 ml, 1.5 molar equivalent).
-
Add a catalytic amount of p-toluenesulfonic acid (25 mg).
-
Stir the reaction mixture at room temperature. The reaction is typically complete within one hour.
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of n-butanol/ethanol/water.
-
Upon completion, neutralize the reaction mixture by adding a basic ion exchange resin (e.g., Amberlite IRA-93) until the pH is neutral.
-
Filter the mixture to remove the ion exchange resin.
-
Evaporate the filtrate in vacuo to obtain the product as a clear, colorless syrup.
Synthesis via Ketene Acetal
This alternative method utilizes a ketene acetal, which can offer advantages in terms of reagent use and reaction equilibrium.[10]
Materials:
-
Sucrose
-
Dimethylformamide (DMF), anhydrous
-
p-Toluenesulfonic acid (catalytic amount)
-
Basic workup reagents as in Protocol 2.1
Procedure:
-
Dissolve sucrose in anhydrous dimethylformamide.
-
Add 1,1-dimethoxyethene (stoichiometric amount).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Stir the mixture at room temperature. The reaction proceeds to near quantitative yield.
-
The workup procedure is similar to Protocol 2.1, involving neutralization with a basic resin, filtration, and solvent evaporation under vacuum.
Synthetic Workflow and Applications
This compound is a pivotal intermediate in the selective modification of sucrose. Its primary application is in the synthesis of sucrose 6-esters, which are precursors to the high-intensity sweetener, sucralose.[5][10]
The workflow involves the formation of the orthoester to protect the 4- and 6-hydroxyl groups, followed by mild acidic hydrolysis to yield a mixture of the 4- and 6-monoesters. Subsequent treatment with a base selectively converts the 4-ester to the more stable 6-ester.
Caption: Synthetic pathway from sucrose to sucrose 6-acetate via the 4,6-methyl orthoester intermediate.
References
- 1. This compound | C15H26O12 | CID 10927432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. This compound | CAS No- 116015-72-6 | Simson Pharma Limited [simsonpharma.com]
- 5. US4889928A - Sucrose alkyl 4,6-orthoacylates - Google Patents [patents.google.com]
- 6. scbt.com [scbt.com]
- 7. 116015-72-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. This compound | 116015-72-6 [chemicalbook.com]
- 9. CN105254684A - Preparation method of sucrose-6-acetate - Google Patents [patents.google.com]
- 10. US5440026A - Process for the preparation of sucrose 6-esters - Google Patents [patents.google.com]
Synthesis of Sucrose 4,6-Methyl Orthoester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Sucrose (B13894) 4,6-methyl orthoester from sucrose. This compound serves as a key intermediate in the selective preparation of sucrose derivatives, notably as a precursor in the synthesis of sucralose. This document outlines the core synthetic strategies, detailed experimental protocols, and quantitative data derived from key patents in the field.
Introduction
The selective functionalization of sucrose, a complex and highly functionalized molecule, presents a significant challenge in carbohydrate chemistry. The synthesis of Sucrose 4,6-methyl orthoester is a notable achievement in this area, offering a regioselective method to protect the 4- and 6-hydroxyl groups of the glucose moiety. This protection scheme allows for subsequent chemical modifications at other positions of the sucrose molecule. The primary synthetic route involves the direct reaction of sucrose with a trialkyl orthoester in the presence of an acid catalyst. An alternative approach utilizes a ketene (B1206846) acetal. This guide will focus on the prevalent method using trialkyl orthoesters.
Synthetic Pathway
The core of the synthesis is the acid-catalyzed reaction between sucrose and a trialkyl orthoester, such as trimethyl orthoacetate, in an inert organic solvent. This reaction leads to the formation of a cyclic orthoester across the 4- and 6-hydroxyl groups of the glucose unit of sucrose.
Caption: Reaction scheme for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the quantitative data extracted from various patented examples for the synthesis of sucrose orthoester derivatives.
| Parameter | Example 1[1] | Example 2[2] | Example 3[2] |
| Starting Material (Sucrose) | 3.42 g | 80.0 g (0.234 mol) | 80.0 g (0.234 mol) |
| Reagent | Trimethyl orthoacetate (1.91 ml) | Trimethyl orthoacetate (25.3 g, 0.211 mol) | Trimethyl orthoacetate (23.9 g, 0.199 mol) |
| Catalyst | p-Toluene sulphonic acid (25 mg) | p-Toluene sulphonic acid (0.48 g) | p-Toluene sulphonic acid (0.48 g) |
| Solvent | Dimethylformamide (27.5 ml) | Dimethylformamide (600 ml) | Dimethylformamide (600 ml) |
| Reaction Temperature | Ambient | 60°C | 55°C |
| Reaction Time | 1 hour | 0.5 hours | 0.5 hours |
| Subsequent Hydrolysis | Yes (Water) | Yes (37g Water) | Yes (37g Water) |
| Isomerization Base | Pyridine | tert-Butylamine (B42293) (1.2g) | tert-Butylamine (1.2g) |
| Final Product (after hydrolysis & isomerization) | Sucrose 6-acetate | Sucrose 6-acetate | Sucrose 6-acetate |
| Yield (of Sucrose 6-acetate) | Not explicitly quantified | 83.3% (molar) | 85.0% (molar) |
Experimental Protocols
The following are detailed methodologies for the key experiments in the synthesis of this compound and its subsequent conversion.
Synthesis of Sucrose 4,6-Methyl Orthoacetate[1]
-
Preparation: To a solution of sucrose (3.42 g) in dimethylformamide (27.5 ml), add trimethyl orthoacetate (1.91 ml).
-
Catalysis: Add a catalytic amount of p-toluene sulphonic acid (25 mg) to the mixture.
-
Reaction: Stir the mixture at ambient temperature. The reaction is typically complete within one hour.
-
Neutralization: After the reaction, neutralize the acid catalyst using a suitable ion-exchange resin.
-
Purification: Filter the mixture to remove the resin. The filtrate, containing the product, can be concentrated by evaporation under vacuum to yield a clear, colorless syrup.
Alternative Synthesis and Conversion to Sucrose 6-Acetate[2]
-
Dissolution: Dissolve 80.0 g (0.234 mol) of sucrose in 600 ml of dimethylformamide (DMF) in a 1000 ml three-necked flask with stirring. Heat to 75°C to ensure complete dissolution.
-
Reaction Initiation: Cool the solution to 55°C and add 23.9 g (0.199 mol) of trimethyl orthoacetate and 0.48 g of p-toluenesulfonic acid.
-
Reaction Maintenance: Maintain the reaction at this temperature for 0.5 hours. During the reaction, intermittently apply a vacuum to remove the methanol generated. A small amount of additional trimethyl orthoacetate can be added to drive the reaction to completion.
-
Hydrolysis: After the initial reaction, cool the mixture to 30°C and add 37 g of water. Stir for 1 hour to hydrolyze the orthoester into a mixture of sucrose-4-acetate and sucrose-6-acetate.
-
Isomerization: To the hydrolyzed mixture, add 1.2 g of tert-butylamine and another 37 g of water. Stir at 30°C for 3 hours to convert the sucrose-4-acetate into sucrose-6-acetate.
-
Work-up: Recover the majority of the solvent. The resulting syrupy liquid contains the desired sucrose-6-acetate.
Experimental Workflow
The logical flow of the synthesis and subsequent processing is depicted in the following diagram.
References
An In-depth Technical Guide to the Chemical Properties of Sucrose Orthoesters
For Researchers, Scientists, and Drug Development Professionals
Sucrose (B13894) orthoesters are a unique class of carbohydrate derivatives characterized by a carbon atom bonded to three alkoxy groups, with one of the oxygen atoms being part of the sucrose molecule. This guide provides a comprehensive overview of their core chemical properties, including their synthesis, stability, reactivity, and characterization.
Synthesis of Sucrose Orthoesters
The primary method for synthesizing sucrose orthoesters involves the reaction of sucrose with trialkyl orthoesters or ketene (B1206846) acetals in the presence of an acid catalyst. A notable example is the formation of cyclic 4,6-orthoesters, such as sucrose methyl 4,6-orthoacetate.
Experimental Protocol: Synthesis of Sucrose Methyl 4,6-Orthoacetate[1]
This protocol is based on methods described in the synthesis of sucralose (B1001) precursors.
Materials:
-
Sucrose
-
Trimethyl orthoacetate
-
Dimethylformamide (DMF)
-
p-Toluenesulfonic acid (catalyst)
-
Water
Procedure:
-
A stirred suspension of sucrose (50 g) in DMF (200 ml) is treated with trimethyl orthoacetate (21 ml, 1.1 molar equivalents) and a catalytic amount of p-toluenesulfonic acid (300 mg) at 20°C.[1]
-
The reaction is allowed to proceed for approximately 2.5 hours, at which point the solution should become clear.
-
To initiate hydrolysis of the orthoester, water (20 ml, 8 molar equivalents) is added to the solution.
-
After stirring for an additional 20 minutes, tert-butylamine (5 ml) is added to facilitate the migration of the acetate (B1210297) group.[1]
-
The mixture is stirred for another hour before being concentrated under vacuum to yield crude sucrose 6-acetate, a key intermediate derived from the initial orthoester.
Chemical Stability and Reactivity
Sucrose orthoesters are notably sensitive to acidic conditions. Even mild aqueous acid can lead to the hydrolysis of the orthoester functionality. This reactivity is a key feature in their application as intermediates in organic synthesis.
Hydrolysis of Sucrose 4,6-Orthoesters
The hydrolysis of sucrose alkyl 4,6-orthoacylates proceeds readily in the presence of water and a mild acid catalyst.[1] This reaction initially yields a mixture of the corresponding 4- and 6-monoesters of sucrose. The general mechanism for the acid-catalyzed hydrolysis of orthoesters involves protonation of an alkoxy group, followed by the elimination of an alcohol to form a dialkoxycarbonium ion. This intermediate is then attacked by water, and subsequent steps lead to the final ester and alcohol products.
Spectroscopic Characterization
Detailed spectroscopic data for isolated sucrose orthoesters are not widely available in the public literature, primarily due to their nature as reactive intermediates. However, based on the known structures, expected spectroscopic features can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton spectrum of a sucrose orthoester, such as sucrose methyl 4,6-orthoacetate, would be expected to show characteristic signals for the sucrose backbone protons, as well as singlets for the methyl group of the acetate and the methoxy (B1213986) group of the orthoester. The anomeric proton of the glucose unit would likely appear as a doublet.
-
¹³C NMR: The carbon spectrum would show signals corresponding to the sucrose carbons, the carbonyl carbon of the acetate, the methyl carbons, and the characteristic quaternary carbon of the orthoester functionality (C(OR)₃).
Mass Spectrometry (MS)
The mass spectrum of a sucrose orthoester derivative, such as the hexaacetate of sucrose methyl 4,6-orthoacetate, would be expected to show a molecular ion peak or, more commonly, a fragment corresponding to the loss of a methoxy group.[2] Fragmentation patterns would likely involve cleavage of the glycosidic bond and losses of the acyl groups.
Quantitative Data Summary
The following table summarizes the available quantitative data for the synthesis and hydrolysis of sucrose orthoesters, primarily extracted from patent literature. It is important to note that these values are from specific examples and may not represent optimized yields.
| Parameter | Value | Conditions | Reference |
| Synthesis of Sucrose Methyl 4,6-Orthoacetate | |||
| Reaction Time | ~1 hour | Ambient temperature | [1] |
| Sucrose to Trimethyl Orthoacetate Molar Ratio | 1 : 1.5 | DMF, p-toluenesulfonic acid | [1] |
| Hydrolysis of Sucrose Methyl 4,6-Orthoacetate | |||
| Reaction Time | ~1 hour | Aqueous solution, pH 5, ambient temperature | [1] |
| Ratio of Sucrose 4-acetate to 6-acetate | 49 : 43 | After 2 hours of hydrolysis | [1] |
| Isomerization to Sucrose 6-acetate | |||
| Reaction Time | 4 hours | Addition of pyridine (B92270) to aqueous solution | [1] |
| Molar Yield of Sucrose-6-acetate | 85.0% | From a process involving orthoester formation and hydrolysis | [3] |
Applications in Drug Development and Synthesis
The primary documented application of sucrose orthoesters is as key intermediates in the synthesis of sucralose, a widely used artificial sweetener.[4] The regioselective formation of the 4,6-orthoester allows for the targeted modification of other hydroxyl groups on the sucrose molecule. This strategy of using orthoesters as protecting groups is a valuable tool in carbohydrate chemistry, enabling the synthesis of complex and specifically functionalized sucrose derivatives that may have applications in drug delivery and development. The acid-labile nature of the orthoester group allows for its ready removal under mild conditions, which is crucial when working with sensitive molecules.
References
- 1. US4889928A - Sucrose alkyl 4,6-orthoacylates - Google Patents [patents.google.com]
- 2. US5440026A - Process for the preparation of sucrose 6-esters - Google Patents [patents.google.com]
- 3. CN105254684A - Preparation method of sucrose-6-acetate - Google Patents [patents.google.com]
- 4. The synthesis of sucralose from sucrose - The Science Snail [sciencesnail.com]
An In-depth Technical Guide to Sucrose 4,6-methyl orthoester
CAS Number: 116015-72-6
This technical guide provides a comprehensive overview of Sucrose (B13894) 4,6-methyl orthoester, a key derivative of sucrose utilized in synthetic carbohydrate chemistry. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, synthesis protocols, and its significant applications, with a focus on its role as a versatile intermediate.
Physicochemical Properties
Sucrose 4,6-methyl orthoester is a white, solid sugar derivative that is soluble in water, methanol, and acetone.[1] As a cyclic orthoester, it serves as a protective group for the 4- and 6-hydroxyl groups of the glucose moiety in sucrose. This protection renders the molecule more stable in certain acidic conditions and at high temperatures compared to unprotected sucrose.[1]
| Property | Value | Reference |
| CAS Number | 116015-72-6 | [2] |
| Molecular Formula | C₁₅H₂₆O₁₂ | [2] |
| Molecular Weight | 398.36 g/mol | [2] |
| Synonyms | beta-D-Fructofuranosyl 4,6-O-(1-methoxyethylidene)-alpha-D-glucopyranoside, (4aR,6R,7R,8R,8aS)-6-(((2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)tetrahydrofuran-2-yl)oxy)-2-methoxy-2-methylhexahydropyrano[3,2-d][3][4]dioxine-7,8-diol | |
| Appearance | White solid | [1] |
| Solubility | Soluble in water, methanol, and acetone | [1] |
Synthesis of this compound
The synthesis of this compound is primarily achieved through the reaction of sucrose with a trialkyl orthoester, such as trimethyl orthoacetate, in the presence of an acid catalyst.[5] Another effective method involves the reaction of sucrose with a ketene (B1206846) acetal.[3] These methods selectively protect the 4- and 6-hydroxyl groups of the glucose unit.
Experimental Protocol: Synthesis via Trialkyl Orthoester
This protocol is adapted from established patent literature.[5]
Materials:
-
Sucrose
-
Dimethylformamide (DMF)
-
Trimethyl orthoacetate
-
p-toluenesulfonic acid (catalytic amount)
-
Ion exchange resin (e.g., Amberlite IRA93(OH⁻))
Procedure:
-
Dissolve sucrose in dimethylformamide.
-
Add trimethyl orthoacetate (approximately 1.5 molar equivalent) to the solution.
-
Introduce a catalytic amount of p-toluenesulfonic acid to initiate the reaction.
-
Stir the mixture at ambient temperature. The reaction is typically complete within one hour.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, neutralize the solution using an ion exchange resin.
-
Filter the mixture to remove the resin.
-
Evaporate the filtrate under vacuum to obtain this compound as a clear, colorless syrup.
Key Applications in Synthetic Chemistry
The primary application of this compound is as a crucial intermediate in the synthesis of other sucrose derivatives, most notably sucralose.[5] It also serves as a valuable tool in glycobiology research and as a reference standard in analytical chemistry.[3]
Intermediate in Sucralose Synthesis
This compound is a key precursor in the production of sucrose-6-esters, which are then chlorinated to produce sucralose.[5] The orthoester group selectively protects the 4- and 6-positions, allowing for targeted modification of other hydroxyl groups.
The workflow for the synthesis of sucrose-6-acetate from this compound involves a mild acidic hydrolysis step. This hydrolysis cleaves the orthoester ring to yield a mixture of sucrose 4-acetate and sucrose 6-acetate. Subsequent treatment with a base isomerizes the 4-acetate to the desired 6-acetate.
Role in Glycobiology and as a Reference Standard
In the field of glycobiology, which involves the study of the structure, synthesis, and biology of sugars, this compound is utilized as a biochemical reagent.[3] Its defined structure and purity also make it suitable for use as an impurity reference standard in analytical method development and validation for products such as sucralose.[6]
Hydrolysis and Further Reactions
The hydrolysis of the orthoester is a critical step in its application as an intermediate. Orthoesters are readily hydrolyzed under mild aqueous acidic conditions to form an ester and alcohols.[5] In the case of this compound, this yields a mixture of the 4- and 6-monoesters of sucrose.
Analytical Characterization
The characterization of this compound and its reaction products is typically performed using standard analytical techniques in organic chemistry.
-
Thin-Layer Chromatography (TLC): Used for monitoring the progress of the synthesis and separation of products.
-
High-Performance Liquid Chromatography (HPLC): For the quantitative analysis of reaction mixtures, particularly for separating the isomeric monoesters of sucrose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the orthoester and its derivatives.
Conclusion
This compound is a pivotal molecule in synthetic carbohydrate chemistry. Its ability to selectively protect the 4- and 6-hydroxyl groups of sucrose in a stable yet readily cleavable manner makes it an invaluable intermediate, particularly in the industrial synthesis of sucralose. For researchers in drug development and glycobiology, understanding the synthesis and reactivity of this compound opens avenues for the creation of novel carbohydrate-based molecules and analytical standards. The detailed protocols and reaction pathways provided in this guide serve as a foundational resource for the practical application and further investigation of this compound.
References
- 1. Complete Assignment of the 1H and 13C NMR Spectra of a Sucrose Ester from Euphorbia Lathyris L | Semantic Scholar [semanticscholar.org]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. US4889928A - Sucrose alkyl 4,6-orthoacylates - Google Patents [patents.google.com]
- 6. cleanchemlab.com [cleanchemlab.com]
In-Depth Technical Guide: Sucrose 4,6-Methyl Orthoester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Sucrose (B13894) 4,6-methyl orthoester, a key intermediate in carbohydrate chemistry with applications in glycobiology and as a precursor in the synthesis of valuable sucrose derivatives. This document details the physicochemical properties, synthesis, and analytical characterization of this compound. While direct biological activities in signaling pathways are not extensively documented, its role as a versatile biochemical reagent is highlighted. Experimental protocols and quantitative data are presented to assist researchers in its synthesis and characterization.
Physicochemical Properties
Sucrose 4,6-methyl orthoester is a derivative of sucrose where the hydroxyl groups at the 4 and 6 positions of the glucose moiety are protected by a cyclic methyl orthoester. This modification imparts specific chemical properties that are leveraged in multi-step syntheses.
| Property | Value | Reference(s) |
| Molecular Weight | 398.36 g/mol | [1][2] |
| Molecular Formula | C₁₅H₂₆O₁₂ | [1][2] |
| CAS Number | 116015-72-6 | [1][2] |
| Synonyms | β-D-Fructofuranosyl 4,6-O-(1-methoxyethylidene)-α-D-glucopyranoside | |
| Appearance | Clear, colorless syrup (as described in related syntheses) | [3] |
| Solubility | Soluble in organic solvents such as dimethylformamide (DMF) | [3] |
Synthesis of this compound
The synthesis of this compound typically involves the reaction of sucrose with a suitable orthoester reagent in the presence of an acid catalyst. Two primary methods are documented in patent literature.
Method 1: Reaction with a Trialkyl Orthoester
This method involves the direct reaction of sucrose with a trialkyl orthoester, such as trimethyl orthoacetate, in an inert organic solvent.
Reaction Scheme:
Caption: Synthesis of this compound via Trialkyl Orthoester Route.
Experimental Protocol:
-
Preparation: Dissolve sucrose (1 equivalent) in anhydrous dimethylformamide (DMF).
-
Reaction: Add trimethyl orthoacetate (1.25-1.5 molar equivalents) to the solution.
-
Catalysis: Introduce a catalytic amount of p-toluenesulfonic acid.
-
Monitoring: Stir the reaction at ambient temperature for approximately 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)[3].
-
Work-up: Upon completion, neutralize the acid catalyst using an appropriate ion-exchange resin (e.g., Amberlite IRA93(OH⁻))[3].
-
Purification: Filter the resin and evaporate the solvent under vacuum to yield the product as a syrup. Further purification can be achieved by silica (B1680970) gel column chromatography[3].
Method 2: Reaction with a Ketene (B1206846) Acetal
An alternative route involves the reaction of sucrose with a ketene acetal, such as 1,1-dimethoxyethene (B1580634), which can provide the desired orthoester in high yield[5].
Reaction Scheme:
Caption: Synthesis of this compound via Ketene Acetal Route.
Experimental Protocol:
A detailed, reproducible protocol from scientific journals is not currently available. The general procedure, as inferred from patent literature, is similar to the trialkyl orthoester method, with 1,1-dimethoxyethene used as the reagent[5].
Analytical Characterization
Thorough analytical characterization is crucial to confirm the structure and purity of the synthesized this compound. While specific spectral data for this compound is not widely published, the following techniques are standard for the analysis of sucrose derivatives.
Chromatographic Analysis
| Technique | Typical Conditions | Expected Outcome |
| Thin Layer Chromatography (TLC) | Mobile Phase: n-Butanol/Ethanol/Water (5:3:2) | A distinct spot with an Rf value different from sucrose. In one reported synthesis, the product had an Rf of 0.62, while sucrose was at 0.40[3]. |
| High-Performance Liquid Chromatography (HPLC) | Column: Reversed-phase C18 or Amide-based columns. Detection: Refractive Index (RI) or Charged Aerosol Detector (CAD). | A single, well-defined peak indicating the purity of the compound. |
Spectroscopic Analysis
While specific spectra for this compound are not available in the public domain, the expected key features based on the analysis of similar sucrose esters are outlined below.
| Technique | Expected Key Features |
| ¹H NMR Spectroscopy | - Signals corresponding to the anomeric protons of the glucose and fructose (B13574) units. - A characteristic singlet for the methyl group of the orthoester. - A singlet for the methoxy (B1213986) group of the orthoester. - Complex multiplets for the other sugar protons. |
| ¹³C NMR Spectroscopy | - Signals for the anomeric carbons. - A signal for the quaternary carbon of the orthoester. - Signals for the methyl and methoxy carbons of the orthoester. - Resonances for the other carbon atoms of the sucrose backbone. |
| Mass Spectrometry (MS) | - Electrospray Ionization (ESI-MS): Expect to observe the molecular ion adduct, such as [M+Na]⁺ or [M+H]⁺. - Fragmentation Pattern: Tandem MS (MS/MS) would likely show fragmentation of the glycosidic bond and loss of the orthoester group. |
Role in Drug Development and Research
This compound is primarily utilized as a protected intermediate in the synthesis of more complex molecules. Its main application lies in directing chemical modifications to other hydroxyl groups on the sucrose molecule.
Workflow: Utilization as a Synthetic Intermediate
Caption: General workflow illustrating the use of this compound as a protected intermediate.
This strategy is particularly valuable in the synthesis of sucrose-based drugs or biologically active molecules where regioselectivity is critical. By temporarily blocking the 4 and 6 positions, other hydroxyl groups are available for reactions such as esterification, etherification, or halogenation.
Biological Context and Signaling Pathways
Currently, there is a lack of specific information in the scientific literature detailing the direct involvement of this compound in any biological signaling pathways or its specific biological activities. It is generally considered a synthetic intermediate and a biochemical reagent for research in glycobiology[6][7].
The broader class of "sucrose esters" has been investigated for various biological properties, including antimicrobial and antitumor activities. However, these activities are typically associated with sucrose molecules esterified with fatty acids and are not directly attributable to the orthoester derivative. Similarly, other carbohydrate orthoesters have been studied for their biological activities, but these are structurally diverse and their properties cannot be directly extrapolated to this compound[3].
Conclusion
This compound is a valuable synthetic tool for carbohydrate chemists. Its ability to selectively protect the 4 and 6 hydroxyl groups of the glucose moiety of sucrose enables the regioselective synthesis of a wide range of sucrose derivatives. While detailed experimental protocols and comprehensive analytical data are not widely published, the information available from patent literature provides a solid foundation for its synthesis and purification. Further research into the potential biological activities of this and other sucrose orthoesters may reveal novel applications in drug development and glycobiology.
References
- 1. CN105254684A - Preparation method of sucrose-6-acetate - Google Patents [patents.google.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. US4889928A - Sucrose alkyl 4,6-orthoacylates - Google Patents [patents.google.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Sucrose | The NMR Spectroscopy Facility | University of Southampton [southampton.ac.uk]
An In-depth Technical Guide to 1H and 13C NMR Spectral Data of Sucrose Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for a variety of sucrose (B13894) derivatives. Designed for researchers, scientists, and professionals in drug development, this document compiles essential data, detailed experimental protocols, and structural analysis workflows to facilitate the identification and characterization of these important compounds.
Introduction to NMR Spectroscopy of Sucrose Derivatives
Sucrose, a non-reducing disaccharide composed of glucose and fructose (B13574) units, serves as a versatile scaffold for the synthesis of a wide range of derivatives with applications in food science, pharmaceuticals, and materials science. NMR spectroscopy is an indispensable tool for the structural elucidation of these derivatives, providing detailed information about the connectivity of atoms, the stereochemistry of the glycosidic linkage, and the position of various substituents on the sucrose backbone.
This guide focuses on the characteristic ¹H and ¹³C NMR chemical shifts and coupling constants for several classes of sucrose derivatives, including esters, ethers, carbamates, and glycosides. Understanding these spectral features is crucial for confirming the successful synthesis of a target molecule and for quality control in various applications.
Experimental Protocols
The acquisition of high-quality NMR spectra is fundamental to accurate structural analysis. The following section outlines a general experimental protocol for the NMR analysis of sucrose derivatives. Specific modifications may be required depending on the nature of the derivative and the desired information.
Sample Preparation
Proper sample preparation is critical for obtaining high-resolution NMR spectra.
-
Analyte Concentration: For ¹H NMR, a concentration of 5-25 mg of the sucrose derivative in 0.5-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a higher concentration of 20-100 mg is often required to achieve a good signal-to-noise ratio in a reasonable time.
-
Solvent Selection: The choice of deuterated solvent is crucial and depends on the solubility of the sucrose derivative. Common solvents for carbohydrate analysis include deuterium (B1214612) oxide (D₂O), dimethyl sulfoxide-d₆ (DMSO-d₆), chloroform-d (B32938) (CDCl₃), and methanol-d₄ (CD₃OD). For compounds soluble in water, D₂O is often the solvent of choice. For less polar derivatives, CDCl₃ or DMSO-d₆ may be more appropriate.
-
Internal Standard: For quantitative NMR (qNMR) analysis, an internal standard with a known concentration is added to the sample. The internal standard should have a simple spectrum that does not overlap with the analyte signals. Common standards include trimethylsilylpropanoic acid (TSP) for aqueous samples and tetramethylsilane (B1202638) (TMS) for organic solvents.
-
Sample Filtration: To remove any particulate matter that could degrade spectral quality, it is advisable to filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
NMR Data Acquisition
Modern NMR spectrometers offer a wide array of experiments for structural elucidation.
-
1D ¹H NMR: This is the foundational experiment for determining the proton environment in the molecule. Key parameters to optimize include the spectral width, number of scans, and relaxation delay.
-
1D ¹³C NMR: This experiment provides information on the carbon skeleton. Due to the low natural abundance of ¹³C, longer acquisition times are typically required. Proton decoupling is commonly used to simplify the spectrum and improve sensitivity.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, which is invaluable for tracing the proton connectivity within the glucose and fructose rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for identifying the points of substitution and confirming the overall structure of the derivative.
-
TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, which is useful for identifying all the protons belonging to a specific sugar ring.
-
Data Presentation: ¹H and ¹³C NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for various sucrose derivatives. The data has been compiled from various literature sources and is presented to facilitate comparison. Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., TMS or TSP). The numbering of the sucrose atoms is as follows: C1-C6 for the glucose unit and C1'-C6' for the fructose unit.
Sucrose
| Atom | ¹H Chemical Shift (ppm) in D₂O | ¹³C Chemical Shift (ppm) in D₂O |
| Glucosyl Unit | ||
| 1 | 5.41 (d, J=3.9 Hz) | 93.1 |
| 2 | 3.54 (dd, J=9.9, 3.9 Hz) | 72.2 |
| 3 | 3.82 (t, J=9.6 Hz) | 73.5 |
| 4 | 3.46 (t, J=9.6 Hz) | 70.3 |
| 5 | 3.80 (ddd, J=9.9, 5.0, 2.4 Hz) | 73.4 |
| 6a | 3.78 (dd, J=12.3, 2.4 Hz) | 61.4 |
| 6b | 3.69 (dd, J=12.3, 5.0 Hz) | |
| Fructosyl Unit | ||
| 1'a | 3.68 (d, J=12.0 Hz) | 62.6 |
| 1'b | 3.68 (d, J=12.0 Hz) | |
| 2' | - | 104.7 |
| 3' | 4.22 (d, J=8.4 Hz) | 77.5 |
| 4' | 4.07 (t, J=8.1 Hz) | 75.0 |
| 5' | 3.89 (ddd, J=8.1, 5.7, 2.4 Hz) | 82.4 |
| 6'a | 3.71 (dd, J=12.6, 2.4 Hz) | 63.5 |
| 6'b | 3.61 (dd, J=12.6, 5.7 Hz) |
Sucrose Esters
The chemical shifts of sucrose esters are influenced by the position and number of ester groups. Acylation typically causes a downfield shift of the proton and carbon signals at the site of esterification.
Table 3.2.1: ¹H and ¹³C NMR Chemical Shifts for Sucrose Octaacetate in CDCl₃
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Glucosyl Unit | ||
| 1 | 5.69 (d, J=3.8 Hz) | 90.1 |
| 2 | 4.88 (dd, J=10.4, 3.8 Hz) | 70.4 |
| 3 | 5.45 (t, J=9.8 Hz) | 69.8 |
| 4 | 5.08 (t, J=9.8 Hz) | 68.4 |
| 5 | 4.30 (m) | 70.4 |
| 6a | 4.22 (dd, J=12.4, 4.6 Hz) | 61.9 |
| 6b | 4.16 (dd, J=12.4, 2.3 Hz) | |
| Fructosyl Unit | ||
| 1'a | 4.33 (d, J=12.3 Hz) | 63.0 |
| 1'b | 4.17 (d, J=12.3 Hz) | |
| 2' | - | 104.1 |
| 3' | 5.45 (d, J=8.5 Hz) | 75.9 |
| 4' | 5.37 (t, J=8.5 Hz) | 75.2 |
| 5' | 4.30 (m) | 79.2 |
| 6'a | 4.22 (dd, J=12.4, 4.6 Hz) | 63.7 |
| 6'b | 4.16 (dd, J=12.4, 2.3 Hz) | |
| Acetyl Groups | 2.18, 2.11, 2.10, 2.05, 2.02 (s) | 169.4-170.6 (C=O), 20.6 (CH₃) |
Sucrose Carbamates
The introduction of carbamate (B1207046) groups also leads to characteristic changes in the NMR spectra.
Table 3.3.1: ¹H and ¹³C NMR Chemical Shifts for Sucrose Octa(N-ethyl)carbamate in DMSO-d₆ [1][2]
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Glucosyl Unit | ||
| 1 | 5.48 (d, J=3.6 Hz) | 90.8 |
| 2 | 4.71 (dd, J=10.2, 3.6 Hz) | 71.1 |
| 3 | 5.25 (t, J=9.6 Hz) | 71.9 |
| 4 | 4.89 (t, J=9.6 Hz) | 69.1 |
| 5 | 4.23 (m) | 72.2 |
| 6a | 4.15 (m) | 63.8 |
| 6b | 4.02 (m) | |
| Fructosyl Unit | ||
| 1'a | 4.23 (m) | 65.4 |
| 1'b | 4.02 (m) | |
| 2' | - | 104.2 |
| 3' | 5.25 (d, J=8.4 Hz) | 76.8 |
| 4' | 5.18 (t, J=8.4 Hz) | 74.9 |
| 5' | 4.23 (m) | 80.1 |
| 6'a | 4.15 (m) | 64.5 |
| 6'b | 4.02 (m) | |
| Ethyl Carbamate Groups | 7.3-7.6 (m, NH), 3.0-3.2 (m, CH₂), 1.0-1.1 (t, CH₃) | 154.5-155.5 (C=O), 35.5-36.5 (CH₂), 15.0-15.5 (CH₃) |
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and relationships in the analysis of sucrose derivatives.
Caption: Experimental workflow for the synthesis and NMR analysis of sucrose derivatives.
Caption: Logical relationships in NMR-based structural elucidation of sucrose derivatives.
Conclusion
This technical guide provides a foundational resource for the ¹H and ¹³C NMR analysis of sucrose derivatives. The tabulated spectral data, detailed experimental protocols, and illustrative workflows are intended to assist researchers in the efficient and accurate characterization of these versatile molecules. As the field of sucrose chemistry continues to expand, the principles and data presented herein will serve as a valuable reference for future research and development endeavors.
References
An In-depth Technical Guide to Protecting Groups in Carbohydrate Chemistry
For Researchers, Scientists, and Drug Development Professionals
The strategic manipulation of protecting groups is a cornerstone of modern carbohydrate chemistry, enabling the synthesis of complex oligosaccharides and glycoconjugates with precision and efficiency. This guide provides a comprehensive overview of the core principles and practical applications of protecting groups in this demanding field. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key concepts.
The Indispensable Role of Protecting Groups in Carbohydrate Synthesis
Carbohydrates are characterized by a high density of hydroxyl groups with similar reactivity, posing a significant challenge for regioselective chemical transformations. Protecting groups are temporary modifications of these functional groups, rendering them inert to specific reaction conditions. Beyond this fundamental role of masking, protecting groups in carbohydrate chemistry exert a profound influence on the reactivity of the sugar backbone and, critically, the stereochemical outcome of glycosylation reactions.[1][2][3] The judicious selection and application of a protecting group strategy are therefore paramount to the success of any synthetic endeavor in this field.
A successful protecting group strategy is underpinned by the principle of orthogonality , where specific protecting groups can be removed under distinct conditions without affecting others present in the molecule.[4][5] This allows for the sequential and regioselective modification of the carbohydrate structure, a prerequisite for the assembly of complex oligosaccharides.
Common Protecting Groups for Hydroxyl Functions
A diverse arsenal (B13267) of protecting groups has been developed for carbohydrate chemistry, each with its own unique set of properties regarding installation, stability, and cleavage. The most prevalent classes include ethers, acetals, and silyl (B83357) ethers.
Benzyl (B1604629) and Substituted Benzyl Ethers
Benzyl (Bn) ethers are among the most widely used "permanent" protecting groups in carbohydrate synthesis due to their stability across a broad range of acidic and basic conditions.[6] They are typically installed under basic conditions and removed by catalytic hydrogenation.
Substituted benzyl ethers, such as the p-methoxybenzyl (PMB) group, offer a key advantage in terms of orthogonal deprotection. The electron-donating methoxy (B1213986) group renders the PMB ether more susceptible to oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN), conditions under which unsubstituted benzyl ethers remain stable.[1][7] This orthogonality is crucial for sophisticated synthetic strategies.
Table 1: Comparison of Benzyl (Bn) and p-Methoxybenzyl (PMB) Protecting Groups
| Feature | Benzyl (Bn) | p-Methoxybenzyl (PMB) | Key Considerations |
| Installation | BnBr or BnCl, NaH, DMF | PMBCl, NaH, DMF | Both are installed under similar basic conditions. |
| Stability (Acidic) | Generally Stable | Labile (cleaved by moderate acids like TFA)[1] | PMB is significantly less stable to acid than Bn. |
| Stability (Basic) | Stable | Stable | Both are robust under a wide range of basic conditions.[1] |
| Cleavage | H₂, Pd/C (catalytic hydrogenation) | DDQ or CAN (oxidative cleavage); TFA (acidic cleavage) | This difference in cleavage conditions is the basis for their orthogonal use.[1] |
Silyl Ethers
Silyl ethers, such as tert-butyldimethylsilyl (TBDMS), triethylsilyl (TES), and tert-butyldiphenylsilyl (TBDPS), are valued for their tunable stability, which is largely dependent on the steric bulk of the substituents on the silicon atom. They are typically installed using the corresponding silyl chloride in the presence of a base like imidazole (B134444).[8] Cleavage is most commonly achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF).[9][10]
The varying lability of different silyl ethers allows for selective deprotection. For instance, a less sterically hindered silyl ether can often be removed in the presence of a more hindered one.
Table 2: Common Silyl Ethers and Their Relative Stability
| Silyl Group | Abbreviation | Relative Stability (Acidic Hydrolysis) | Common Cleavage Reagent |
| Trimethylsilyl | TMS | Least Stable | Mild acid or base |
| Triethylsilyl | TES | TBAF, mild acid | |
| tert-Butyldimethylsilyl | TBDMS | TBAF, acetic acid | |
| Triisopropylsilyl | TIPS | TBAF, HF-Pyridine | |
| tert-Butyldiphenylsilyl | TBDPS | Most Stable | TBAF, HF |
Acetals and Ketals
Cyclic acetals and ketals are frequently employed to protect diol systems. The formation of five- or six-membered rings can be used to selectively protect specific pairs of hydroxyl groups. For example, benzylidene acetals are commonly used for the regioselective protection of the 4,6-hydroxyls of hexopyranosides.[11][12] Isopropylidene ketals (acetonides) are often used to protect cis-diols.[8]
A key feature of cyclic acetals is their susceptibility to regioselective reductive opening, which provides a route to partially protected sugars with a free hydroxyl group at a specific position.[12][13][14]
The Anomeric Center: A Special Case for Protection
The anomeric hydroxyl group exhibits unique reactivity as part of a hemiacetal. Its protection is a critical first step in many glycosylation strategies. A wide variety of protecting groups can be installed at the anomeric position, and the choice of this group can significantly impact the subsequent glycosylation step.
Experimental Protocols
This section provides detailed methodologies for the installation and removal of key protecting groups.
Benzylation of a Monosaccharide
Objective: To protect all hydroxyl groups of a monosaccharide as benzyl ethers.
Materials:
-
Monosaccharide (e.g., methyl α-D-glucopyranoside)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Methanol (MeOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
Water
-
Brine
Procedure:
-
Dissolve the monosaccharide (1.0 equiv) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add NaH (5.0 equiv) portion-wise to the stirred solution.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add BnBr (5.0 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and cautiously quench with MeOH.
-
Dilute the mixture with EtOAc and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
Expected Yield: 85-95%
Deprotection of Benzyl Ethers by Catalytic Hydrogenation
Objective: To remove benzyl ether protecting groups.
Materials:
-
Benzylated carbohydrate
-
Palladium on carbon (Pd/C), 10%
-
Methanol (MeOH) or Ethyl acetate (EtOAc)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the benzylated carbohydrate in MeOH or EtOAc.
-
Add Pd/C (10-20% by weight of the substrate).
-
Stir the suspension under an atmosphere of H₂ (balloon or Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected carbohydrate.
Expected Yield: 90-99%
Silylation of a Primary Hydroxyl Group
Objective: To selectively protect a primary hydroxyl group with a TBDPS group.
Materials:
-
Carbohydrate with a primary hydroxyl group
-
tert-Butyldiphenylsilyl chloride (TBDPSCl)
-
Imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
Procedure:
-
Dissolve the carbohydrate (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DMF.
-
Add TBDPSCl (1.1 equiv) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, dilute the reaction with EtOAc and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by silica gel column chromatography.
Expected Yield: 80-95%
Deprotection of a Silyl Ether with TBAF
Objective: To remove a silyl ether protecting group.
Materials:
-
Silylated carbohydrate
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Dichloromethane (DCM)
-
Water
-
Brine
Procedure:
-
Dissolve the silylated carbohydrate (1.0 equiv) in anhydrous THF.
-
Add the 1 M TBAF solution in THF (1.1-1.5 equiv) dropwise at 0 °C.[15]
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Reaction times can vary from 30 minutes to several hours.[9][15]
-
Dilute the reaction mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the deprotected carbohydrate by silica gel column chromatography.
Expected Yield: 85-98%[9]
Formation of a 4,6-O-Benzylidene Acetal (B89532)
Objective: To selectively protect the 4- and 6-hydroxyl groups of a hexopyranoside.
Materials:
-
Hexopyranoside (e.g., methyl α-D-glucopyranoside)
-
Benzaldehyde (B42025) dimethyl acetal
-
p-Toluenesulfonic acid monohydrate (catalytic amount)
-
Anhydrous acetonitrile
Procedure:
-
Dissolve the hexopyranoside (1.0 equiv) in anhydrous acetonitrile.
-
Add benzaldehyde dimethyl acetal (1.5-2.0 equiv) and a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture and neutralize the acid with triethylamine.
-
Concentrate the mixture under reduced pressure.
-
Purify the product by recrystallization or silica gel column chromatography.
Expected Yield: 70-90%
Regioselective Reductive Opening of a Benzylidene Acetal
Objective: To generate a 6-O-benzyl ether with a free 4-hydroxyl group.
Materials:
-
4,6-O-Benzylidene protected carbohydrate
-
Triethylsilane (Et₃SiH)
-
Iodine (I₂)
-
Anhydrous acetonitrile
Procedure:
-
Dissolve the benzylidene acetal (1.0 equiv) in anhydrous acetonitrile.
-
Cool the solution to 0-5 °C.
-
Add Et₃SiH (2.0-3.0 equiv) and I₂ (1.1 equiv).[13]
-
Stir the reaction at this temperature for 10-30 minutes, monitoring by TLC.[13]
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by silica gel column chromatography.
Expected Yield: 85-95%[13]
Strategic Application of Protecting Groups in Oligosaccharide Synthesis
The synthesis of complex oligosaccharides requires a sophisticated protecting group strategy that often involves a combination of permanent and temporary protecting groups, as well as participating and non-participating groups to control the stereochemistry of the newly formed glycosidic bonds.
Orthogonal Protecting Group Strategy
The concept of orthogonality is central to the synthesis of branched oligosaccharides. An orthogonal set of protecting groups allows for the selective deprotection of one hydroxyl group for glycosylation, while all other hydroxyls remain protected.
Caption: Logical workflow for orthogonal protection strategy in oligosaccharide synthesis.
The Role of Participating and Non-Participating Groups in Stereocontrol
The protecting group at the C-2 position of a glycosyl donor plays a crucial role in determining the stereochemical outcome of the glycosylation.
-
Participating Groups: Acyl-type protecting groups (e.g., acetyl, benzoyl) at the C-2 position can participate in the reaction by forming a cyclic acyloxonium ion intermediate. This intermediate shields one face of the pyranose ring, leading to the exclusive formation of the 1,2-trans-glycosidic linkage.[2][3]
-
Non-Participating Groups: Ether-type protecting groups (e.g., benzyl, silyl) at the C-2 position do not form a covalent bond with the anomeric center. In this case, the stereochemical outcome is influenced by a combination of factors, including the anomeric effect, solvent effects, and the nature of the glycosyl donor and acceptor, often leading to a mixture of 1,2-cis and 1,2-trans products.
Caption: Influence of C-2 protecting groups on glycosylation stereoselectivity.
Conclusion
The strategic use of protecting groups is an enabling technology in the field of carbohydrate chemistry. A thorough understanding of the properties of different protecting groups, their installation and cleavage, and their influence on reactivity and stereoselectivity is essential for the successful synthesis of complex glycans and glycoconjugates. This guide provides a foundational understanding and practical protocols to aid researchers in this intricate and rewarding area of chemical science. The continued development of novel protecting groups and orthogonal strategies will undoubtedly pave the way for the synthesis of even more complex and biologically significant carbohydrate structures.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. CN107365334B - Process for benzylation of monoglycosides - Google Patents [patents.google.com]
- 7. Collection - The Dimethoxyphenylbenzyl Protecting Group: An Alternative to the pâMethoxybenzyl Group for Protection of Carbohydrates - The Journal of Organic Chemistry - Figshare [figshare.com]
- 8. tsijournals.com [tsijournals.com]
- 9. benchchem.com [benchchem.com]
- 10. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 11. Recent Chemical and Chemoenzymatic Strategies to Complex-Type N-Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regioselective Reductive Ring Opening of Benzylidene Acetals Using Triethylsilane and Iodine [organic-chemistry.org]
- 14. taylorfrancis.com [taylorfrancis.com]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
The Role of Orthoesters as Protecting Groups for Diols: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of multistep organic synthesis, particularly in the fields of natural product synthesis and drug development, the judicious selection and implementation of protecting groups are paramount. Among the diverse arsenal (B13267) of protecting groups for diols, orthoesters offer a unique combination of stability and reactivity, rendering them valuable tools for chemists. This technical guide provides a comprehensive overview of the use of orthoesters as protecting groups for 1,2- and 1,3-diols, covering their formation, stability, deprotection, and applications, with a focus on quantitative data and detailed experimental protocols.
Core Principles of Orthoester Protecting Groups
Orthoesters are functional groups containing three alkoxy groups attached to a single carbon atom. When used to protect diols, they typically form cyclic structures, such as 2-alkoxy-1,3-dioxolanes (from 1,2-diols) or 2-alkoxy-1,3-dioxanes (from 1,3-diols).
The primary advantages of using orthoesters as protecting groups for diols include:
-
Stability: Orthoesters are highly stable under basic and neutral conditions, making them compatible with a wide range of synthetic transformations, including reactions involving organometallic reagents, hydrides, and basic hydrolysis of esters.[1][2]
-
Acid Lability: They are readily cleaved under mild acidic conditions, often with high selectivity in the presence of other acid-sensitive groups.[1][3] This orthogonality is a crucial feature in complex synthetic strategies.[4]
-
Ease of Formation: Cyclic orthoesters can be efficiently formed from the corresponding diols and trialkyl orthoformates or other orthoester derivatives, typically under acid catalysis.[5]
Formation of Cyclic Orthoesters from Diols
The most common method for the protection of diols as cyclic orthoesters involves the reaction of the diol with a trialkyl orthoformate, such as trimethyl orthoformate (TMOF) or triethyl orthoformate (TEOF), in the presence of an acid catalyst.[6] The reaction proceeds via a series of equilibria, and the removal of the alcohol byproduct (e.g., methanol (B129727) or ethanol) drives the reaction to completion.
Quantitative Data on Orthoester Formation
The following table summarizes representative examples of orthoester formation from diols, highlighting the reaction conditions and yields.
| Diol Substrate | Orthoester Reagent | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Methyl α-D-mannopyranoside | Trimethyl orthoformate | Camphorsulfonic acid (CSA) | Methanol | 72 | 67 | [1] |
| (±)-1-Phenyl-1,2-ethanediol | Trimethyl orthoformate / Cyclohexane-1,2-dione | CSA | Methanol | - | 61 | [6] |
| Methyl α-D-glucopyranoside | Trimethyl orthoformate / Butane-2,3-dione | CSA | Methanol | - | High | [6] |
| 1,2-Butanediol | Trimethyl orthoformate / Phenanthrene-9,10-quinone | CSA | Methanol | - | 57 | [6] |
Experimental Protocol: Protection of a 1,2-Diol with Trimethyl Orthoformate
Materials:
-
1,2-Diol (1.0 equiv)
-
Trimethyl orthoformate (3.0 equiv)
-
Anhydrous solvent (e.g., methanol, dichloromethane, or toluene)
-
Acid catalyst (e.g., camphorsulfonic acid (CSA) or p-toluenesulfonic acid (p-TsOH), 0.1 equiv)
-
Inert atmosphere (e.g., argon or nitrogen)
-
Apparatus for reflux and/or removal of volatiles (e.g., Dean-Stark trap if using toluene)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the 1,2-diol and the anhydrous solvent.
-
Add the acid catalyst to the solution and stir until it dissolves.
-
Add the trimethyl orthoformate to the reaction mixture.
-
If using methanol as the solvent, heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). If using a higher boiling solvent like toluene, set up a Dean-Stark apparatus to azeotropically remove the methanol byproduct.
-
Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Quench the reaction by adding a mild base, such as triethylamine (B128534) or solid sodium bicarbonate, to neutralize the acid catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure cyclic orthoester.
Deprotection of Cyclic Orthoesters
The cleavage of the orthoester protecting group is typically achieved under mild acidic conditions, regenerating the diol.[1] The reaction proceeds via hydrolysis, which is initiated by the protonation of one of the oxygen atoms of the orthoester.
Quantitative Data on Orthoester Deprotection
The following table provides examples of deprotection conditions for orthoester-protected diols.
| Orthoester Substrate | Reagent | Solvent | Time | Yield (%) | Reference |
| Cyclohexane-1,2-diacetal protected monosaccharide | Acid-catalyzed hydrolysis | - | - | - | [6] |
| Butane-2,3-diacetal protected monosaccharide | Acid-catalyzed hydrolysis | - | - | - | [6] |
| 2-Phenyl-1,3-dioxolane | NaBArF₄ | Water | 5 min | Quantitative | [5] |
| Various acetals/ketals | Er(OTf)₃ | Wet Nitromethane | - | High | [5] |
| Various acetals/ketals | Iodine (catalytic) | - | minutes | Excellent | [5] |
Experimental Protocol: Mild Acidic Deprotection of a Cyclic Orthoester
Materials:
-
Cyclic orthoester (1.0 equiv)
-
Solvent system (e.g., acetone/water, THF/water, or wet nitromethane)
-
Acid catalyst (e.g., dilute aqueous HCl, acetic acid, or a Lewis acid like Er(OTf)₃)
-
Stirring apparatus
Procedure:
-
Dissolve the cyclic orthoester in the chosen solvent system in a round-bottom flask.
-
Add the acid catalyst to the solution.
-
Stir the reaction mixture at room temperature. The progress of the deprotection can be monitored by TLC. Gentle heating may be applied if the reaction is sluggish.
-
Once the reaction is complete, neutralize the acid by the careful addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
If an organic solvent was used, remove it under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude diol.
-
Purify the product by column chromatography or recrystallization if necessary.
Applications in Drug Development and Natural Product Synthesis
Orthoester protecting groups have found significant utility in the total synthesis of complex natural products, many of which are precursors or analogues of therapeutic agents.[7] Their stability to a wide range of reagents allows for the selective manipulation of other functional groups within the molecule.
-
Natural Product Synthesis: Orthoesters are present as structural motifs in a variety of bioactive natural products of plant origin, some of which have shown promising anticancer and insecticidal activities.[7] In synthetic campaigns, the orthoester functionality can be installed as a protecting group to navigate complex synthetic routes.
-
Drug Delivery: Polyorthoesters, which are polymers containing orthoester linkages in their backbone, are biodegradable materials used in controlled drug delivery systems. The acid-catalyzed hydrolysis of the orthoester linkages allows for the gradual release of encapsulated drugs.[2]
-
Prodrugs: The orthoester functionality has been explored in the design of prodrugs. For instance, water-soluble orthoester derivatives of a furanone-based COX-2 inhibitor have been developed as prodrugs that convert to the active drug in vivo.
Conclusion
Orthoesters serve as a robust and versatile class of protecting groups for diols in organic synthesis. Their inherent stability to basic and neutral conditions, coupled with their facile cleavage under mild acidic conditions, provides chemists with a powerful tool for the strategic manipulation of complex molecules. The applications of orthoesters in the synthesis of bioactive natural products and in the development of drug delivery systems underscore their importance in the pharmaceutical sciences. This guide provides the fundamental knowledge and practical protocols to effectively utilize orthoester protecting groups in research and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Ortho ester - Wikipedia [en.wikipedia.org]
- 3. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
- 4. Ortho ester synthesis [organic-chemistry.org]
- 5. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and History of Sucrose (B13894) Orthoesters
This guide provides a comprehensive overview of the discovery, synthesis, and historical significance of sucrose orthoesters. These compounds have emerged as critical intermediates in modern carbohydrate chemistry, particularly in the regioselective modification of sucrose to produce high-value derivatives.
Introduction and Historical Context
The study of sucrose derivatives has a long history, with initial reports of sucrose esters, such as sucrose octaacetate, dating back to 1880 by Herzfeld.[1] However, the development of sucrose orthoesters is a more recent chapter, driven by the need for selective protection and functionalization of the sucrose molecule's multiple hydroxyl groups. The foundational work on sugar 1,2-orthoesters as intermediates in glycosylation by Kochetkov and Bochkov laid the groundwork for exploring similar structures with more complex carbohydrates like sucrose.[2][3]
The primary impetus for the intensive study and development of sucrose orthoesters arose from the quest for efficient synthetic routes to sucrose-6-esters and the high-intensity sweetener, sucralose. Research in the late 20th century led to the discovery that sucrose could be reacted with trialkyl orthoesters or ketene (B1206846) acetals to form cyclic orthoesters, which serve as versatile intermediates. These sucrose alkyl 4,6-orthoesters can be selectively hydrolyzed to yield valuable mono-substituted sucrose derivatives.[2][4]
Synthesis of Sucrose Orthoesters
The most common and well-documented method for the synthesis of sucrose orthoesters involves the acid-catalyzed reaction of sucrose with a trialkyl orthoester, such as trimethyl orthoacetate, or a ketene acetal (B89532), like 1,1-dimethoxyethene.[2][4] This reaction selectively forms a cyclic orthoester across the 4- and 6-hydroxyl groups of the glucose moiety in sucrose.
The general reaction can be summarized as follows:
-
With a trialkyl orthoester: Sucrose reacts with a trialkyl orthoester in an inert organic solvent, catalyzed by a strong acid, to form a sucrose alkyl 4,6-orthoester.[2]
-
With a ketene acetal: Sucrose reacts with a ketene acetal in the presence of an acid catalyst in an inert organic solvent to also form a sucrose alkyl 4,6-orthoester.[4]
These reactions are highly valuable as they provide a pathway to selectively functionalize the sucrose molecule, which is otherwise challenging due to its eight hydroxyl groups with similar reactivities.
Quantitative Data on Synthesis
The following tables summarize the quantitative data for the synthesis of sucrose orthoesters as described in key patents and literature.
Table 1: Synthesis of Sucrose Methyl 4,6-Orthoacetate using Trimethyl Orthoacetate [2][5]
| Parameter | Value |
| Reactants | Sucrose, Trimethyl Orthoacetate |
| Molar Ratio (Sucrose:Orthoester) | 1 : 1.25 to 1 : 1.5 |
| Solvent | Dimethylformamide (DMF) |
| Catalyst | p-Toluene Sulphonic Acid |
| Catalyst Loading | Catalytic amount (e.g., 25-600 mg per 100g sucrose) |
| Temperature | Room Temperature (20-22°C) |
| Reaction Time | ~1 to 3 hours |
| Yield | High (often near quantitative) |
Table 2: Synthesis of Sucrose Methyl 4,6-Orthoacetate using 1,1-Dimethoxyethene [4]
| Parameter | Value |
| Reactants | Sucrose, 1,1-Dimethoxyethene |
| Solvent | Dimethylformamide (DMF) |
| Catalyst | p-Toluene Sulphonic Acid |
| Yield | High (near quantitative) |
Detailed Experimental Protocol
The following is a detailed methodology for the synthesis of sucrose methyl 4,6-orthoacetate, based on procedures outlined in the patent literature.[2]
Objective: To synthesize sucrose methyl 4,6-orthoacetate.
Materials:
-
Sucrose (dried)
-
Trimethyl orthoacetate
-
p-Toluene sulphonic acid
-
Dimethylformamide (DMF)
Procedure:
-
Suspend dried sucrose (100 g) in dimethylformamide (400 ml) in a suitable reaction vessel equipped with a stirrer.
-
Add trimethyl orthoacetate (48 ml, a 1.25 molar equivalent) to the suspension.
-
Add a catalytic amount of p-toluene sulphonic acid (600 mg) to the mixture.
-
Stir the mixture at room temperature (20-22°C).
-
Monitor the progress of the reaction by a suitable method, such as HPLC. The reaction mixture should become a clear solution as the sucrose reacts, typically within 1.25 hours.
-
Continue stirring for a total of 3 hours, or until monitoring indicates the reaction is complete (consecutive measurements show no further change).
-
The resulting solution contains the sucrose methyl 4,6-orthoacetate, which can be used in subsequent steps, such as hydrolysis.
Signaling Pathways and Experimental Workflows
The synthesis of sucrose-6-esters via a sucrose orthoester intermediate involves a clear logical workflow. This can be visualized to better understand the sequence of chemical transformations.
Caption: Stepwise mechanism for the acid-catalyzed formation of a sucrose 4,6-orthoester.
Conclusion
The discovery and development of synthetic routes to sucrose orthoesters represent a significant advancement in carbohydrate chemistry. These compounds are not typically final products but rather crucial, versatile intermediates that have enabled the efficient and regioselective synthesis of important sucrose derivatives. The methodologies developed for their synthesis are robust and have been scaled for industrial applications, particularly in the production of sucralose. For researchers in drug development and related fields, understanding the chemistry of sucrose orthoesters opens up possibilities for novel modifications of sucrose and other complex carbohydrates.
References
- 1. Sucrose esters - Wikipedia [en.wikipedia.org]
- 2. US4889928A - Sucrose alkyl 4,6-orthoacylates - Google Patents [patents.google.com]
- 3. ffame.org [ffame.org]
- 4. US5440026A - Process for the preparation of sucrose 6-esters - Google Patents [patents.google.com]
- 5. CN105254684A - Preparation method of sucrose-6-acetate - Google Patents [patents.google.com]
Elucidation of sucrose's chemical structure.
An In-depth Technical Guide to the Elucidation of the Chemical Structure of Sucrose (B13894)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sucrose (C₁₂H₂₂O₁₁), a disaccharide of fundamental importance in biological systems and the food industry, presented a significant structural puzzle to chemists for many years. Its structure as α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside was ultimately determined through a series of meticulous chemical and physical experiments. This technical guide provides a detailed account of the pivotal experiments that led to the elucidation of its complete chemical structure, including comprehensive experimental protocols, tabulated quantitative data from crystallographic studies, and logical diagrams illustrating the deductive process.
Initial Characterization and Composition
The first step in the structural elucidation of sucrose was to determine its basic chemical properties and constituent monosaccharides.
Molecular Formula and Hydrolysis
Elemental analysis and molecular weight determination established the molecular formula of sucrose as C₁₂H₂₂O₁₁.[1][2] Acid-catalyzed hydrolysis, or enzymatic hydrolysis using invertase, cleaves the glycosidic bond in sucrose to yield equal molar quantities of D-glucose and D-fructose.[3][4] This demonstrated that sucrose is a disaccharide composed of one glucose unit and one fructose (B13574) unit.
Absence of a Reducing End
A key characteristic of sucrose is its classification as a non-reducing sugar. This was established through its failure to react in standard tests for reducing sugars, which contain a free hemiacetal or hemiketal group.
Fehling's test is a classic method to differentiate reducing from non-reducing sugars.[5][6]
-
Reagent Preparation :
-
Fehling's Solution A : Dissolve approximately 7 g of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) in 100 mL of distilled water.[7]
-
Fehling's Solution B : Dissolve approximately 35 g of potassium sodium tartrate (Rochelle salt) and 10 g of sodium hydroxide (B78521) (NaOH) in 100 mL of distilled water.[7]
-
Working Solution : Mix equal volumes of Fehling's Solution A and B immediately before use to form a deep blue solution containing the bis(tartrate)cuprate(II) complex.[5]
-
-
Procedure :
-
Place 1 mL of the sucrose solution (e.g., 1% w/v) into a test tube.
-
Add 2 mL of the freshly prepared Fehling's working solution.
-
Heat the test tube in a boiling water bath for 2-5 minutes.[8]
-
Observe for any color change.
-
-
Results and Interpretation :
-
Observation : The solution remains clear and blue.
-
Determination of Ring Structure and Linkage Points
Methylation analysis was a critical chemical method used to determine the ring size of the monosaccharide units and the specific carbon atoms involved in the glycosidic bond.
Experimental Protocol: Methylation Analysis
This procedure involves the complete methylation of all free hydroxyl groups in sucrose, followed by hydrolysis to break the glycosidic bond, and subsequent identification of the partially methylated monosaccharide products.[9][10]
-
Permethylation of Sucrose :
-
Dissolve sucrose in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Treat the solution with a strong base, like sodium hydride (NaH), to generate the alkoxide ions from the hydroxyl groups.
-
Add an excess of methyl iodide (CH₃I). The methyl groups will substitute the hydrogen atoms of the hydroxyl groups via a Williamson ether synthesis.
-
Repeat the process to ensure all eight hydroxyl groups are methylated, forming octamethyl sucrose.
-
-
Hydrolysis of Octamethyl Sucrose :
-
Subject the purified octamethyl sucrose to acid hydrolysis (e.g., using dilute HCl or H₂SO₄). This cleaves the glycosidic linkage.
-
-
Product Identification :
-
Separate the resulting methylated monosaccharides using chromatography (e.g., gas chromatography).
-
Identify the structures of the separated compounds using mass spectrometry and comparison with known standards.
-
-
Results and Interpretation :
-
Products Identified : The hydrolysis of octamethyl sucrose yields 2,3,4,6-tetra-O-methyl-D-glucopyranose and 1,3,4,6-tetra-O-methyl-D-fructofuranose.[1]
-
-
The identification of 2,3,4,6-tetra-O-methyl-D-glucopyranose indicates that the hydroxyl group at C-5 of the glucose unit was involved in ring formation (a pyranose ring) and the hydroxyl group at C-1 was involved in the glycosidic bond.
-
The identification of 1,3,4,6-tetra-O-methyl-D-fructofuranose reveals that the hydroxyl group at C-5 of the fructose unit was part of a ring structure (a furanose ring), and the hydroxyl group at C-2 was involved in the glycosidic linkage.
-
-
Confirmation of Ring Structures
Periodate (B1199274) oxidation provided further, independent evidence for the pyranose and furanose ring structures of the glucose and fructose moieties, respectively.
Experimental Protocol: Periodate Oxidation
This reaction cleaves the carbon-carbon bonds of vicinal diols (hydroxyl groups on adjacent carbons). The stoichiometry of periodate consumption and the products formed are diagnostic of the parent structure.[11][12]
-
Reaction Setup :
-
Prepare an aqueous solution of sucrose of known concentration.
-
Prepare a standardized solution of periodic acid (HIO₄) or sodium periodate (NaIO₄).
-
Mix the sucrose solution with a measured excess of the periodate solution. The reaction is typically carried out in the dark to prevent photochemical side reactions.
-
-
Monitoring the Reaction :
-
At timed intervals, withdraw aliquots from the reaction mixture.
-
Determine the amount of periodate consumed by titration (e.g., iodometric titration).
-
Determine the amount of formic acid produced by titration with a standard base (e.g., NaOH).
-
-
Product Analysis :
-
After the reaction is complete, the resulting tetraaldehyde can be isolated and further characterized if necessary.
-
-
Results and Interpretation :
-
Stoichiometry : The oxidation of one mole of sucrose consumes three moles of periodate and produces one mole of formic acid.[1]
-
-
The glucose unit has three vicinal diol groups (C2-C3, C3-C4), but one is protected by the glycosidic linkage. The cleavage between C2-C3 and C3-C4 consumes two moles of periodate.
-
The fructose unit has one vicinal diol group (C3-C4), which consumes one mole of periodate.
-
The carbon atom between two cleaved bonds (C3 of the glucose unit) is oxidized to formic acid.
-
This 3:1 stoichiometry of periodate consumed to formic acid produced is consistent with an α-glucopyranosyl-(1→2)-β-D-fructofuranoside structure.
-
-
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. What are the products of hydrolysis of sucrose? - askIITians [askiitians.com]
- 5. byjus.com [byjus.com]
- 6. mlsu.ac.in [mlsu.ac.in]
- 7. microbenotes.com [microbenotes.com]
- 8. theory.labster.com [theory.labster.com]
- 9. Methylation analysis of polysaccharides: Technical advice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. ijsr.net [ijsr.net]
Methodological & Application
Application Notes and Protocols: Sucrose 4,6-Methyl Orthoester as a Key Intermediate in Streamlined Sucralose Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of sucralose (B1001), a high-intensity artificial sweetener, utilizing a strategic pathway that proceeds through a sucrose (B13894) 4,6-methyl orthoester intermediate. This method offers a streamlined approach to obtaining the crucial sucrose-6-acetate precursor, which is subsequently chlorinated and deacetylated to yield sucralose.
Introduction
The synthesis of sucralose from sucrose requires selective chlorination at the 4, 1', and 6' positions. A significant challenge in this process is the differentiation of the hydroxyl groups of the sucrose molecule. The use of a sucrose 4,6-methyl orthoester as an intermediate provides an elegant solution to selectively protect the 4 and 6 hydroxyl groups, facilitating the subsequent isolation of the desired sucrose-6-ester. This route is advantageous due to its high regioselectivity and the use of readily available reagents.
The overall synthetic strategy involves three main stages:
-
Formation of Sucrose-6-Acetate via a 4,6-Orthoester Intermediate: Sucrose is reacted with trimethyl orthoacetate in the presence of an acid catalyst to form a this compound. This intermediate is then hydrolyzed and rearranged to yield sucrose-6-acetate.
-
Chlorination: The sucrose-6-acetate is chlorinated using a suitable agent, such as a Vilsmeier-type reagent, to produce 4,1',6'-trichloro-4,1',6'-trideoxygalactosucrose-6-acetate (sucralose-6-acetate).
-
Deacetylation: The final step involves the removal of the acetate (B1210297) group to yield the final product, sucralose.
This document outlines the detailed protocols for each of these key steps, supported by quantitative data and workflow diagrams.
Experimental Protocols
Synthesis of Sucrose-6-Acetate via this compound
This procedure describes the formation of sucrose-6-acetate from sucrose using trimethyl orthoacetate, which proceeds through a cyclic orthoester intermediate.[1][2]
Materials:
-
Sucrose
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Trimethyl orthoacetate
-
p-Toluenesulfonic acid (p-TsOH)
-
Distilled water
-
tert-Butylamine
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Rotary evaporator
Protocol:
-
In a round-bottom flask, dissolve 25.0 g of sucrose in 100 ml of anhydrous DMF.
-
Stir the mixture at room temperature.
-
Slowly add 10.5 ml of trimethyl orthoacetate dropwise to the solution.
-
Add 0.15 g of p-TsOH to the reaction mixture.
-
Continue stirring for 2.5 hours.
-
Add 10 ml of distilled water and continue the reaction for another 40 minutes.
-
Add tert-Butylamine to the mixture and stir for an additional 1.5 hours.
-
Concentrate the reactant solution using a rotary evaporator.
-
The resulting crude product is sucrose-6-acetate, which can be purified by recrystallization or used directly in the next step.
Chlorination of Sucrose-6-Acetate
This protocol details the chlorination of the synthesized sucrose-6-acetate to form sucralose-6-acetate.[1]
Materials:
-
Sucrose-6-acetate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Thionyl chloride
-
Weak aqueous ammonia (B1221849) (6 mol/L)
Equipment:
-
Jacketed reaction vessel with a stirrer
-
Dropping funnel
-
Ice bath
-
Heating mantle
Protocol:
-
Dissolve 10 g of sucrose-6-acetate in 100 ml of anhydrous DMF in a reaction vessel.
-
Cool the solution in an ice bath.
-
Slowly add a pre-mixed solution of 23 ml of thionyl chloride and 43 ml of 1,1,2-trichloroethane dropwise, maintaining a low temperature.
-
After the addition is complete, keep the reaction at a low temperature for 30 minutes.
-
Gradually heat the mixture to 115 °C over 2 hours and reflux for 1.5 hours.
-
Cool the reaction liquid to below 15 °C.
-
Slowly add 20 ml of weak aqueous ammonia (6 mol/L) dropwise to neutralize the mixture, ensuring the temperature remains below 30 °C.
-
Separate the organic phase from the aqueous phase.
-
Extract the aqueous phase three times with 20 ml portions of 1,1,2-trichloroethane.
-
Combine the organic phases and evaporate the solvent under reduced pressure to obtain the crude sucralose-6-acetate.
Deacetylation of Sucralose-6-Acetate to Sucralose
The final step involves the removal of the acetate protecting group to yield sucralose.
Materials:
-
Sucralose-6-acetate
-
Methanol
-
Sodium methoxide (B1231860) solution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
pH meter or indicator strips
Protocol:
-
Dissolve the crude sucralose-6-acetate in methanol.
-
Add a catalytic amount of sodium methoxide solution to the mixture.
-
Stir the reaction at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with an acidic resin or by the addition of a suitable acid.
-
Filter the solution and evaporate the solvent under reduced pressure.
-
The resulting crude sucralose can be purified by recrystallization from a suitable solvent system, such as methanol/water.
Data Presentation
The following tables summarize the quantitative data for the key steps in the synthesis of sucralose via the this compound intermediate.
Table 1: Reactant Quantities and Yields for Sucrose-6-Acetate Synthesis
| Reactant | Molecular Weight ( g/mol ) | Amount Used | Moles |
| Sucrose | 342.30 | 25.0 g | 0.073 |
| Trimethyl orthoacetate | 120.15 | 10.5 ml | - |
| p-Toluenesulfonic acid | 172.20 | 0.15 g | 0.00087 |
| Product | Yield | ||
| Sucrose-6-acetate | 384.34 | ~93-95% (reported)[1] | - |
Table 2: Reaction Conditions for Key Synthetic Steps
| Step | Reaction | Temperature | Duration |
| 1a: Orthoester Formation | Sucrose + Trimethyl orthoacetate | Room Temperature | 2.5 hours |
| 1b: Hydrolysis & Rearrangement | Orthoester Intermediate + H₂O | Room Temperature | 40 min + 1.5 hrs |
| 2: Chlorination | Sucrose-6-acetate + Thionyl chloride | 0 °C to 115 °C | ~4 hours |
| 3: Deacetylation | Sucralose-6-acetate + Sodium methoxide | Room Temperature | Monitored by TLC |
Visualizations
The following diagrams illustrate the chemical pathways and experimental workflows described in these application notes.
Caption: Overall synthetic pathway for sucralose synthesis.
Caption: Experimental workflow for sucralose synthesis.
Conclusion
The utilization of a this compound intermediate provides a robust and efficient pathway for the synthesis of sucralose. The protocols outlined in these application notes offer a clear and reproducible method for researchers and professionals in the field of drug development and chemical synthesis. The provided data and visualizations serve as a practical guide for the implementation of this synthetic route. Further optimization of reaction conditions and purification techniques may lead to even higher yields and purity of the final sucralose product.
References
Application of Sucrose 4,6-Methyl Orthoester in Oligosaccharide Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Sucrose (B13894) 4,6-methyl orthoester serves as a key intermediate in the regioselective modification of sucrose, a fundamental disaccharide. Its primary application lies in a strategic protecting group maneuver to facilitate the synthesis of valuable sucrose derivatives, most notably as a precursor in the industrial production of the high-intensity sweetener, sucralose. While sugar orthoesters, in general, are recognized as glycosyl donors for the formation of 1,2-trans-glycosidic linkages, the direct application of Sucrose 4,6-methyl orthoester as a glycosylating agent in complex oligosaccharide synthesis is not extensively documented in readily available literature.
This document provides a comprehensive overview of the synthesis and primary application of this compound as a protecting group to achieve regioselective acetylation of sucrose.
Core Application: Regioselective 6-O-Acetylation of Sucrose
The formation of a cyclic 4,6-methyl orthoester on the glucose moiety of sucrose effectively shields the hydroxyl groups at these positions, allowing for subsequent manipulation of the remaining hydroxyls. The most prominent application of this strategy is the preparation of sucrose-6-acetate. This process involves three key stages:
-
Formation of this compound: Sucrose is reacted with a suitable reagent to form the cyclic orthoester across the 4- and 6-hydroxyl groups of the glucopyranosyl unit.
-
Mild Acidic Hydrolysis: The orthoester is carefully hydrolyzed to yield a mixture of sucrose 4-acetate and sucrose 6-acetate.
-
Isomerization: The mixture of monoesters is treated with a base to facilitate the migration of the acetyl group from the 4-position to the more stable 6-position, yielding the desired sucrose 6-acetate in high purity.
This sequence of reactions represents an elegant and efficient method for the regioselective acetylation of the primary 6-hydroxyl group of sucrose.
Experimental Protocols
Protocol 1: Synthesis of Sucrose 4,6-Methyl Orthoacetate
This protocol is adapted from established patent literature for the synthesis of sucrose 4,6-orthoesters[1].
Materials:
-
Sucrose
-
Trimethyl orthoacetate
-
p-toluenesulfonic acid (catalytic amount)
-
Anhydrous Dimethylformamide (DMF)
-
Distilled water
Procedure:
-
Dissolve sucrose (e.g., 25.0 g) in anhydrous DMF (100 ml) with stirring at room temperature.
-
Slowly add trimethyl orthoacetate (e.g., 10.5 ml) dropwise to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.15 g).
-
Stir the reaction mixture for approximately 2.5 hours at room temperature.
-
Add distilled water (e.g., 10 ml) and continue stirring for an additional 40 minutes to hydrolyze the orthoester.
-
Add tert-butylamine to the reaction mixture and continue stirring for 1.5 hours to facilitate the isomerization of the 4-acetate to the 6-acetate.
-
Concentrate the reactant mixture under reduced pressure.
-
The resulting sucrose-6-acetate can be further purified by crystallization or used directly in subsequent steps, such as chlorination for the synthesis of sucralose[2].
Quantitative Data Summary
| Reactant Ratio (Sucrose:Trimethyl Orthoacetate) | Catalyst | Solvent | Reaction Time (Orthoester Formation) | Subsequent Hydrolysis and Isomerization | Product | Reported Yield | Reference |
| 1 : 1.5 (molar equivalent) | p-toluenesulfonic acid | DMF | ~1 hour at room temperature | Mild aqueous acid followed by base | Sucrose 6-acetate | High yield | [1] |
| 1 : ~0.9 (molar equivalent) | p-toluenesulfonic acid | DMF | 2.5 hours at room temperature | Water, then tert-butylamine | Sucrose 6-acetate | Not specified | [2] |
Note: The yields for the formation of the orthoester itself are often not reported as it is a transient intermediate that is directly hydrolyzed in the subsequent step. The overall process from sucrose to sucrose-6-acetate is reported to be high yielding[2][3].
Visualizing the Workflow
The following diagrams illustrate the key chemical transformations and the overall workflow for the application of this compound in the regioselective synthesis of sucrose-6-acetate.
References
Application Notes and Protocols: Regioselective Protection of Sucrose Using Orthoesters
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the regioselective protection of sucrose (B13894) at the 4- and 6-hydroxyl positions through the formation of cyclic orthoesters. This strategy offers a valuable tool for the selective modification of sucrose, a key starting material in the synthesis of various derivatives with applications in drug delivery, materials science, and food chemistry.
Introduction
Sucrose, a disaccharide composed of glucose and fructose (B13574) units, possesses eight hydroxyl groups with varying reactivities. The selective protection of these hydroxyl groups is a fundamental challenge in carbohydrate chemistry. Orthoesters serve as effective protecting groups for 1,2- and 1,3-diols, and in the case of sucrose, they can be employed to regioselectively protect the C-4 and C-6 hydroxyl groups of the glucopyranosyl unit. This protection strategy paves the way for subsequent modifications at other positions of the sucrose molecule.
The formation of a sucrose 4,6-orthoester is typically achieved by reacting sucrose with a trialkyl orthoester in the presence of an acid catalyst. The resulting cyclic orthoester can then be selectively hydrolyzed to yield a mixture of 4-O- and 6-O-acyl sucrose derivatives. Subsequent base-catalyzed acyl migration enriches the more thermodynamically stable 6-O-acyl sucrose, a key intermediate in the synthesis of high-intensity sweeteners like sucralose.
Reaction Pathway Overview
The overall strategy for the regioselective protection of sucrose using an orthoester and its subsequent conversion to a 6-O-acyl derivative is depicted below.
Caption: General reaction scheme for the regioselective protection of sucrose.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the key steps in the regioselective protection of sucrose using orthoesters, based on published data.[1][2]
Table 1: Synthesis of Sucrose 4,6-Orthoacetate
| Reagent (Sucrose:Orthoester ratio) | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield | Reference |
| Trimethyl orthoacetate (1:1.1 ME) | p-TsOH | DMF | 20 | 2.5 | High (not specified) | --INVALID-LINK-- |
| Trimethyl orthoacetate (1:1.25 ME) | p-TsOH | DMF | 20-22 | 3 | High (not specified) | --INVALID-LINK-- |
| Trimethyl orthoacetate (1:0.8) | p-TsOH | DMF | 55 | 1 | - | --INVALID-LINK-- |
| Trimethyl orthoacetate (1:0.9) | p-TsOH | DMF | 60 | 0.5 | - | --INVALID-LINK-- |
ME = Molar Equivalent
Table 2: Hydrolysis of Sucrose 4,6-Orthoacetate and Acyl Migration to Sucrose 6-Acetate
| Hydrolysis Conditions | Base for Migration | Reaction Time (Migration) | Overall Molar Yield of Sucrose 6-Acetate (%) | Reference |
| Water (8 ME) | tert-Butylamine (B42293) | 1.25 h | Not specified | --INVALID-LINK-- |
| Water | tert-Butylamine & Water | 3 h | 79.9 | --INVALID-LINK-- |
| Water | tert-Butylamine & Water | 3 h | 85.0 | --INVALID-LINK-- |
| Water | tert-Butylamine & Water | 3 h | 83.3 | --INVALID-LINK-- |
Experimental Protocols
The following are detailed protocols for the key experiments.
Protocol 1: Synthesis of Sucrose Methyl 4,6-Orthoacetate[1]
This protocol describes the formation of the cyclic orthoester at the 4- and 6-positions of the glucose unit of sucrose.
Workflow:
Caption: Workflow for the synthesis of sucrose methyl 4,6-orthoacetate.
Materials:
-
Sucrose (dried)
-
Dimethylformamide (DMF)
-
Trimethyl orthoacetate
-
p-Toluenesulfonic acid (p-TsOH)
Procedure:
-
In a suitable reaction vessel, suspend 100 g of dried sucrose in 400 mL of DMF.
-
To the stirred suspension, add 48 mL of trimethyl orthoacetate (1.25 molar equivalents) and 600 mg of p-toluenesulfonic acid.
-
Stir the mixture at room temperature (20-22°C) for 3 hours. The reaction mixture should become a clear solution after approximately 1.25 hours.
-
Monitor the progress of the reaction by HPLC until completion. The resulting solution contains sucrose methyl 4,6-orthoacetate and can be used directly in the next step.
Protocol 2: Hydrolysis of Sucrose Methyl 4,6-Orthoacetate and Acyl Migration to Sucrose 6-Acetate[1][2]
This protocol details the regioselective opening of the orthoester ring to form a mixture of 4- and 6-acetates, followed by a base-catalyzed acyl migration to yield the desired 6-acetate.
Workflow:
Caption: Workflow for the hydrolysis and acyl migration to sucrose 6-acetate.
Materials:
-
Solution of sucrose methyl 4,6-orthoacetate in DMF (from Protocol 1)
-
Water
-
tert-Butylamine
Procedure:
-
To the reaction mixture from Protocol 1, add 40 mL of water (8 molar equivalents) at room temperature.
-
Stir the solution for approximately 1 hour to facilitate the cleavage of the 4,6-orthoacetate ring. Monitor the formation of sucrose 4- and 6-acetates by HPLC.
-
Once the hydrolysis is complete, add 10 mL of tert-butylamine to the reaction mixture.
-
Stir the solution at ambient temperature for 1.25 hours to promote the migration of the acetyl group from the 4-position to the 6-position.
-
Monitor the acyl migration by HPLC until no further change is observed.
-
Concentrate the reaction mixture to a syrup under reduced pressure at 80-85°C to obtain crude sucrose 6-acetate. Further purification can be achieved by chromatography if necessary.
Deprotection
In the context of the synthesis of sucrose 6-acetate, the "deprotection" of the orthoester is the hydrolysis step that leads to the formation of the monoacetates. For applications where the complete removal of the orthoester to regenerate the 4- and 6-hydroxyl groups is desired, a more rigorous acidic hydrolysis would be required. However, the primary utility demonstrated in the literature for this protecting group is its role as a precursor to the 6-O-acyl derivative.
Conclusion
The use of orthoesters for the regioselective protection of the 4- and 6-hydroxyl groups of sucrose is a robust and efficient method for the synthesis of valuable sucrose derivatives. The protocols provided herein, derived from established literature, offer a clear guide for researchers in the field of carbohydrate chemistry and drug development. The ability to selectively functionalize the sucrose molecule opens up a wide range of possibilities for creating novel compounds with tailored properties.
References
Application Notes and Protocols: Mechanism and Synthesis of Sucrose Orthoesters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sucrose (B13894), a readily available and biocompatible disaccharide, presents a versatile scaffold for chemical modification. The formation of orthoesters on the hydroxyl groups of sucrose offers a unique avenue for the creation of novel derivatives with potential applications in drug delivery, material science, and as intermediates in the synthesis of complex carbohydrates. Orthoesters can serve as protecting groups, providing stability under basic conditions while being readily removable under mild acidic conditions. This application note provides a detailed overview of the mechanism of orthoester formation on sucrose, experimental protocols for its synthesis, and relevant characterization data.
Mechanism of Orthoester Formation
The formation of a cyclic orthoester on a sugar, such as the glucose or fructose (B13574) moiety of sucrose, typically involves the reaction of a diol with a suitable orthoester precursor or a related reagent. The mechanism generally proceeds through the formation of a dioxolenium ion intermediate.
A common method for the preparation of sugar 1,2-orthoesters involves the reaction of a protected glycosyl halide with an alcohol in the presence of a base.[1] The reaction is believed to proceed via an SN2 reaction at the anomeric center, followed by intramolecular cyclization.
Alternatively, orthoesters can be formed by the acid-catalyzed reaction of a diol with a dialkoxy carbene precursor, such as a 1,1-dimethoxyalkene. In the context of sucrose, the reaction can be directed to vicinal diols, such as the 4,6-hydroxyl groups of the glucopyranosyl unit, to form a cyclic orthoester.[2]
The general mechanism can be summarized as follows:
-
Activation: In acid-catalyzed reactions, the orthoester reagent is protonated, making it more electrophilic.
-
Nucleophilic Attack: A hydroxyl group of sucrose attacks the activated reagent.
-
Cyclization: A neighboring hydroxyl group then attacks the intermediate, leading to the formation of a cyclic dioxolenium ion.
-
Deprotonation: Loss of a proton yields the stable orthoester product.
The regioselectivity of the reaction is highly dependent on the protecting groups on the sucrose molecule, the reaction conditions, and the catalyst used.[3][4]
Experimental Protocols
The following protocols are representative methods for the synthesis of sucrose orthoesters.
Protocol 1: Synthesis of 4,6-O-Methoxyethylidenesucrose
This protocol is based on the kinetically controlled orthoesterification of sucrose with 1,1-dimethoxyethene (B1580634).[2]
Materials:
-
Sucrose
-
1,1-Dimethoxyethene
-
Anhydrous p-toluenesulfonic acid (catalyst)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous pyridine
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Dissolve sucrose in anhydrous DMF in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add a catalytic amount of anhydrous p-toluenesulfonic acid to the solution.
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Slowly add 1,1-dimethoxyethene to the reaction mixture with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a few drops of anhydrous pyridine.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate).
-
Collect the fractions containing the desired product and evaporate the solvent to yield 4,6-O-methoxyethylidenesucrose.
Protocol 2: General Synthesis of a Sucrose 1,2-Orthoester from a Glycosyl Halide
This protocol describes a general method for the synthesis of a 1,2-orthoester on a suitably protected sucrose derivative.[1]
Materials:
-
Per-O-acetylated sucrose
-
Titanium tetrabromide (for conversion to glycosyl bromide)
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Anhydrous sodium bicarbonate
-
Tetrabutylammonium (B224687) bromide (phase-transfer catalyst)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Preparation of Acetobromosucrose: React per-O-acetylated sucrose with a brominating agent like titanium tetrabromide in anhydrous DCM to form the glycosyl bromide. Purify the product quickly as it can be unstable.
-
Orthoester Formation:
-
Dissolve the purified acetobromosucrose in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Add the desired anhydrous alcohol (e.g., 2-3 equivalents).
-
Add anhydrous sodium bicarbonate (as a base) and a catalytic amount of tetrabutylammonium bromide.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, filter the mixture to remove the inorganic salts.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the desired sucrose 1,2-orthoester.
-
Data Presentation
The following table summarizes quantitative data for the synthesis of 4,6-O-methoxyethylidenesucrose.[2]
| Product | Reactants | Catalyst | Solvent | Temperature | Reaction Time | Crude Yield (%) |
| 4,6-O-Methoxyethylidenesucrose | Sucrose, 1,1-Dimethoxyethene | p-Toluenesulfonic acid | DMF | Not Specified | Not Specified | 77 |
Characterization of Sucrose Orthoesters
The formation of sucrose orthoesters can be confirmed using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The formation of a cyclic orthoester will result in the appearance of a characteristic signal for the methine proton of the orthoester group (e.g., -O-CH(OCH₃)-O-). The chemical shifts of the protons on the sucrose backbone will also be altered, particularly those adjacent to the site of orthoester formation. The coupling constants will also provide information about the stereochemistry of the newly formed ring.
-
¹³C NMR: A new signal corresponding to the orthoester carbon will appear in the spectrum, typically in the range of 110-125 ppm. The chemical shifts of the sucrose carbons involved in the orthoester linkage will also shift.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the synthesized sucrose orthoester. Fragmentation patterns can provide further structural information.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-O stretching frequencies for the orthoester group. The broad O-H stretching band of the starting sucrose will be diminished or absent depending on the extent of reaction and the specific hydroxyl groups involved.
Mandatory Visualization
Caption: Acid-catalyzed formation of a sucrose orthoester.
Caption: Workflow for sucrose orthoester synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Further examples of orthoesterification under kinetically controlled conditions. Application to the selective acylation of sucrose, maltose and alpha,alpha-trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Orthoester Hydrolysis Under Mild Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the controlled hydrolysis of orthoesters under mild acidic conditions. This reaction is of significant interest in drug delivery systems, prodrug design, and as a protecting group strategy in organic synthesis due to its pH-sensitive nature.
Introduction
Orthoesters are a class of organic compounds characterized by the presence of three alkoxy groups attached to a single carbon atom. A key feature of orthoesters is their stability in neutral or basic aqueous solutions, while they readily undergo hydrolysis under mild acidic conditions to yield an ester and two alcohol molecules.[1] This pH-dependent lability makes them ideal for applications requiring triggered release or deprotection in specific acidic environments, such as those found in endosomes, lysosomes, or tumor microenvironments.[2]
The rate of orthoester hydrolysis is highly tunable and influenced by several factors, including the pH of the medium, the steric and electronic nature of the substituents on the orthoester, and the presence of acid catalysts.[2][3] This allows for the precise design of orthoester-containing molecules with desired release kinetics for various applications.
Data Presentation
The following tables summarize the quantitative data on the hydrolysis of various orthoesters under different pH conditions and the influence of substituents on the reaction rate.
Table 1: Effect of pH on the Hydrolysis Half-life of Selected Orthoesters
The hydrolysis of orthoesters is highly dependent on the pH of the solution, with the rate increasing significantly under mildly acidic conditions. The half-life (t₁/₂) of an orthoester is the time required for half of the initial concentration to hydrolyze.
| Orthoester | Substituent (R) | pH 1 (t₁/₂ in min) | pH 7 (t₁/₂ in min) | pH 8 (t₁/₂ in min) | Reference |
| Trimethyl Orthoacetate | -CH₃ | - | ~10 | - | [2][3] |
| Triazole-substituted Orthoester | -Triazolium | >10,000 | - | - | [2][3] |
Note: The relationship between half-life (t₁/₂) and the first-order rate constant (k) is given by the equation: k = 0.693 / t₁/₂.
Table 2: Influence of Substituents on Orthoester Hydrolysis Rate
The electronic properties of the substituent (R) at the central carbon of the orthoester have a profound effect on the rate of hydrolysis. Electron-donating groups (EDGs) accelerate the reaction, while electron-withdrawing groups (EWGs) decelerate it.
| Substituent (R) | Electronic Effect | Relative Hydrolysis Rate | Example Half-life (t₁/₂) | Reference |
| -CH₃ | Electron-Donating | Fast | ~10 min at pH 7 | [2][3] |
| -H | Neutral | Moderate | - | |
| -Phenyl | Weakly Electron-Withdrawing | Slow | - | |
| -CF₃ | Strongly Electron-Withdrawing | Very Slow | - | [3] |
| -Triazolium | Strongly Electron-Withdrawing | Extremely Slow | >10,000 min at pH 1 | [2][3] |
Table 3: Comparison of Mild Acid Catalysts for Orthoester Exchange Reactions
While direct comparative kinetic data for the hydrolysis of a single orthoester with different mild acid catalysts is limited in the literature, the following table provides a qualitative comparison of commonly used catalysts for orthoester exchange reactions, which proceed via a similar acid-catalyzed mechanism.
| Catalyst | Catalyst Type | Typical Conditions | Notes | Reference |
| Trifluoroacetic Acid (TFA) | Brønsted Acid | Catalytic amounts (e.g., 0.1 mol%) in anhydrous organic solvents | Effective for a wide range of orthoesters. | [2] |
| Triflic Acid (TfOH) | Brønsted Acid | Stoichiometric amounts may be needed for less reactive orthoesters | A stronger acid than TFA, used for more challenging substrates. | [2] |
| Iron(III) Chloride (FeCl₃) | Lewis Acid | Catalytic amounts in anhydrous organic solvents | Effective for promoting orthoester exchange with thiols. | [2] |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Lewis Acid | Catalytic amounts in anhydrous organic solvents | Commonly used Lewis acid for various organic transformations. | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments related to the study of orthoester hydrolysis under mild acidic conditions.
Protocol 1: Preparation of Phosphate (B84403) Buffer Solutions for Hydrolysis Studies
Phosphate buffers are commonly used to maintain a constant mild acidic pH for studying orthoester hydrolysis.
Materials:
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Disodium hydrogen phosphate (Na₂HPO₄)
-
Deionized water
-
pH meter
Procedure:
-
0.1 M Monobasic Potassium Phosphate Solution (Solution A): Dissolve 13.61 g of KH₂PO₄ in deionized water and dilute to 1 L.
-
0.1 M Dibasic Sodium Phosphate Solution (Solution B): Dissolve 14.20 g of Na₂HPO₄ in deionized water and dilute to 1 L.
-
Buffer Preparation: Mix Solutions A and B in the ratios indicated in the table below to achieve the desired pH. Verify the final pH with a calibrated pH meter and adjust with small additions of Solution A or B if necessary.
| Desired pH | Volume of Solution A (mL) | Volume of Solution B (mL) |
| 5.8 | 92.0 | 8.0 |
| 6.0 | 87.7 | 12.3 |
| 6.2 | 81.5 | 18.5 |
| 6.4 | 73.5 | 26.5 |
| 6.6 | 62.5 | 37.5 |
| 6.8 | 51.0 | 49.0 |
| 7.0 | 39.0 | 61.0 |
Protocol 2: Kinetic Analysis of Orthoester Hydrolysis by ¹H NMR Spectroscopy
¹H NMR spectroscopy is a powerful technique for real-time monitoring of orthoester hydrolysis by observing the disappearance of the orthoester signals and the appearance of the product signals.
Materials:
-
Orthoester of interest
-
Deuterated solvent (e.g., D₂O, or a mixture of an organic solvent and D₂O)
-
Phosphate buffer (prepared according to Protocol 1)
-
Internal standard (optional, e.g., trimethylsilyl (B98337) propionate (B1217596) (TSP))
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the orthoester in a suitable deuterated organic solvent (e.g., acetonitrile-d₃, DMSO-d₆) if it is not soluble in D₂O.
-
In an NMR tube, add the prepared phosphate buffer in D₂O.
-
If using an internal standard, add a known amount to the NMR tube.
-
Place the NMR tube in the NMR spectrometer and allow it to equilibrate to the desired temperature (e.g., 25 °C).
-
-
Initiation of the Reaction:
-
Add a small, known amount of the orthoester stock solution to the NMR tube containing the buffer.
-
Quickly and thoroughly mix the contents of the NMR tube.
-
-
Data Acquisition:
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The time interval will depend on the expected rate of hydrolysis.
-
-
Data Analysis:
-
Integrate the characteristic signals of the orthoester and one of the hydrolysis products (e.g., the ester) in each spectrum.
-
Normalize the integrals to the internal standard if one was used.
-
Plot the natural logarithm of the concentration (or normalized integral) of the orthoester versus time.
-
The negative of the slope of this plot will give the pseudo-first-order rate constant (k) for the hydrolysis reaction.
-
Mandatory Visualization
Diagram 1: Signaling Pathway of Acid-Catalyzed Orthoester Hydrolysis
Caption: Acid-catalyzed hydrolysis of an orthoester.
Diagram 2: Experimental Workflow for Kinetic Analysis
Caption: Workflow for kinetic analysis of orthoester hydrolysis.
References
Application Notes and Protocols: Regioselective Modification of Sucrose with Trimethyl Orthoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sucrose (B13894), a readily available and biocompatible disaccharide, presents a versatile scaffold for chemical modification. Its polyhydroxylated nature, however, poses a significant challenge in achieving regioselective reactions. This document provides detailed application notes and protocols for the regioselective modification of sucrose at the 6-position using trimethyl orthoacetate. This method yields sucrose-6-acetate, a key intermediate in the synthesis of high-intensity sweeteners like sucralose (B1001) and a potential building block for novel drug delivery systems and biologically active molecules.[1][2][3]
The reaction proceeds via the formation of a temporary 4,6-O-cyclic orthoester intermediate, which upon controlled hydrolysis, preferentially yields the 6-O-acetylated product. This approach offers a significant advantage over direct acylation methods, which often result in a complex mixture of isomers requiring challenging purification.
Applications in Research and Drug Development
The primary application of sucrose modification with trimethyl orthoacetate is the production of sucrose-6-acetate , a crucial precursor in the synthesis of the artificial sweetener, sucralose.[3][4] Beyond this, the selective functionalization of sucrose opens avenues for its use in drug development:
-
Drug Delivery: Sucrose esters, in general, are explored as natural and biodegradable excipients to enhance drug dissolution, absorption, and in controlled-release formulations.[1][5] The specific properties of sucrose-6-acetate can be further tailored by modifying the remaining free hydroxyl groups, allowing for the creation of novel drug carriers.
-
Biological Activity: While the biological profile of sucrose-6-acetate itself is not extensively studied, recent in vitro research suggests it may not be inert. One study indicated that sucralose-6-acetate can exhibit genotoxic effects and may impact intestinal barrier integrity.[6][7] This highlights the importance of thorough toxicological assessment of any sucrose derivative intended for pharmaceutical use.
Experimental Protocols
This section provides detailed protocols for the synthesis, purification, and characterization of sucrose-6-acetate.
Protocol 1: Synthesis of Sucrose-6-Acetate
This protocol is adapted from established literature procedures.[2][3][4]
Materials:
-
Sucrose (dried under vacuum)
-
Trimethyl orthoacetate
-
Anhydrous Dimethylformamide (DMF)
-
p-Toluenesulfonic acid (p-TsOH)
-
Deionized water
-
Ethyl acetate (B1210297)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Vacuum pump
-
Rotary evaporator
-
Heating mantle
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve sucrose in anhydrous DMF under stirring at room temperature.
-
Orthoester Formation: Slowly add trimethyl orthoacetate to the sucrose solution. Add a catalytic amount of p-toluenesulfonic acid.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis: After the formation of the orthoester is complete, add a specific amount of deionized water to the reaction mixture and continue stirring for approximately 40-60 minutes to hydrolyze the cyclic orthoester.
-
Isomerization: Add tert-butylamine to the mixture and stir for an additional 1-2 hours. This step helps to isomerize any 4-O-acetyl sucrose to the desired 6-O-acetyl product.
-
Workup: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove most of the DMF. The resulting syrup contains crude sucrose-6-acetate.
Table 1: Example Reagent Quantities for Sucrose-6-Acetate Synthesis
| Reagent | Amount | Molar Equivalence (relative to Sucrose) | Reference |
| Sucrose | 25.0 g | 1.0 | [3] |
| Anhydrous DMF | 100 mL | - | [3] |
| Trimethyl orthoacetate | 10.5 mL | ~1.2 | [3] |
| p-Toluenesulfonic acid | 0.15 g | ~0.01 | [3] |
| Water (for hydrolysis) | 10 mL | ~7.6 | [3] |
| tert-Butylamine | Varies | - | [3] |
Protocol 2: Purification of Sucrose-6-Acetate by Crystallization
This protocol describes a general method for the purification of sucrose-6-acetate from the crude reaction mixture.[8][9]
Materials:
-
Crude sucrose-6-acetate syrup
-
Ethyl acetate
-
Methanol or Isopropanol (B130326)
Equipment:
-
Beakers
-
Stirring rod
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
Initial Precipitation: To the crude sucrose-6-acetate syrup, add a mixture of ethyl acetate and methanol (or isopropanol) and stir under heating until a clear solution is obtained.
-
Crystallization: Allow the solution to cool down slowly to room temperature, and then further cool in an ice bath to induce crystallization. White, powdery crystals of sucrose-6-acetate should form.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a cold solvent mixture (ethyl acetate/methanol).
-
Recrystallization (Optional): For higher purity, the obtained crystals can be recrystallized from a suitable solvent system, such as isopropanol or a mixture of ethyl acetate and a low-polarity solvent.[8]
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Characterization of Sucrose-6-Acetate
Accurate characterization of the synthesized sucrose-6-acetate is crucial. The following techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for monitoring the reaction progress and assessing the purity of the final product. A C18 column with a mobile phase of acetonitrile (B52724) and water is commonly used.[10][11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for confirming the structure and regiochemistry of the acetylation.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product. Electrospray ionization (ESI) is a suitable technique.
Table 2: Summary of Analytical Data for Sucrose-6-Acetate
| Analytical Technique | Expected Results | Reference |
| Melting Point | 93-95 °C | [3] |
| IR (KBr, cm⁻¹) | 3416 (-OH), 1728 (C=O) | [3] |
| HPLC | Retention time to be determined based on specific column and conditions. | [10][11][12] |
| ¹H NMR | Characteristic shifts for the acetyl group protons and shifts in the sucrose backbone protons adjacent to the C6 position. | |
| ¹³C NMR | A downfield shift of the C6 carbon and the appearance of a carbonyl carbon signal. | |
| Mass Spectrometry (ESI-MS) | [M+Na]⁺ or other adducts corresponding to the molecular weight of sucrose-6-acetate (384.33 g/mol ). | [13] |
Reaction Workflow and Mechanism
The regioselective synthesis of sucrose-6-acetate using trimethyl orthoacetate proceeds through a multi-step mechanism involving the formation and subsequent hydrolysis of a cyclic orthoester.
Caption: Reaction workflow for the synthesis of sucrose-6-acetate.
The reaction is initiated by the acid-catalyzed reaction of the 4- and 6-hydroxyl groups of sucrose with trimethyl orthoacetate to form a cyclic orthoester intermediate. This intermediate is then subjected to controlled acid-catalyzed hydrolysis, which leads to the opening of the cyclic orthoester to form a mixture of sucrose-4-acetate and sucrose-6-acetate. The subsequent addition of a base, such as tert-butylamine, facilitates the migration of the acetyl group from the 4-position to the thermodynamically more stable 6-position, thus enriching the final product in sucrose-6-acetate.[14]
Potential Signaling Pathway Interactions
Recent studies have begun to explore the biological effects of sucralose and its derivatives. While research on sucrose-6-acetate is still emerging, it has been shown to potentially impact cellular processes. A 2023 in vitro study reported that sucralose-6-acetate exhibited genotoxic activity and impaired intestinal barrier function.[6][7] The study also suggested that sucralose-6-acetate could increase the expression of genes associated with inflammation, oxidative stress, and cancer.[6] These findings underscore the necessity for comprehensive safety and biological activity profiling of any modified sucrose molecule intended for use in drug development.
Caption: Potential biological effects of sucrose-6-acetate.
Conclusion
The regioselective modification of sucrose using trimethyl orthoacetate provides an efficient route to sucrose-6-acetate, a valuable intermediate for various applications. The protocols outlined in this document offer a starting point for researchers to synthesize and purify this compound. As the interest in sucrose-based materials for drug development continues to grow, a thorough understanding of their synthesis, purification, and biological interactions is paramount. Further research is warranted to fully elucidate the potential applications and biological implications of sucrose-6-acetate and other selectively modified sucrose derivatives.
References
- 1. Recrystallization method of sucrose-6-acetate and applications thereof - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN105254684A - Preparation method of sucrose-6-acetate - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Sucrose esters with various hydrophilic-lipophilic properties: novel controlled release agents for oral drug delivery matrix tablets prepared by direct compaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxicological and pharmacokinetic properties of sucralose-6-acetate and its parent sucralose: in vitro screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. doctaris.com [doctaris.com]
- 8. data.epo.org [data.epo.org]
- 9. CN103012509B - Method of separating and purifying sucrose-6-acetate mother liquor by salt fractionation - Google Patents [patents.google.com]
- 10. Analysis of sucrose acetates in a crude 6-O-acetyl sucrose product by on-line hydrolysis-high-performance liquid chromatography with pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enzymatic Synthesis of Sucrose-6-acetate by a Novel Immobilized Fructosyltransferase From Aspergillus sp. GX-0010 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Deprotection of Orthoester Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orthoester protecting groups are valuable tools in organic synthesis, offering robust protection for carboxylic acids, alcohols, and diols under neutral to basic conditions. Their facile removal under acidic conditions makes them particularly useful in multi-step synthetic routes where orthogonal protection strategies are required. This document provides detailed application notes and protocols for the deprotection of orthoester protecting groups, covering a range of methodologies to suit various substrates and synthetic requirements.
Stability and Reactivity of Orthoester Protecting Groups
Orthoesters are characterized by a central carbon atom bonded to three alkoxy groups. This functionality is stable to bases, nucleophiles, and organometallic reagents.[1] However, they are readily hydrolyzed under acidic conditions to reveal the parent carboxylic acid or alcohol.[1][2] The lability of orthoesters in acidic media is tunable; for instance, bicyclic orthoesters like the OBO (4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl) group are more stable than their acyclic counterparts.[2] An even more robust version, the DMOBO group, is reported to be 36 times more stable towards aqueous hydrolysis than the OBO group.
Deprotection Strategies
The primary methods for the deprotection of orthoesters involve acid-catalyzed hydrolysis, reductive cleavage, and enzymatic hydrolysis. The choice of method depends on the stability of the substrate and the presence of other protecting groups.
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is the most common method for orthoester deprotection. The reaction proceeds via a three-stage mechanism involving the formation of a dialkoxycarbonium ion intermediate. A variety of Brønsted and Lewis acids can be employed.
Mild aqueous acid is generally sufficient to cleave orthoesters.[2] Common reagents include trifluoroacetic acid (TFA), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH).
Table 1: Conditions for Brønsted Acid-Catalyzed Deprotection of Orthoesters
| Reagent(s) | Solvent(s) | Temperature (°C) | Typical Reaction Time | Yield (%) | Substrate/Notes | Cite |
| Trifluoroacetic Acid (TFA) / H₂O | Dichloromethane (B109758) (DCM) | Room Temperature | 0.5 - 2 h | >95 | General, effective for Boc group removal as well. | [3] |
| 4M HCl in Dioxane | Dioxane | Room Temperature | 0.5 - 16 h | High | Selective deprotection of Nα-Boc in the presence of tert-butyl esters has been reported. | [4][5] |
| p-Toluenesulfonic acid (TsOH) / H₂O | Chloroform | Room Temperature | Varies | 60-90 | Regioselective opening of carbohydrate orthoesters. | [1] |
| Acetic Acid (AcOH) / H₂O | Tetrahydrofuran (THF) | Room Temperature | Varies | Good | Milder conditions for sensitive substrates. | |
| Aqueous HCl | Dioxane/Water | Room Temperature | Varies | Good | Standard hydrolysis. |
Experimental Protocol 1: General Procedure for TFA-Mediated Deprotection
-
Dissolve the orthoester-protected substrate in dichloromethane (DCM) (e.g., 0.1 M solution).
-
Add a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v). For substrates also containing acid-labile groups like Boc, a higher concentration of TFA may be used.[3]
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can aid in the removal of residual TFA.
-
The crude product can be purified by standard techniques such as column chromatography, crystallization, or extraction.
Mechanism of Acid-Catalyzed Orthoester Hydrolysis
Lewis acids can also promote the cleavage of orthoesters, sometimes offering different selectivity compared to Brønsted acids.
Table 2: Conditions for Lewis Acid-Catalyzed Deprotection of Orthoesters
| Reagent(s) | Solvent(s) | Temperature (°C) | Typical Reaction Time | Yield (%) | Substrate/Notes | Cite |
| Trimethylsilyl iodide (TMSI) / NaI | Acetonitrile (MeCN) | Room Temperature | Varies | Good | Mild conditions for furanone synthesis from orthoesters. | [6] |
| Bismuth Nitrate (B79036) Pentahydrate | Dichloromethane (DCM) | Room Temperature | Minutes to hours | High | Chemoselective for acyclic acetals from ketones and conjugated aldehydes. | [7] |
| Indium(III) Chloride (InCl₃) | Chlorobenzene | 130 | 6 - 8 h | 62-86 | Selective deprotection of aryl esters. | [8] |
Experimental Protocol 2: Deprotection using Bismuth Nitrate
-
To a solution of the orthoester in dichloromethane (DCM) (0.1 M), add bismuth nitrate pentahydrate (25 mol %).[7]
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.
Reductive Cleavage
In some cases, particularly in carbohydrate chemistry, orthoesters can be reductively cleaved to yield acetals or ethers. This method offers an alternative to acidic hydrolysis and can provide access to different functionalities.
Table 3: Conditions for Reductive Cleavage of Orthoesters
| Reagent(s) | Solvent(s) | Temperature (°C) | Typical Reaction Time | Yield (%) | Product Type | Cite |
| Lithium aluminum hydride (LiAlH₄) / Aluminum trichloride (B1173362) (AlCl₃) | Diethyl ether or THF | Reflux | Varies | High | β-(1→4)-glycosides from specific sugar orthoesters. | [1] |
| Sodium cyanoborohydride (NaCNBH₃) / Aluminum trichloride (AlCl₃) | Not specified | Not specified | Varies | High | β-(1→6)-glycosides from specific sugar orthoesters. | |
| Diisobutylaluminum hydride (DIBAL-H) | Tetrahydrofuran (THF) | -40 | Varies | Good | Reduction of furanone precursors. | [6] |
Experimental Protocol 3: Reductive Cleavage with LiAlH₄/AlCl₃
-
To a stirred solution of the orthoester in anhydrous diethyl ether or THF, add a pre-mixed solution of lithium aluminum hydride (LiAlH₄) and aluminum trichloride (AlCl₃) at 0 °C under an inert atmosphere.
-
Allow the reaction to warm to room temperature or reflux as required.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the sequential addition of water, followed by 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting precipitate and wash thoroughly with an organic solvent.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Workflow for Selecting a Deprotection Strategy
Enzymatic Hydrolysis
Enzymatic deprotection offers a mild and highly selective alternative to chemical methods. While the use of enzymes for the hydrolysis of standard esters is well-established, their application to orthoesters is less common but holds promise for specific substrates. Hydrolases such as esterases and lipases could potentially be employed for the cleavage of orthoester linkages under neutral pH and ambient temperature, offering excellent functional group tolerance.[9]
General Considerations for Enzymatic Deprotection:
-
Enzyme Selection: Screening of various commercially available hydrolases is often necessary to identify an enzyme with suitable activity and selectivity for the target orthoester.
-
Reaction Conditions: The reaction is typically carried out in an aqueous buffer system, sometimes with a co-solvent to improve substrate solubility. pH and temperature need to be optimized for the specific enzyme used.
-
Substrate Specificity: The steric and electronic properties of the orthoester will significantly influence its recognition and hydrolysis by an enzyme.
Due to the high substrate specificity of enzymatic reactions, a universal protocol cannot be provided. Method development and optimization are typically required for each new substrate.
Conclusion
The deprotection of orthoester protecting groups is a versatile and essential transformation in organic synthesis. The choice of deprotection strategy should be guided by the nature of the substrate, the presence of other functional groups, and the desired final product. Acid-catalyzed hydrolysis remains the most widely used and reliable method, with a range of acidic reagents available to tune the reaction conditions. Reductive cleavage offers a valuable alternative, particularly in carbohydrate chemistry, while enzymatic hydrolysis presents a mild and highly selective option for specific applications. Careful consideration of the factors outlined in these application notes will enable researchers to effectively and efficiently deprotect orthoesters in their synthetic endeavors.
References
- 1. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ortho ester - Wikipedia [en.wikipedia.org]
- 3. Boc Deprotection - TFA [commonorganicchemistry.com]
- 4. Boc Deprotection - HCl [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
- 7. A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate [organic-chemistry.org]
- 8. Facile and Highly Selective Deprotection of Aryl Propionates/Acetates Using a Supported Lewis Acid Catalyst (20% InCl3/MCM-41) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Enzymatic Hydrolysis of Esters, Constituting Simple Models of Soft Drugs. – ScienceOpen [scienceopen.com]
Application Notes and Protocols for Monitoring Sucrose Orthoester Reactions
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide detailed methodologies for monitoring sucrose (B13894) orthoester reactions using various analytical techniques. The information is intended to guide researchers in selecting the appropriate analytical methods and in setting up and executing experiments to effectively track the progress of these reactions, including synthesis, hydrolysis, and other transformations.
High-Performance Liquid Chromatography (HPLC) for Sucrose Orthoester Analysis
HPLC is a versatile and widely used technique for the separation and quantification of sucrose esters and related compounds. When coupled with detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), it offers excellent sensitivity for non-chromophoric molecules like sucrose derivatives.
Application Note: HPLC-ELSD/CAD for Reaction Monitoring
This method is suitable for monitoring the formation of sucrose orthoesters, the consumption of starting materials, and the appearance of byproducts in a reaction mixture. Reversed-phase chromatography is a common approach for separating these compounds based on their polarity.
A typical HPLC setup for this application would involve a C8 or C18 reversed-phase column and a gradient elution using a mixture of an organic solvent (e.g., methanol (B129727), acetonitrile) and water.[1][2] The choice of the mobile phase composition and gradient profile will depend on the specific polarity of the sucrose orthoesters and other components in the reaction mixture. For instance, a mixture of methanol and water (85:15, v/v) has been used for the separation of sucrose monoesters, while a mixture of methanol, ethyl acetate, and water (65:25:10, v/v/v) has been employed for the separation of diesters.[1][2]
Data Presentation: HPLC Analysis of a Sucrose Orthoester Reaction
| Time (hours) | Sucrose (Area %) | Sucrose Orthoester (Area %) | Byproduct 1 (Area %) |
| 0 | 95.2 | 0.0 | 0.0 |
| 1 | 70.5 | 25.3 | 4.2 |
| 2 | 45.1 | 48.9 | 6.0 |
| 4 | 10.3 | 82.1 | 7.6 |
| 8 | 1.2 | 90.5 | 8.3 |
Experimental Protocol: HPLC-ELSD Analysis
Objective: To quantify the conversion of sucrose to a sucrose orthoester over time.
Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and ELSD or CAD.
-
Reversed-phase C8 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
HPLC-grade methanol, acetonitrile, and water.
-
Reaction samples at various time points.
-
0.45 µm syringe filters.
Procedure:
-
Sample Preparation:
-
Withdraw an aliquot (e.g., 100 µL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding a suitable reagent or by rapid dilution).
-
Dilute the sample with the initial mobile phase solvent to a suitable concentration.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.[3]
-
-
Chromatographic Conditions:
-
Column: C8 reversed-phase column (250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol/Acetonitrile (e.g., 90:10 v/v)[1]
-
Gradient:
-
0-5 min: 50% B
-
5-20 min: 50% to 95% B
-
20-25 min: 95% B
-
25-30 min: 95% to 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
Injection Volume: 10 µL.[3]
-
-
ELSD/CAD Settings:
-
Nebulizer Temperature: e.g., 40°C
-
Evaporation Temperature: e.g., 60°C
-
Gas Flow Rate: e.g., 1.5 L/min
-
-
Data Analysis:
-
Integrate the peak areas for sucrose, the sucrose orthoester, and any identified byproducts.
-
Calculate the relative percentage of each component at each time point to monitor the reaction progress.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Situ Reaction Monitoring
NMR spectroscopy, particularly proton (¹H) NMR, is a powerful non-invasive technique for real-time monitoring of reactions in solution. It provides structural information and allows for the simultaneous quantification of multiple species in the reaction mixture.
Application Note: ¹H NMR for Monitoring Sucrose Orthoester Hydrolysis
The hydrolysis of sucrose orthoesters can be readily followed by ¹H NMR by observing the disappearance of the characteristic orthoester proton signals and the appearance of signals corresponding to the hydrolysis products (sucrose and the corresponding ester/acid and alcohol). This technique is particularly useful for kinetic studies.[4] Benchtop NMR spectrometers can be used for online monitoring of such reactions.[5][6]
Data Presentation: ¹H NMR Monitoring of Sucrose Orthoester Hydrolysis
| Time (min) | Sucrose Orthoester (Integral) | Sucrose (Integral) |
| 0 | 1.00 | 0.00 |
| 30 | 0.75 | 0.25 |
| 60 | 0.52 | 0.48 |
| 120 | 0.26 | 0.74 |
| 240 | 0.05 | 0.95 |
Experimental Protocol: ¹H NMR Reaction Monitoring
Objective: To monitor the acid-catalyzed hydrolysis of a sucrose orthoester in-situ.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher for better resolution).
-
NMR tubes and caps.
-
Deuterated solvent (e.g., D₂O, CDCl₃, depending on the solubility of the reactants).
-
Sucrose orthoester sample.
-
Acid catalyst (e.g., a catalytic amount of a deuterated acid like DCl in D₂O).
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of the sucrose orthoester in the deuterated solvent in an NMR tube.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
-
Reaction Initiation:
-
Add a small, known amount of the acid catalyst to the NMR tube.
-
Quickly shake the tube to mix the contents and place it in the NMR spectrometer.
-
-
NMR Data Acquisition:
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
Use appropriate water suppression techniques if working in D₂O with residual H₂O.[4]
-
Maintain a constant temperature throughout the experiment using the spectrometer's temperature control unit.
-
-
Data Analysis:
-
Process the spectra (phasing, baseline correction).
-
Identify the characteristic peaks for the sucrose orthoester and the hydrolysis products.
-
Integrate the signals of a non-overlapping peak for each species.
-
Normalize the integrals to a stable internal standard or to the total integral of all species to determine the relative concentrations over time.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Total Sucrose Ester Content
GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like sucrose orthoesters, derivatization is necessary to increase their volatility.
Application Note: GC-MS for Quantifying Total Sucrose Orthoesters
This method is particularly useful for determining the total content of sucrose esters in a sample, for example, in a food matrix.[7][8] The common approach involves the hydrolysis of the sucrose esters to liberate sucrose, followed by the hydrolysis of sucrose to glucose and fructose (B13574), and then silylation of the monosaccharides to make them volatile for GC-MS analysis.[7][8]
Data Presentation: GC-MS Analysis of Sucrose Ester Content in Different Samples
| Sample ID | Liberated Sucrose (µg/g) | Calculated Sucrose Ester Content (mg/kg) |
| Sample A | 150.2 | 315.4 |
| Sample B | 275.8 | 579.2 |
| Sample C | 89.5 | 187.9 |
Experimental Protocol: GC-MS Analysis after Derivatization
Objective: To determine the total sucrose ester content in a sample.
Materials:
-
GC-MS system with a suitable capillary column (e.g., Rxi-5HT).[9]
-
Solvents for extraction (e.g., tetrahydrofuran, ethyl acetate).[7][8]
-
Silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA).[10]
-
Heating block or water bath.
-
Centrifuge.
Procedure:
-
Extraction:
-
Alkaline Hydrolysis:
-
Evaporate the solvent from the extract.
-
Add an alkaline solution (e.g., NaOH in methanol) to hydrolyze the esters and liberate sucrose.
-
Heat the mixture to ensure complete hydrolysis.
-
-
Acid Hydrolysis:
-
Neutralize the solution and then acidify it (e.g., with HCl) to hydrolyze sucrose into glucose and fructose.
-
-
Derivatization (Silylation):
-
Dry the sample completely.
-
Add a silylating reagent (e.g., BSTFA in pyridine) and heat at 70°C for 30 minutes to convert the monosaccharides into their volatile trimethylsilyl (B98337) (TMS) derivatives.[10]
-
-
GC-MS Analysis:
-
Injector Temperature: e.g., 250°C
-
Oven Temperature Program:
-
Initial temperature: e.g., 150°C
-
Ramp: e.g., 10°C/min to 300°C
-
Hold: 5 min
-
-
Carrier Gas: Helium
-
MS Detector: Scan mode (e.g., m/z 50-650) or Selected Ion Monitoring (SIM) for higher sensitivity.
-
-
Data Analysis:
-
Identify the peaks for the TMS-derivatives of glucose and fructose based on their retention times and mass spectra.
-
Quantify the amount of liberated sucrose by comparing the peak areas to a calibration curve prepared with sucrose standards that have undergone the same hydrolysis and derivatization process.
-
Calculate the original sucrose ester content using an appropriate conversion factor.[7][8]
-
Visualizations
Caption: Experimental workflow for synthesis and analysis of sucrose orthoesters.
Caption: Simplified overview of sucrose signaling pathways in plants.[11][12][13][14][15]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sucrose by high-performance liquid chromatography (Type-IV) | OIV [oiv.int]
- 4. 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 127. Real-time benchtop NMR spectroscopy for the online monitoring of sucrose hydrolysis - Magritek [magritek.com]
- 7. Estimation of sucrose esters (E473) in foods using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Overcome the Complexities of Analyzing for Sugars by GC-MS [restek.com]
- 11. Sucrose signaling in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sucrose: metabolite and signaling molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Sucrose signaling in plants: A world yet to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The sucrose signalling route controls Flavescence dorée phytoplasma load in grapevine leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side reactions in the preparation of sucrose orthoesters.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side reactions during the preparation of sucrose (B13894) orthoesters.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of sucrose orthoesters?
A1: The most prevalent side reactions include hydrolysis of the target orthoester, acyl migration, formation of anhydro sugars, and caramelization of the sucrose starting material. Incomplete reactions leading to low conversion rates are also a common issue.
Q2: My reaction mixture is turning brown. What is causing this and how can I prevent it?
A2: A brown coloration is typically indicative of caramelization, a complex series of reactions that occur when sugars are heated, particularly under acidic or basic conditions.[1][2][3][4] To mitigate this, it is crucial to maintain careful control over the reaction temperature and duration. Using milder reaction conditions and ensuring efficient mixing can help to minimize localized overheating.
Q3: I am observing the formation of multiple products in my reaction, not just the desired orthoester. Why is this happening?
A3: The formation of multiple products can be attributed to several factors. The initial orthoester can hydrolyze to form a mixture of regioisomeric esters (e.g., sucrose-4-acetate and sucrose-6-acetate when using trimethyl orthoacetate).[5] Subsequently, acyl migration can occur, leading to a thermodynamic mixture of ester isomers.[6][7][8] Additionally, depending on the reaction stoichiometry, the formation of di- or even tri-esters is possible.
Q4: How can I minimize the hydrolysis of my sucrose orthoester product during the reaction and workup?
A4: Sucrose orthoesters are sensitive to acid-catalyzed hydrolysis.[9][10] It is essential to conduct the reaction under strictly anhydrous conditions. During workup, it is important to neutralize any acid catalyst promptly and avoid prolonged exposure to aqueous acidic conditions. Purification methods should be chosen to minimize contact with water.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Sucrose Orthoester | - Incomplete reaction. - Hydrolysis of the product. - Suboptimal catalyst concentration. | - Increase reaction time or temperature moderately, while monitoring for caramelization. - Ensure all reagents and solvents are anhydrous. - Optimize the molar ratio of the orthoester reagent and catalyst.[11] |
| Formation of Brown Byproducts (Caramelization) | - Excessive reaction temperature. - Prolonged reaction time. - High concentration of acid catalyst. | - Maintain the reaction temperature within the recommended range (e.g., 50-65°C for orthoacetate formation).[5] - Monitor the reaction progress by TLC or HPLC and stop when the starting material is consumed. - Use the minimum effective amount of catalyst. |
| Presence of Multiple Isomeric Esters | - Hydrolysis of the initial orthoester followed by acyl migration. | - Minimize water content in the reaction. - For workup, use non-aqueous methods where possible. - If isomers are formed, they may require separation by chromatography (e.g., HPLC).[12][13][14] |
| Formation of Anhydro Sugars | - Strong acidic conditions and/or high temperatures. | - Use a milder acid catalyst or a lower concentration. - Maintain strict temperature control. - The formation of anhydro sugars is a known side reaction of sucrose thermolysis under acidic conditions.[15] |
| Unreacted Sucrose in the Final Product | - Insufficient amount of orthoester reagent. - Low reaction temperature or short reaction time. - Inefficient mixing. | - Use a slight excess of the trialkyl orthoester. - Optimize reaction time and temperature based on monitoring. - Ensure vigorous and uniform stirring of the reaction mixture. |
Quantitative Data on Side Product Formation
The following table summarizes the influence of reaction conditions on product yield and the formation of byproducts during the preparation of sucrose-6-acetate from sucrose and trimethyl orthoacetate.
| Reaction Parameter | Condition | Sucrose-6-acetate Yield (%) | Key Side Products/Issues | Reference |
| Molar Ratio of Trimethyl Orthoacetate to Sucrose | 0.8 | 79.9 | Higher levels of unreacted sucrose. | [5] |
| 0.9 | 83.3 | Optimal balance of conversion and reagent use. | [5] | |
| >1.0 | Not specified, but noted to increase cost. | Increased formation of byproducts if methanol (B129727) is not removed. | [5] | |
| Catalyst | p-toluenesulfonic acid | 83.3 | Effective, but can promote side reactions if not controlled. | [5] |
| Temperature | 55-60°C | 83.3 | Optimal range for minimizing caramelization while achieving good conversion. | [5] |
| >65°C | Lower yields | Increased caramelization and other side reactions. | [5] | |
| Methanol Removal | Intermittent vacuum | 83.3 | Crucial for driving the reaction to completion and minimizing reversal. | [5] |
| Not removed | Lower yields | Reaction equilibrium is not shifted towards products. | [5] |
Experimental Protocols
Preparation of Sucrose-4,6-orthoacetate
This protocol is adapted from the reaction of sucrose with trimethyl orthoacetate in the presence of an acid catalyst.[16][17][18]
Materials:
-
Sucrose
-
Dimethylformamide (DMF), anhydrous
-
Trimethyl orthoacetate
-
p-toluenesulfonic acid (catalytic amount)
Procedure:
-
Dissolve sucrose in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of p-toluenesulfonic acid to the solution.
-
Add trimethyl orthoacetate (typically 1.5 molar equivalents) to the reaction mixture.
-
Stir the reaction at ambient temperature for approximately one hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the acid catalyst (e.g., with an ion-exchange resin).
-
Filter the mixture to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude sucrose-4,6-orthoacetate.
Hydrolysis of Sucrose-4,6-orthoacetate to a Mixture of Sucrose-4- and -6-acetates
This protocol describes the subsequent step to obtain the sucrose monoacetates.[16]
Materials:
-
Crude sucrose-4,6-orthoacetate
-
Water
Procedure:
-
To the crude reaction mixture containing the sucrose-4,6-orthoacetate, add a controlled amount of water.
-
Stir the mixture at room temperature.
-
Monitor the cleavage of the orthoester ring by HPLC. The hydrolysis is typically complete within one hour.
Isomerization of Sucrose-4-acetate to Sucrose-6-acetate
This protocol details the conversion of the less stable 4-acetate to the more stable 6-acetate.[16]
Materials:
-
Mixture of sucrose-4- and -6-acetates
-
tert-Butylamine
Procedure:
-
To the aqueous mixture of sucrose acetates, add tert-butylamine.
-
Stir the reaction mixture at ambient temperature.
-
Monitor the acyl migration from the 4-position to the 6-position by HPLC until no further change is observed (typically 1-2 hours).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Caramelization - Wikipedia [en.wikipedia.org]
- 3. namibian-studies.com [namibian-studies.com]
- 4. Carbohydrates: caramelisation | Institute of Food Science and Technology [ifst.org]
- 5. CN105254684A - Preparation method of sucrose-6-acetate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of Stereodirecting Participation and Ester Migration from Near and Far in Glycosylation and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ortho ester - Wikipedia [en.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of Sucrose Fatty Acid Esters Composition by HPLC | Semantic Scholar [semanticscholar.org]
- 15. Anhydro sugars and oligosaccharides from the thermolysis of sucrose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. US4889928A - Sucrose alkyl 4,6-orthoacylates - Google Patents [patents.google.com]
- 17. EP0260979B1 - Sucrose derivatives - Google Patents [patents.google.com]
- 18. CA1291127C - Sucrose derivatives - Google Patents [patents.google.com]
Technical Support Center: Purification of Sucrose 4,6-methyl orthoester
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of Sucrose (B13894) 4,6-methyl orthoester by column chromatography. This document offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the purification process.
Experimental Protocols
A typical experimental protocol for the purification of Sucrose 4,6-methyl orthoester involves careful preparation of the column, sample loading, and a well-defined elution strategy. The following protocol is a general guideline and may require optimization based on the specific reaction mixture and desired purity.
1. Materials and Reagents:
-
Crude this compound reaction mixture
-
Silica (B1680970) gel (standard, 230-400 mesh)
-
Deactivated silica gel (optional, for acid-sensitive compounds)
-
Solvents for mobile phase (e.g., acetone (B3395972), water, ethyl acetate, hexane, methanol (B129727), toluene)
-
Triethylamine (B128534) (for deactivating silica gel)
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC visualization reagent (e.g., urea-phosphoric acid-n-butanol spray)
-
Glass chromatography column
-
Fraction collection tubes
2. Column Preparation (Slurry Method):
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to pack uniformly under gravity or with gentle pressure.
-
Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Equilibrate the column by passing several column volumes of the initial mobile phase through it until the bed is stable.
3. Sample Loading:
-
Dissolve the crude reaction mixture in a minimal amount of the initial mobile phase.
-
If the sample is not fully soluble, it can be adsorbed onto a small amount of silica gel (dry loading). To do this, dissolve the sample in a suitable solvent, add silica gel, and evaporate the solvent to obtain a free-flowing powder.
-
Carefully apply the sample to the top of the column.
4. Elution and Fraction Collection:
-
Begin elution with the initial mobile phase. A common starting point for protected sucrose derivatives is a non-polar solvent system, with a gradual increase in polarity.
-
For this compound, a potential eluent is a mixture of acetone and water (e.g., starting with 1-2% aqueous acetone).[1]
-
Collect fractions of a consistent volume.
-
Monitor the separation by TLC analysis of the collected fractions.
5. Analysis and Product Recovery:
-
Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., toluene-ethyl acetate-methanol-water in a 10:5:4.5:0.2 ratio).[2][3]
-
Visualize the spots using an appropriate stain.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound.
| Problem | Possible Cause | Solution |
| Low or No Recovery of Product | The orthoester is acid-sensitive and may be degrading on the standard silica gel, which is slightly acidic.[1][4] | Use deactivated silica gel. This can be prepared by making a slurry of the silica gel with a solvent containing a small amount of triethylamine (1-3%).[5] Alternatively, use a different stationary phase like neutral alumina (B75360). |
| The product is highly polar and is irreversibly adsorbed onto the silica gel. | Increase the polarity of the mobile phase gradually. If the product still does not elute, consider using a more polar stationary phase like reversed-phase silica. | |
| Poor Separation of Product from Impurities | The solvent system does not have the right selectivity to resolve the orthoester from impurities such as unreacted sucrose or hydrolysis byproducts (sucrose 4- and 6-acetates). | Optimize the solvent system using TLC. Experiment with different solvent combinations to maximize the difference in Rf values between the product and impurities. |
| The column was overloaded with the crude sample. | Reduce the amount of sample loaded onto the column. As a general rule, the sample load should be 1-5% of the mass of the stationary phase. | |
| Product Elutes with the Solvent Front | The initial mobile phase is too polar, causing the compound to move too quickly through the column. | Start with a less polar solvent system. Use TLC to determine an appropriate starting polarity where the Rf of the product is around 0.2-0.3. |
| Tailing of the Product Peak | Strong interaction between the polar hydroxyl groups of the sucrose moiety and the silica gel. | Add a small amount of a polar solvent like methanol to the mobile phase to reduce tailing. For acid-sensitive compounds, ensure the silica is deactivated. |
| Presence of Sucrose Monoacetates in Pure Fractions | Hydrolysis of the this compound on the column due to the acidic nature of the silica gel. It has been reported that up to 50% of the orthoester can be hydrolyzed during chromatography on silica gel.[1] | Use deactivated silica gel as described above.[5] Minimize the time the compound spends on the column by using flash chromatography. |
Frequently Asked Questions (FAQs)
Q1: My this compound seems to be decomposing on the silica gel column. What can I do?
A1: This is a common issue as orthoesters can be sensitive to the acidic nature of standard silica gel.[1][4] To mitigate this, you should use deactivated silica gel. You can prepare this by flushing the packed column with a solvent system containing 1-3% triethylamine, followed by flushing with your mobile phase without the triethylamine.[5] Alternatively, using a different, more neutral stationary phase like alumina can be effective.
Q2: What is a good starting solvent system for the purification of this compound?
A2: Based on literature, a mobile phase of 1-2% aqueous acetone has been used for the elution of sucrose methyl 4,6-orthoacetate from a silica gel column.[1] For protected carbohydrates, which are generally less polar, normal-phase chromatography is suitable.[6] It is highly recommended to first determine an optimal solvent system by running TLC plates with various solvent combinations. A good mobile phase should give your target compound an Rf value of approximately 0.2-0.3.
Q3: How can I effectively monitor the separation during the chromatography run?
A3: The most common method for monitoring the separation is by Thin-Layer Chromatography (TLC). Collect small, regular fractions of the eluent and analyze them by TLC. A suitable TLC solvent system for sucrose esters is toluene-ethyl acetate-methanol-water (10:5:4.5:0.2 v/v).[2][3] After developing the TLC plate, you can visualize the spots using a staining agent like urea-phosphoric acid-n-butanol, which typically gives blue spots for sucrose esters.[2][3]
Q4: What are the likely impurities I need to separate from my this compound?
A4: The common impurities include unreacted starting materials like sucrose, and byproducts from the reaction and workup. A significant impurity to be aware of is the hydrolysis products of the orthoester, which are a mixture of sucrose 4-acetate and sucrose 6-acetate.[1][7] These are often formed if the orthoester is exposed to acidic conditions, including the surface of the silica gel.
Q5: Can I use reversed-phase chromatography for this purification?
A5: Yes, reversed-phase chromatography on a C18 column is a viable option, particularly for protected sugar compounds.[6] In reversed-phase chromatography, the elution order is inverted, with more polar compounds eluting first. A typical mobile phase for reversed-phase separation of carbohydrates is a gradient of acetonitrile (B52724) and water.[6] This can be an advantageous alternative if you face issues with compound degradation on silica gel.
Data Presentation
Table 1: Recommended TLC and Column Chromatography Solvent Systems
| Chromatography Type | Stationary Phase | Mobile Phase Composition (v/v) | Notes |
| TLC | Silica Gel G | Toluene-Ethyl Acetate-Methanol-Water (10:5:4.5:0.2) | Provides good separation of sucrose esters with varying degrees of esterification.[2][3] |
| Column Chromatography | Silica Gel | Acetone-Water (98:2 to 99:1) | Has been used for the elution of sucrose methyl 4,6-orthoacetate, but may cause hydrolysis.[1] |
| Column Chromatography | Deactivated Silica Gel | Hexane-Ethyl Acetate (gradient) or Dichloromethane-Methanol (gradient) | General starting points for protected carbohydrates. The addition of a small amount of triethylamine to the mobile phase can further prevent degradation. |
| Reversed-Phase HPLC | C18 | Acetonitrile-Water (gradient) | Suitable for both protected and deprotected carbohydrates.[6] |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for this compound purification.
References
- 1. US5440026A - Process for the preparation of sucrose 6-esters - Google Patents [patents.google.com]
- 2. [Analysis of sucrose esters by thin-layer chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chromatography [chem.rochester.edu]
- 5. silicycle.com [silicycle.com]
- 6. teledyneisco.com [teledyneisco.com]
- 7. US4889928A - Sucrose alkyl 4,6-orthoacylates - Google Patents [patents.google.com]
Troubleshooting incomplete orthoester hydrolysis.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing incomplete orthoester hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of acid-catalyzed orthoester hydrolysis?
A1: Acid-catalyzed orthoester hydrolysis is a multi-step process.[1][2] It begins with the protonation of one of the alkoxy groups by an acid catalyst, followed by the elimination of an alcohol molecule to form a resonance-stabilized carboxonium ion. Water then acts as a nucleophile, attacking the carboxonium ion to form a hemiorthoester intermediate. This intermediate subsequently breaks down to the final ester and another molecule of alcohol.[1]
Q2: My orthoester hydrolysis is incomplete. What are the most common causes?
A2: Incomplete orthoester hydrolysis can stem from several factors:
-
Insufficient Acid Catalyst: The reaction is acid-catalyzed, and an inadequate amount or a weak acid can lead to a slow or stalled reaction.[3][4]
-
Incorrect pH: The rate of hydrolysis is highly pH-dependent.[5][6][7] The optimal pH for hydrolysis is typically in the acidic range.
-
Insufficient Water: Water is a key reactant in the hydrolysis process.[3][8] Anhydrous or low-water conditions will prevent the reaction from proceeding to completion.
-
Steric Hindrance: Bulky substituents on the orthoester or the alcohol reactants can sterically hinder the approach of water or the catalyst, slowing down the reaction.[3]
-
Reaction Reversibility: The hydrolysis reaction can be reversible.[8] The accumulation of alcohol products can shift the equilibrium back towards the starting materials.
Q3: How does the structure of the orthoester affect the rate of hydrolysis?
A3: The electronic properties of the substituents on the orthoester have a significant impact on the hydrolysis rate.[5][6] Electron-donating groups tend to stabilize the intermediate carboxonium ion, accelerating the rate of hydrolysis. Conversely, electron-withdrawing groups destabilize the carboxonium ion, leading to a slower reaction.[6]
Q4: Can I use a base to catalyze orthoester hydrolysis?
A4: No, orthoester hydrolysis is specifically acid-catalyzed. Orthoesters are generally stable under neutral and alkaline (basic) conditions.[9] In fact, a basic quench is often used to stop the hydrolysis reaction.[3]
Troubleshooting Guide
Issue: The hydrolysis reaction is slow or has stalled.
| Possible Cause | Suggested Solution |
| Inadequate Catalyst | Increase the concentration of the acid catalyst. Consider using a stronger acid (lower pKa).[4] Common catalysts include trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[5][10] |
| Suboptimal pH | Measure the pH of the reaction mixture and adjust to the acidic range (typically pH 1-5) using a suitable acid. The rate of hydrolysis is strongly influenced by pH.[5][6] |
| Low Water Content | Ensure sufficient water is present in the reaction mixture. For reactions in organic solvents, the addition of a controlled amount of water is necessary.[3][8] |
| Low Temperature | Gently heat the reaction mixture. Increased temperature can enhance the reaction rate, but be cautious of potential side reactions. |
Issue: The reaction is incomplete, with starting material remaining.
| Possible Cause | Suggested Solution |
| Equilibrium Has Been Reached | If the reaction is reversible, consider removing the alcohol byproduct as it forms. This can be achieved through techniques like distillation if the alcohol is volatile. |
| Steric Hindrance | If steric hindrance is a suspected issue, a stronger acid catalyst or higher reaction temperatures may be required to overcome the activation energy barrier.[3] |
| Substrate Stability | Orthoesters with highly electron-withdrawing groups can be very stable even under acidic conditions.[6] In such cases, more forcing reaction conditions (stronger acid, higher temperature, longer reaction time) may be necessary. |
Experimental Protocols
Monitoring Orthoester Hydrolysis using ¹H NMR Spectroscopy
This protocol allows for the real-time monitoring of the disappearance of the orthoester starting material and the appearance of the ester and alcohol products.
Materials:
-
Orthoester substrate
-
Deuterated solvent (e.g., D₂O, CDCl₃ with a co-solvent for water)
-
Acid catalyst (e.g., trifluoroacetic acid)
-
NMR tube
-
¹H NMR spectrometer
Procedure:
-
Prepare a solution of the orthoester in the chosen deuterated solvent in an NMR tube.
-
Acquire an initial ¹H NMR spectrum (t=0) to identify the characteristic peaks of the starting material.
-
Add a catalytic amount of the acid to the NMR tube.
-
Immediately begin acquiring ¹H NMR spectra at regular time intervals.
-
Monitor the decrease in the integral of the characteristic orthoester peaks and the corresponding increase in the integrals of the ester and alcohol product peaks.
-
The percentage conversion can be calculated by comparing the integrals of the starting material and product peaks.
Monitoring Orthoester Hydrolysis using High-Performance Liquid Chromatography (HPLC)
This protocol is suitable for quantifying the concentration of the orthoester and its hydrolysis products over time.
Materials:
-
Orthoester substrate
-
Reaction solvent (e.g., acetonitrile/water mixture)
-
Acid catalyst
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Mobile phase
-
Quenching solution (e.g., sodium bicarbonate solution)
Procedure:
-
Set up the hydrolysis reaction in a thermostated vessel.
-
At specified time points, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution to neutralize the acid catalyst.
-
Dilute the quenched sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Inject the sample into the HPLC system.
-
Quantify the concentrations of the orthoester and its products by comparing the peak areas to a pre-established calibration curve.
Visualizations
Caption: Acid-catalyzed hydrolysis mechanism of an orthoester.
Caption: Troubleshooting workflow for incomplete orthoester hydrolysis.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. Orthoester exchange: a tripodal tool for dynamic covalent and systems chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C4SC03528C [pubs.rsc.org]
- 4. Hydrolysis of some poly(ortho-ester)s in homogeneous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tuning the pH sensitivities of orthoester based compounds for drug delivery applications by simple chemical modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Ortho ester - Wikipedia [en.wikipedia.org]
Optimizing temperature and reaction time for sucrose orthoesterification.
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for optimizing temperature and reaction time in sucrose (B13894) orthoesterification experiments.
Frequently Asked Questions (FAQs)
Q1: What is sucrose orthoesterification? A1: Sucrose orthoesterification is a chemical reaction that forms an orthoester at one or more of the hydroxyl (-OH) groups of a sucrose molecule. An orthoester is a functional group with three alkoxy groups attached to a single carbon atom (RC(OR')₃).[1][2] This reaction is often used to create selectively protected sucrose derivatives, which are valuable intermediates in the synthesis of more complex molecules.
Q2: What is the general mechanism for acid-catalyzed orthoester formation? A2: In acid-catalyzed orthoesterification, an alcohol (like a hydroxyl group on sucrose) reacts with a reagent such as a trialkyl orthoacetate in the presence of an acid catalyst. The acid protonates the orthoester reagent, leading to the elimination of an alcohol molecule and the formation of a dialkoxycarbonium ion. This reactive intermediate is then attacked by a hydroxyl group from the sucrose molecule to form the new orthoester linkage.[3][4]
Q3: What are common reagents and catalysts used for sucrose orthoesterification? A3: A common approach involves reacting sucrose with a trialkyl orthoacetate, such as trimethyl orthoacetate, in an organic solvent like DMF or DMSO.[5] The reaction is typically catalyzed by a Brønsted acid, with p-toluenesulfonic acid (p-TSA) being a frequently used catalyst.[5]
Q4: Why are anhydrous (dry) conditions critical for this reaction? A4: Orthoesters are highly susceptible to acid-catalyzed hydrolysis.[6][7][8] Any water present in the reaction mixture can react with the orthoester product, converting it back to an ester and alcohols, which significantly reduces the yield.[7][9] Therefore, using anhydrous solvents and reagents is essential for success.
Q5: How does temperature affect the reaction? A5: Temperature is a critical parameter. It must be high enough to ensure a reasonable reaction rate but not so high that it causes degradation of the sucrose molecule or the orthoester product.[9] Optimal temperatures are substrate-dependent but often fall within the range of 50-65°C for reactions involving trimethyl orthoacetate and sucrose.[5] Excessively high temperatures can lead to caramelization of the sugar and the formation of byproducts.
Q6: What is the role of removing the alcohol byproduct (e.g., methanol)? A6: The formation of an orthoester from a trialkyl orthoacetate and sucrose is a reversible reaction that produces a simple alcohol (like methanol (B129727) or ethanol) as a byproduct.[5] Removing this alcohol from the reaction mixture as it forms shifts the equilibrium towards the product side, thereby increasing the overall yield of the sucrose orthoester.[5] This is often achieved by performing the reaction under a vacuum.[5]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or No Product Formation | 1. Presence of water: Moisture in reagents or solvents leads to hydrolysis of the orthoester.[7][9] 2. Inactive catalyst: The acid catalyst may be old or degraded. 3. Insufficient temperature: The reaction may be too slow at the current temperature. | 1. Ensure anhydrous conditions: Thoroughly dry all glassware. Use anhydrous solvents and reagents. Consider adding molecular sieves to the reaction.[7] 2. Use fresh catalyst: Use a fresh supply of the acid catalyst. 3. Increase temperature incrementally: Raise the reaction temperature in 5-10°C intervals, monitoring for product formation and any signs of degradation. |
| Low Yield | 1. Incomplete reaction: Reaction time may be too short.[9] 2. Equilibrium not shifted: The alcohol byproduct (e.g., methanol) is not being effectively removed.[5] 3. Product hydrolysis during workup: The orthoester is sensitive to acidic aqueous conditions during extraction.[6][8] | 1. Increase reaction time: Monitor the reaction progress using TLC or LC-MS and extend the time until the starting material is consumed. 2. Apply vacuum: If not already doing so, apply a vacuum to the reaction setup to continuously remove the alcohol byproduct.[5] 3. Use a non-acidic workup: Quench the reaction with a weak base (e.g., triethylamine (B128534) or a saturated sodium bicarbonate solution) before performing an aqueous extraction.[10] |
| Formation of Multiple Byproducts | 1. Sucrose degradation: The reaction temperature is too high, causing sucrose to caramelize or decompose. 2. Side reactions: The catalyst may be promoting other reactions, such as transesterification at other hydroxyl sites if conditions are not optimized.[9] 3. Orthoester rearrangement: Under certain acidic conditions, orthoesters can rearrange to other products. | 1. Decrease reaction temperature: Running the reaction at a lower temperature for a longer duration can improve selectivity.[9] 2. Optimize catalyst loading: Use the minimum amount of catalyst required to promote the desired reaction. 3. Careful pH control: Ensure the pH does not become too acidic, especially during workup. Buffer the aqueous wash solutions if necessary. |
| Difficulty in Product Purification | 1. Co-elution with starting materials: The product and unreacted sucrose or reagents have similar polarities. 2. Product degradation on silica (B1680970) gel: The acidic nature of standard silica gel can cause the orthoester to hydrolyze during column chromatography.[11] | 1. Optimize chromatography: Use a different solvent system or a different stationary phase for column chromatography. 2. Neutralize silica gel: Pre-treat the silica gel with a base (e.g., by slurrying it in the eluent containing 1% triethylamine) before packing the column to prevent product degradation. |
Data Presentation
Table 1: Optimized Reaction Conditions for Sugar Orthoesterification
| Substrate | Orthoester Reagent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield | Reference |
| Sucrose | Trimethyl Orthoacetate | p-Toluenesulfonic Acid | DMF | 50 - 65 | 1 - 2 | High (not specified) | [5] |
| Glycerol | Trimethyl Orthoformate | PPTS | Solvent-free | Room Temp. | 2 | High (not specified) | [12] |
| Various Alcohols | Peracetylated Mannopyranosyl Bromide | Anhydrous Sodium Acetate | Acetonitrile | Room Temp. | 3 - 6 | 70 - 91% | [12] |
| myo-Inositol | Trimethyl Orthobutyrate | PTSA | DMF | 140 | - | High (not specified) | [10] |
Experimental Protocols
Protocol: Synthesis of Sucrose-6-Acetate via Orthoester Intermediate
This protocol is adapted from a patented procedure for the regioselective acylation of sucrose.[5]
1. Reagent Preparation and Handling:
-
Ensure all reagents, including sucrose, trimethyl orthoacetate, p-toluenesulfonic acid, and the organic solvent (e.g., DMF), are anhydrous.
-
Dry sucrose in a vacuum oven before use.
-
Use freshly opened or properly stored anhydrous solvents.
-
Perform all manipulations under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
2. Reaction Setup:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a distillation head connected to a vacuum line, dissolve sucrose in the anhydrous organic solvent (e.g., DMF).
-
Add a catalytic amount of p-toluenesulfonic acid to the solution.
-
Begin stirring and heat the mixture to the desired reaction temperature (e.g., 55-60°C).[5]
3. Reaction Execution:
-
Once the reaction mixture reaches the target temperature, add trimethyl orthoacetate (approximately 0.8-0.9 molar equivalents relative to sucrose) dropwise.[5]
-
After the initial addition, apply a vacuum intermittently to the system to remove the methanol byproduct as it forms.[5] The removal of methanol will drive the reaction to completion.
-
Monitor the reaction progress by TLC, observing the consumption of sucrose.
-
After 1-2 hours, a small additional amount of trimethyl orthoacetate may be added to ensure the reaction goes to completion.[5]
4. Reaction Workup and Hydrolysis:
-
Once the formation of the orthoester intermediate is complete (as indicated by TLC), cool the reaction mixture to room temperature.
-
Carefully add a controlled amount of water to the reaction mixture to hydrolyze the orthoester to the desired sucrose-6-acetate.
-
Neutralize the catalyst by adding a weak base, such as tert-butylamine (B42293) or triethylamine, until the solution is neutral or slightly basic.[5]
5. Product Isolation and Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography. To prevent hydrolysis of any remaining acid-sensitive compounds, use silica gel that has been neutralized with triethylamine (slurry the silica in the chosen eluent containing 1% triethylamine).
-
Analyze the purified fractions by TLC, and combine the fractions containing the pure product.
-
Remove the solvent from the combined fractions to yield the purified sucrose-6-acetate.
Visualizations
Caption: Troubleshooting workflow for low yield in sucrose orthoesterification.
Caption: General experimental workflow for sucrose orthoesterification.
References
- 1. Ortho ester - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. microchem.fr [microchem.fr]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. grokipedia.com [grokipedia.com]
- 7. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
Technical Support Center: Sucrose Ester Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed information on how to control sucrose (B13894) esterification reactions to prevent the formation of highly substituted sucrose polyesters, thereby favoring the synthesis of desired mono- or di-esters.
Frequently Asked Questions (FAQs)
Q1: What are sucrose polyesters and why would I want to avoid their formation?
Sucrose polyesters (SPEs) are complex mixtures resulting from the esterification of sucrose's eight hydroxyl groups with fatty acids. When a high degree of substitution (e.g., six to eight fatty acid chains per sucrose molecule) is achieved, the resulting large molecules are known as sucrose polyesters. These are often used as non-digestible fat substitutes.
However, in many applications within the food, cosmetics, and pharmaceutical industries, the desired products are sucrose monoesters or diesters.[1][2] These low-substitution esters are highly effective and biodegradable non-ionic surfactants and emulsifiers.[3][4] Therefore, avoiding the formation of polyesters is critical when the experimental goal is the synthesis of these valuable emulsifying agents.
Q2: My reaction is yielding highly substituted polyesters instead of the desired monoesters. What are the likely causes?
The formation of sucrose polyesters over mono- or di-esters is typically due to reaction conditions that favor multiple esterification events. Common causes include:
-
High Molar Ratio of Fatty Acid: An excess of the fatty acid ester relative to sucrose drives the reaction towards higher degrees of substitution.[5]
-
High Reaction Temperature: Temperatures in the range of 110-190°C, often used in solvent-free or melt-phase synthesis, promote multiple substitutions and can also lead to sucrose degradation and caramelization.[6][7]
-
Heterogeneous Reaction Conditions: In solvent-free systems, the poor miscibility of solid sucrose and liquid fatty acid esters can lead to slow, uncontrolled reactions that favor the formation of polyesters (tetraesters and higher).[8]
-
Inappropriate Catalyst: Strong basic catalysts used in high-temperature chemical synthesis are often not selective and promote extensive esterification.
Q3: How can I strategically control the degree of esterification to favor monoester formation?
Controlling the degree of substitution is key to avoiding polyester (B1180765) formation. The primary strategies involve manipulating reaction parameters to favor single esterification events:
-
Adjust Substrate Molar Ratio: Use a molar excess of sucrose relative to the fatty acid acylating agent. A study using a 4:1 sucrose to vinyl ester ratio produced a product with ≥90% monoesters.[9]
-
Employ Enzymatic Catalysis: Lipases offer high selectivity and operate under mild conditions, providing excellent control over the degree of esterification and favoring the production of mono- and di-esters.[1][10]
-
Utilize Specific Solvent Systems: Polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) can co-solubilize sucrose and fatty acid esters, enabling the reaction to proceed under milder, more controlled conditions that yield a higher proportion of monoesters.[6][9]
-
Modify Solvent-Free Systems: To avoid polyester formation in solvent-free reactions, the addition of a divalent metal fatty acid alkanoate (e.g., magnesium stearate) can create a homogeneous molten paste, leading to monoesters as the primary product.[8]
Q4: What is the role of temperature and how does it affect polyester formation?
Temperature is a critical control parameter. High temperatures provide the activation energy for multiple hydroxyl groups on the sucrose molecule to react, leading to polyesters. In contrast, lower temperatures limit the reaction rate and, when combined with a selective catalyst, can effectively halt the reaction after the formation of mono- or di-esters.
| Parameter | Condition Favoring Polyesters | Condition Favoring Monoesters | Citation(s) |
| Temperature | High (110°C - 190°C) | Mild (30°C - 60°C) | [1][6][9] |
| Side Reactions | Sucrose degradation, caramelization | Minimal side reactions | [6][7] |
Q5: Are there alternatives to high-temperature chemical synthesis for producing low-substitution sucrose esters?
Yes, the most effective alternative is enzymatic synthesis. This method utilizes lipases (e.g., from Candida antarctica or Candida rugosa) as biocatalysts.[1][7] The key advantages of this approach are:
-
High Selectivity: Enzymes can selectively catalyze esterification at specific hydroxyl groups, yielding a much narrower product distribution.[7]
-
Mild Reaction Conditions: Reactions are typically run at low temperatures (30-60°C), which prevents sucrose degradation and unwanted side reactions.[1][7]
-
Environmental Benefits: The process avoids harsh solvents and high energy consumption.[7]
Q6: How can I monitor my reaction to check for the formation of sucrose polyesters?
Proper analytical monitoring is essential to confirm the composition of your product mixture. The most common technique is High-Performance Liquid Chromatography (HPLC) coupled with a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD). This method can effectively separate and quantify mono-, di-, tri-, and higher-substituted esters.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) | Citation(s) |
| High yield of polyesters, low yield of mono/di-esters | 1. Molar ratio of fatty acid to sucrose is too high.2. Reaction temperature is excessive.3. Inefficient or non-selective catalyst. | 1. Invert the molar ratio to have an excess of sucrose (e.g., 4:1 sucrose to fatty acid ester).2. Lower the reaction temperature to the 30-60°C range.3. Switch to an enzymatic catalyst (lipase) for higher selectivity. | [5][9] |
| Reaction mixture is dark or caramelized | High reaction temperature (>140°C) is causing sucrose degradation. | Reduce the reaction temperature significantly. Adopt an enzymatic synthesis protocol which operates at lower temperatures. | [6][7] |
| Heterogeneous reaction in solvent-free synthesis | Poor miscibility between solid sucrose and the liquid fatty acid ester is hindering controlled reaction. | Add a divalent metal fatty acid alkanoate (e.g., magnesium stearate) to the mixture to create a homogeneous molten phase. | [8] |
| Broad, uncontrolled product distribution | Lack of reaction selectivity and control. | Employ enzymatic synthesis for its high selectivity. Optimize reaction time, temperature, and substrate ratio to target the desired degree of substitution. | [1][7] |
Experimental Protocols
Protocol for Enzymatic Synthesis of Sucrose Monoesters to Avoid Polyester Formation
This protocol is designed to favor the production of sucrose mono- and di-esters by using a lipase (B570770) catalyst under mild conditions.
Materials:
-
Sucrose (finely milled)
-
Fatty acid (e.g., lauric acid, palmitic acid) or its methyl ester
-
Immobilized Lipase (e.g., Candida antarctica Lipase B)
-
Organic Solvent (e.g., n-hexane, 2-methyl-2-butanol)
-
Phosphate Buffer (for enzyme hydration, if required)
-
Molecular sieves (to ensure anhydrous conditions)
Apparatus:
-
Jacketed glass reactor with overhead stirrer or orbital shaker incubator
-
Temperature controller
-
Vacuum filter apparatus
-
Rotary evaporator
-
HPLC system for analysis
Methodology:
-
Preparation: Dry the solvent over molecular sieves to ensure anhydrous conditions.
-
Reactant Loading: To the reactor, add sucrose and the fatty acid/methyl ester. A molar ratio with a slight excess of sucrose is recommended to favor mono-esterification.
-
Solubilization: Add the anhydrous organic solvent to the reactor.
-
Temperature Control: Set the reactor temperature to a mild level, typically between 30°C and 60°C.[1][7]
-
Catalyst Addition: Add the immobilized lipase to the mixture (e.g., 0.4% w/w of total substrates).[7]
-
Reaction: Begin stirring to ensure the suspension is well-mixed. Let the reaction proceed for 10-24 hours. Monitor the reaction progress by taking aliquots and analyzing them via HPLC.[1][7]
-
Reaction Termination: Once the desired conversion is reached, stop the reaction by filtering out the immobilized enzyme. The enzyme can be washed with solvent and reused.
-
Product Isolation: Remove the solvent from the filtrate using a rotary evaporator. The resulting crude product will be a mixture of sucrose esters and unreacted sucrose.
-
Purification (Optional): The product can be further purified using solvent extraction or chromatography to isolate the monoester fraction.
-
Analysis: Characterize the final product using HPLC to determine the percentage of mono-, di-, and polyester fractions.
Visualizations
References
- 1. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 2. journals.ysu.am [journals.ysu.am]
- 3. arxiv.org [arxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. US5504202A - Sucrose polyester useful as fat subtitute and preparation process - Google Patents [patents.google.com]
- 6. Sucrose esters - Wikipedia [en.wikipedia.org]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. Solvent-free synthesis of Sucrose esters - SELF-ASSEMBLING SUGARS [assemblingsugars.fr]
- 9. researchgate.net [researchgate.net]
- 10. Sugar-Based Monoester Surfactants: Synthetic Methodologies, Properties, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Sucrose Derivatives
Welcome to the technical support center for the characterization of sucrose (B13894) derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of these complex molecules.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in characterizing sucrose derivatives?
A1: The primary challenges stem from the inherent properties of sucrose and the complexity of reaction products. Sucrose has eight hydroxyl groups with varying reactivity, leading to the formation of complex mixtures of derivatives with different degrees of substitution (DS) and numerous constitutional isomers.[1] Key difficulties include:
-
Product Complexity: Syntheses often yield a wide array of mono-, di-, tri-, and higher substituted esters, along with various positional isomers for each degree of substitution.[1]
-
Analytical Separation: The high polarity and similar structures of these derivatives make chromatographic separation difficult. Isocratic elution often fails to resolve this complexity, necessitating gradient elution.[1]
-
Detection Issues: Sucrose derivatives lack strong UV chromophores, making detection by UV-Vis spectroscopy inefficient.[1]
-
Volatility: The low volatility of these compounds requires derivatization (e.g., silylation) for gas chromatography (GC) analysis, adding extra steps and potential for error.[2]
-
Ionization in Mass Spectrometry: The hydrophilic nature of sucrose derivatives can lead to poor ionization efficiency in mass spectrometry (MS).[3][4]
Q2: Which HPLC detector is best for analyzing sucrose esters?
A2: Refractive Index (RI) detection is a common choice but is incompatible with the gradient elution needed for complex mixtures.[1][5] Therefore, Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are often preferred as they are mass-based detectors compatible with gradient elution.[1][6] However, it is important to note that the response from these detectors can be non-linear and may require careful calibration for accurate quantification.
Q3: Why am I seeing poor peak shape and resolution in my HPLC analysis?
A3: Poor chromatography can be due to several factors:
-
Inappropriate Column Choice: Both normal-phase/HILIC and reversed-phase columns are used. For HILIC, a polar stationary phase is used to retain the hydrophilic sucrose derivatives.[7][8] For reversed-phase, C8 or C18 columns are common, but retention can be poor for highly polar derivatives.
-
Mobile Phase Composition: The choice of organic solvent (typically acetonitrile (B52724) for HILIC or methanol (B129727) for reversed-phase) and its proportion to the aqueous phase is critical for achieving good separation.[7][9]
-
Co-elution of Isomers: The presence of numerous positional isomers with very similar polarities can lead to broad, overlapping peaks.[1][9] Optimizing the gradient slope and column temperature can help improve resolution.
Q4: How can I differentiate between positional isomers of a sucrose derivative?
A4: Differentiating positional isomers is a significant challenge. While HPLC can sometimes separate isomers, co-elution is common.[2][9] Tandem mass spectrometry (MS/MS) is a powerful tool for this purpose. By inducing fragmentation of a selected precursor ion, unique fragment ions can be generated for different isomers based on the position of the substituent.[2][4] This often involves the analysis of chloride or other adducts to generate diagnostic fragments.[2][4] Nuclear Magnetic Resonance (NMR) spectroscopy is also definitive for structure elucidation but requires a pure sample.[2][4]
Q5: What is the best way to determine the Degree of Substitution (DS)?
A5: Determining the average DS of a mixture is complex. While techniques like NMR and MS can provide information on the distribution of different degrees of substitution, a common method involves hydrolysis. The ester linkages are cleaved to liberate sucrose, which is then quantified.[10] The amount of liberated sucrose can be used to calculate the average DS. However, this method does not provide information on the distribution of different ester forms.[10]
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Possible Cause | Troubleshooting Steps |
| No or Low Signal with UV Detector | Sucrose derivatives lack a strong chromophore. | Switch to a more universal detector like Refractive Index (RI), Evaporative Light Scattering (ELSD), or Charged Aerosol (CAD).[1] |
| Poor Peak Resolution | Co-elution of multiple isomers and derivatives with similar polarities. | Optimize the gradient elution program (slower gradient).[1][9] Adjust column temperature. Try a different column chemistry (e.g., HILIC vs. C18).[7][8] |
| Drifting Baseline with RI Detector | RI detectors are sensitive to temperature and pressure fluctuations and are not suitable for gradient elution. | Use isocratic elution if possible.[1] Ensure stable column and detector temperature. If a gradient is necessary, switch to an ELSD or CAD.[1][5] |
| Broad Peaks | Secondary interactions with the stationary phase or poor mass transfer. | Add a small amount of a competing agent to the mobile phase. Decrease the flow rate. Ensure the sample is fully dissolved in the mobile phase. |
Mass Spectrometry Analysis Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Low Ion Abundance | Poor ionization efficiency of hydrophilic sucrose derivatives.[3][4] | Promote adduct formation by adding salts like sodium chloride or ammonium (B1175870) acetate (B1210297) to the mobile phase.[11] Optimize ESI source parameters (e.g., capillary voltage, gas flow). |
| Complex Spectra with Multiple Adducts | Formation of various adducts (e.g., [M+H]+, [M+Na]+, [M+K]+) simultaneously. | Simplify the mobile phase to favor the formation of a single adduct type.[11] Use a cation-exchange resin to remove unwanted metal ions from the sample. |
| Inability to Distinguish Isomers | Insufficient fragmentation in MS/MS to produce diagnostic ions. | Optimize collision energy in CID.[2] Try different adducts (e.g., chloride) which may lead to more informative fragmentation patterns.[2][4] Consider alternative fragmentation techniques if available (e.g., ECD, UVPD).[3] |
Experimental Protocols & Workflows
General Workflow for Characterization of Sucrose Esters
This workflow outlines a typical approach to the separation and identification of components in a sucrose ester reaction mixture.
Caption: General workflow for sucrose ester analysis.
Troubleshooting Logic for HPLC Peak Issues
This diagram illustrates a decision-making process for troubleshooting common HPLC problems encountered during the analysis of sucrose derivatives.
Caption: Troubleshooting decision tree for HPLC analysis.
Protocol: HPLC-ELSD-MS Analysis of Sucrose Esters
This protocol provides a starting point for the analysis of sucrose esters, such as those derived from fatty acids.
1. Objective: To separate and identify sucrose esters based on their degree of substitution and fatty acid chain length.
2. Materials:
-
HPLC system with a gradient pump, autosampler, and column thermostat.
-
Evaporative Light Scattering Detector (ELSD).
-
Mass Spectrometer with an Electrospray Ionization (ESI) source.
-
Reversed-phase C8 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol (or Acetonitrile)
-
Sample: Sucrose ester mixture dissolved in Methanol or the initial mobile phase composition.
3. HPLC Method:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.[9]
-
Injection Volume: 10-20 µL.
-
Gradient Program (Example):
-
Start with a higher percentage of water to retain early-eluting, more polar compounds.
-
Gradually increase the percentage of methanol to elute more hydrophobic, higher-substituted esters.
-
A typical gradient might run from 75% Methanol to 95% Methanol over 70 minutes.[12]
-
-
ELSD Settings:
-
Nebulizer Temperature: Adjust based on the mobile phase volatility (e.g., 40°C).
-
Evaporator Temperature: Set to ensure full solvent evaporation without degrading the analyte (e.g., 60°C).
-
Gas Flow (Nitrogen): Typically 1.5 - 2.0 SLM.
-
4. Mass Spectrometry Method (ESI Positive Mode):
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100–1600 (to cover monomers, dimers, and various adducts).[1]
-
Capillary Voltage: ~3.5-4.5 kV.
-
Source Temperature: ~120-150°C.
-
Desolvation Gas Flow: Set according to instrument recommendations.
-
Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) or MRM for quantification of specific species. For structural elucidation, perform data-dependent MS/MS on the most abundant ions in each peak.
5. Data Analysis:
-
Correlate peaks from the ELSD chromatogram with the mass spectra to identify the components.
-
Identify the degree of substitution based on the molecular weight (e.g., sucrose mono-palmitate vs. di-palmitate).
-
Analyze MS/MS fragmentation patterns to investigate positional isomerism.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Liquid chromatography-mass spectrometry approach for characterizing sucrose isomers in complex mono-floral honey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromforum.org [chromforum.org]
- 6. High-Throughput Analysis of Sucrose Fatty Acid Esters by Supercritical Fluid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. helixchrom.com [helixchrom.com]
- 8. Molecular Level Sucrose Quantification: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Estimation of sucrose esters (E473) in foods using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Managing moisture sensitivity in orthoester reactions.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage moisture sensitivity in orthoester reactions.
Frequently Asked Questions (FAQs)
Q1: What are orthoesters and why are they so sensitive to moisture?
Orthoesters are organic compounds with the general formula RC(OR')₃, featuring three alkoxy groups attached to a single carbon atom.[1][2] They can be considered derivatives of unstable orthocarboxylic acids.[1][2] Their high sensitivity to moisture stems from their susceptibility to acid-catalyzed hydrolysis.[3][4] In the presence of even trace amounts of water and acid, they readily hydrolyze to form a standard ester and two molecules of alcohol.[1][5] This reaction is often irreversible and can significantly impact the desired reaction pathway.[3]
Q2: What are the primary consequences of moisture contamination in my orthoester reaction?
Moisture contamination can lead to several undesirable outcomes:
-
Reduced Yield: The primary reagent, the orthoester, is consumed by hydrolysis, leading to lower yields of the desired product.[4]
-
Byproduct Formation: The main byproduct is the corresponding ester from hydrolysis, which can complicate the purification process.[1][6]
-
Reaction Failure: If the reaction requires strictly anhydrous conditions, the presence of water can prevent the reaction from starting or completing.[1][5]
-
Inconsistent Results: Uncontrolled and varying amounts of moisture can lead to poor reproducibility between experimental batches.[7][8]
Q3: How can I determine the water content in my solvents and reagents?
Quantifying trace amounts of water is crucial for ensuring anhydrous conditions.[8] Several methods are available:
-
Karl Fischer Titration: This is a highly accurate and widely used method for determining water content in organic solvents and raw materials.[9][10] Coulometric Karl Fischer titration is particularly sensitive, with detection limits around 10 µg of water.[8]
-
19F-NMR Spectroscopy: A more recent and highly sensitive technique involves using specific reagents that react with water to produce a fluorine-containing compound quantifiable by 19F-NMR.[7][8] This method can have a detection limit as low as 100 ng.[7]
-
Gas Chromatography (GC): GC can also be used to quantify water, sometimes involving a reaction with calcium carbide to produce acetylene (B1199291) which is then measured.[11]
-
Indicator Strips: For a semi-quantitative and rapid assessment, test strips containing indicators like Congo red can be used to estimate water content in some organic solvents.[12]
Q4: What is the general strategy to avoid moisture in orthoester reactions?
A multi-faceted approach is required:
-
Dry Glassware: All glassware should be rigorously dried, typically by oven-drying at >125°C overnight or by flame-drying under vacuum immediately before use.[13][14]
-
Use Anhydrous Solvents and Reagents: Solvents must be freshly dried and distilled or obtained from a commercial solvent purification system.[10][15] Solid reagents should be dried in a vacuum oven or desiccator.[16]
-
Maintain an Inert Atmosphere: The reaction should be conducted under a dry, inert gas like nitrogen or argon to prevent atmospheric moisture from entering the system.[14][17]
-
Proper Transfer Techniques: Anhydrous liquids should be transferred using dry syringes or cannulas to avoid exposure to the atmosphere.[14][17]
Troubleshooting Guide
Q5: My reaction is giving a low yield or failing completely. What are the likely causes and solutions?
A low or zero yield is the most common issue and is almost always linked to moisture. Follow this troubleshooting workflow:
Caption: Troubleshooting logic for low-yield orthoester reactions.
-
Potential Cause 1: Wet Solvents. Commercially available "anhydrous" solvents can still contain unacceptable levels of water (e.g., >10 ppm).[10]
-
Potential Cause 2: Wet Reagents. Reagents, especially hygroscopic ones, can absorb atmospheric moisture.
-
Solution: Dry solid reagents in a vacuum oven.[16] Ensure liquid reagents are from a freshly opened bottle or were stored properly under an inert atmosphere.
-
-
Potential Cause 3: Inadequate Inert Atmosphere. Leaks in the reaction setup can allow atmospheric moisture to enter.
-
Solution: Ensure all joints are well-sealed. Use a positive pressure of inert gas and a bubbler to monitor flow.[14] See Protocol 2 for proper setup.
-
Q6: I am observing a significant amount of ester byproduct in my NMR/LC-MS. How do I prevent this?
The presence of an ester is a direct indicator of orthoester hydrolysis.[1][4]
Caption: Acid-catalyzed hydrolysis pathway of an orthoester.
-
Cause: This is caused by the reaction of your orthoester with water, catalyzed by acid.[3][18] The acid catalyst can be intentionally added or be an acidic impurity in one of your reagents or solvents.
-
Solution:
-
Eliminate Water: Follow all procedures for rigorously excluding moisture (Protocols 1 & 2).
-
Use a Sacrificial Reagent: Sometimes, adding an excess of a simple orthoester like trimethyl orthoformate (TMOF) can act as a dehydrating agent, reacting with any trace water before your primary orthoester does.[4][19]
-
Neutralize Acidic Impurities: If a reagent is suspected of being acidic, consider purifying it or passing it through a short plug of neutral alumina (B75360) immediately before use.
-
Data & Protocols
Data Presentation
Table 1: Recommended Drying Agents and Conditions for Common Solvents
| Solvent | Pre-Drying | Primary Drying Agent | Conditions | Typical Residual H₂O | Citation(s) |
| Tetrahydrofuran (THF) | CaH₂ or 4Å sieves | Sodium/Benzophenone (B1666685) | Reflux until deep blue/purple | ~4 ppm | [10][15][16] |
| Dichloromethane (DCM) | CaH₂ | CaH₂ | Distill | Low ppm | [15] |
| Acetonitrile (MeCN) | 4Å sieves | CaH₂ | Distill, then store over 4Å sieves | 0.1–0.9 ppm | [15][16] |
| Diethyl Ether (Et₂O) | CaH₂ or 4Å sieves | Sodium/Benzophenone | Reflux until deep purple/blue | Low ppm | [15] |
| Methanol (MeOH) | 3Å sieves | Magnesium Methoxide | Reflux 2-3h then distill | ~10 ppm | [10][15] |
| N,N-Dimethylformamide (DMF) | BaO or 4Å sieves | BaO or 4Å sieves | Dry overnight, then vacuum distill | Low ppm | [15] |
Table 2: Comparison of Common Water Quantification Methods
| Method | Principle | Sensitivity | Pros | Cons | Citation(s) |
| Karl Fischer Titration | Iodometric titration | High (~10 µg) | Accurate, reliable, well-established | Requires specialized equipment | [8][9] |
| 19F-NMR Aquametry | Reaction with fluoro-reagent | Very High (~100 ng) | Extremely sensitive, uses standard NMR | Requires specific reagents | [7][8] |
| Gas Chromatography | Separation and detection | Moderate | Can be automated | Can have lower precision, may require derivatization | [11] |
Experimental Protocols
Protocol 1: General Procedure for Drying Solvents by Distillation
Disclaimer: This procedure involves reactive materials and should only be performed by trained personnel in a proper chemical fume hood.
-
Pre-Drying: If the solvent contains significant amounts of water, stir it over a preliminary drying agent (e.g., CaH₂, 4Å molecular sieves) for several hours to overnight.[15][16]
-
Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask, distillation head, condenser, and receiving flask. Ensure all glassware is oven or flame-dried.[13]
-
Add Drying Agent: To the pre-dried solvent in the distillation flask, add the primary drying agent (e.g., sodium wire and benzophenone for THF/ether; CaH₂ for DCM).[15] For sodium/benzophenone, the solution will turn a persistent deep blue or purple color when the solvent is anhydrous.
-
Inert Atmosphere: Flush the entire apparatus with dry nitrogen or argon. Maintain a gentle positive pressure of inert gas throughout the process.
-
Distillation: Gently heat the flask to reflux. The anhydrous solvent will distill and collect in the receiving flask.
-
Storage: The freshly distilled solvent should be used immediately or stored in a sealed flask with a septum under a positive pressure of inert gas. For some solvents, storing over activated molecular sieves is recommended.[15]
Protocol 2: Setting up a Reaction Under an Inert Atmosphere
Caption: Experimental workflow for a moisture-sensitive reaction.
-
Glassware Preparation: Dry all glassware (reaction flask, condenser, addition funnel, etc.) in an oven (>125°C) for several hours or flame-dry under vacuum.[14]
-
Assembly: Assemble the apparatus while it is still hot and immediately place it under a positive flow of inert gas (nitrogen or argon). Use a gas inlet adapter and an oil bubbler or a balloon to maintain pressure.[13][17]
-
Flushing: Allow the inert gas to flush the system for at least 5-10 minutes to displace all the air and any residual moisture.[17]
-
Adding Reagents:
-
Solids: Add solid reagents to the cooled flask under a strong positive flow of inert gas.
-
Liquids: Use a dry syringe that has been flushed with inert gas to transfer anhydrous solvents and liquid reagents through a rubber septum.[14][17] To prevent leaks, the syringe needle should be inserted into a rubber stopper when not in use.[14]
-
-
Running the Reaction: Maintain a gentle, positive pressure of inert gas throughout the entire reaction period. The bubbler should show a slow, steady stream of bubbles (e.g., 1 bubble per second).
-
Workup: Once the reaction is complete, cool it to the appropriate temperature before quenching. The quench should be done carefully, as some reagents may react vigorously with the quenching solution.
References
- 1. Ortho ester - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. grokipedia.com [grokipedia.com]
- 6. US4304925A - Process for purifying esters - Google Patents [patents.google.com]
- 7. A Method for Detecting Water in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.tamu.edu [chem.tamu.edu]
- 9. mt.com [mt.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. tsijournals.com [tsijournals.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. moodle2.units.it [moodle2.units.it]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. electronicsandbooks.com [electronicsandbooks.com]
- 19. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Sucrose Protecting Groups: The Sucrose 4,6-Methyl Orthoester in Focus
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of carbohydrate chemistry, the selective protection and deprotection of hydroxyl groups are paramount for the successful synthesis of complex molecules. Sucrose (B13894), a disaccharide of immense biological and commercial significance, presents a unique challenge with its eight hydroxyl groups of varying reactivity. This guide provides an objective comparison of the Sucrose 4,6-Methyl Orthoester protecting group with other commonly employed alternatives, supported by experimental data and detailed protocols to aid in the strategic selection of protecting groups for sucrose chemistry.
Introduction to Sucrose Protection
The regioselective modification of sucrose hinges on the strategic use of protecting groups to mask certain hydroxyl groups while leaving others available for reaction. The choice of protecting group is dictated by several factors, including the desired regioselectivity, stability to reaction conditions, and the ease and selectivity of its removal. This guide focuses on the this compound, a cyclic protecting group that bridges the 4- and 6-hydroxyl groups of the glucose moiety, and compares its performance with other prevalent protecting groups such as silyl (B83357) ethers, benzyl (B1604629) ethers, and other acetals.
The this compound: A Profile
The this compound is formed by the reaction of sucrose with a trialkyl orthoester, such as trimethyl orthoacetate, or a ketene (B1206846) acetal (B89532) in the presence of an acid catalyst. This protecting group offers the advantage of simultaneously protecting two hydroxyl groups, thereby simplifying the protection strategy.
Key Features:
-
Formation: Relatively mild acid-catalyzed reaction.
-
Stability: Stable to basic and neutral conditions.
-
Deprotection: Cleaved under mild acidic hydrolysis. This process initially yields a mixture of the 4- and 6-monoesters, which can be a useful intermediate for further selective modifications. Treatment with a mild base can then selectively yield the 6-ester.
Comparative Analysis of Sucrose Protecting Groups
The selection of an appropriate protecting group is critical for the successful outcome of a synthetic route. Below is a comparative summary of the this compound against other common protecting groups for sucrose.
| Protecting Group | Typical Reagents for Protection | Typical Conditions for Protection | Stability | Typical Reagents for Deprotection | Typical Conditions for Deprotection |
| 4,6-Methyl Orthoester | Trimethyl orthoacetate, p-TsOH | Anhydrous DMF, Room Temperature | Stable to base, mild acid | Acetic acid in water | Mild heating |
| Silyl Ethers (e.g., TBDMS) | TBDMS-Cl, Imidazole (B134444) | Anhydrous DMF, Room Temperature | Labile to acid and fluoride (B91410) ions | TBAF, HF-Pyridine, Acetic Acid | THF, Room Temperature |
| Benzyl Ethers | Benzyl bromide, NaH | Anhydrous DMF, 0 °C to Room Temp | Stable to acid and base | H₂, Pd/C | Methanol, Room Temperature |
| Acetal (e.g., Benzylidene) | Benzaldehyde dimethyl acetal, p-TsOH | Anhydrous DMF, 80 °C | Stable to base, labile to acid | Acetic acid in water, H₂, Pd/C | Mild heating or hydrogenation |
Experimental Protocols
Detailed methodologies for the protection and deprotection of sucrose are crucial for reproducibility and successful synthesis.
Protocol 1: Synthesis of this compound
-
Dissolution: Dissolve sucrose (1 eq.) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Reagents: Add trimethyl orthoacetate (1.5 eq.) and a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a few drops of triethylamine.
-
Work-up: Concentrate the mixture under reduced pressure and purify the residue by silica (B1680970) gel column chromatography.
Protocol 2: Deprotection of this compound
-
Hydrolysis: Dissolve the this compound derivative in a mixture of acetic acid and water (e.g., 80% aqueous acetic acid).
-
Heating: Heat the solution at 60-80 °C for 1-2 hours, monitoring by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the acetic acid and water. The resulting mixture of 4- and 6-monoesters can be used directly or further purified.
-
(Optional) Isomerization to 6-ester: To obtain the 6-ester selectively, dissolve the mixture in a suitable solvent and treat with a mild base (e.g., pyridine).
Protocol 3: Silylation of Sucrose with TBDMS-Cl
-
Dissolution: Dissolve sucrose (1 eq.) and imidazole (excess, e.g., 4 eq.) in anhydrous DMF.
-
Addition of Silylating Agent: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, excess, e.g., 1.5 eq. per hydroxyl group to be protected) portion-wise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction with methanol, dilute with ethyl acetate (B1210297), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography.
Protocol 4: Benzylation of Sucrose
-
Alkoxide Formation: Suspend sodium hydride (NaH, excess, e.g., 1.2 eq. per hydroxyl group) in anhydrous DMF at 0 °C.
-
Addition of Sucrose: Slowly add a solution of sucrose (1 eq.) in anhydrous DMF.
-
Addition of Benzylating Agent: After the evolution of hydrogen ceases, add benzyl bromide (excess, e.g., 1.1 eq. per hydroxyl group) dropwise.
-
Reaction: Stir the reaction at room temperature for 12-24 hours.
-
Work-up: Carefully quench the reaction with methanol. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer, filter, and concentrate. Purify by column chromatography.[1][2]
Visualizing Reaction Workflows
Diagrams generated using Graphviz (DOT language) illustrate the logical flow of the experimental procedures.
Caption: General workflow for the protection of sucrose.
Caption: General workflow for the deprotection of sucrose derivatives.
Caption: Deprotection pathway of this compound.
Conclusion
The this compound serves as a valuable protecting group in sucrose chemistry, offering a convenient method for the simultaneous protection of the 4- and 6-hydroxyl groups. Its stability under basic conditions and selective removal under mild acid make it a useful tool in multi-step syntheses. However, the choice of protecting group will always be contingent on the overall synthetic strategy, including the nature of subsequent reaction steps and the desired final product. This guide provides the foundational information and experimental context to make an informed decision when selecting a protecting group for sucrose modifications. Researchers are encouraged to consider the orthogonality of different protecting groups to devise efficient and high-yielding synthetic routes.
References
A Comparative Guide to Alternative Methods for the Regioselective Acylation of Sucrose
For Researchers, Scientists, and Drug Development Professionals
The selective modification of sucrose (B13894), a readily available and biocompatible starting material, is of significant interest in the development of novel surfactants, emulsifiers, and drug delivery systems. Regioselective acylation, in particular, allows for the synthesis of sucrose esters with tailored properties. This guide provides a comparative overview of enzymatic, chemo-enzymatic, and chemical methods for achieving regioselective acylation of sucrose, supported by experimental data and detailed protocols.
Comparison of Regioselective Acylation Methods
The choice of method for regioselective sucrose acylation depends on the desired position of acylation, required yield, and scalability. Enzymatic methods offer high regioselectivity and mild reaction conditions, while chemical methods, particularly those employing protecting groups, provide access to a different range of positional isomers.
| Method | Catalyst/Reagent | Acyl Donor | Solvent | Temp. (°C) | Time (h) | Regioselectivity (Major Product) | Yield (%) | Reference |
| Enzymatic | ||||||||
| Lipase (B570770) from Humicola lanuginosa | Vinyl laurate | 2-Methyl-2-butanol (B152257)/DMSO (4:1 v/v) | 40 | 24 | 6-O-lauroylsucrose | 70% conversion | [1][2] | |
| Lipase from Humicola lanuginosa | Vinyl palmitate | 2-Methyl-2-butanol/DMSO (4:1 v/v) | 40 | 48 | 6-O-palmitoylsucrose | 80% conversion | [1][2] | |
| Candida antarctica lipase B (Novozym 435) | Fatty acids | Acetone | 40 | 48-72 | 6-O-acylglucose esters (model) | up to 98% | [3] | |
| Chemo-enzymatic | ||||||||
| 1. Acetic anhydride (B1165640)/Pyridine 2. Candida antarctica lipase (Novozym 435) | 1. Acetic anhydride 2. Ethyl palmitate/Ethyl octanoate | 1. Aqueous 2. Solvent-free | 1. N/A 2. 75-90 | 1. N/A 2. 20-44 | 6'-O-acylsucrose acetate | N/A | ||
| Chemical | ||||||||
| Dibutyltin (B87310) oxide | Acyl chlorides | Methanol | Reflux | N/A | 6-O-acylsucrose & 6,3'-di-O-acylsucrose | Good yields | [4][5] | |
| 1,1-dimethoxyethene | Acetic anhydride (post-protection) | N/A | N/A | N/A | 4,6-O-protected sucrose | 77% (crude) | [6] |
Experimental Protocols
Enzymatic Acylation of Sucrose (6-O-Lauroylsucrose)
This protocol is adapted from the lipase-catalyzed acylation in a two-solvent mixture.[1][2]
Materials:
-
Sucrose
-
Vinyl laurate
-
Immobilized lipase from Humicola lanuginosa (e.g., Lipozyme IM)
-
2-Methyl-2-butanol (tert-amyl alcohol)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Molecular sieves (3 Å)
Procedure:
-
In a dried reaction vessel, dissolve sucrose in a 4:1 (v/v) mixture of 2-methyl-2-butanol and DMSO to a final concentration of 0.1 M.
-
Add vinyl laurate to the reaction mixture (e.g., a 5-fold molar excess relative to sucrose).
-
Add the immobilized lipase from Humicola lanuginosa to a concentration of 50 mg/mL.
-
Add molecular sieves to the mixture to remove any residual water.
-
Incubate the reaction mixture at 40°C with constant stirring for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, filter off the immobilized enzyme for potential reuse.
-
The solvent is removed under reduced pressure.
-
The resulting residue, containing 6-O-lauroylsucrose and unreacted starting materials, is purified by silica (B1680970) gel column chromatography.
Chemical Acylation via Stannylene Acetal (B89532) (6-O-Acylsucrose)
This protocol describes a one-pot synthesis for the regioselective acylation of sucrose at the 6-position via a dibutylstannylene acetal intermediate.[4][5]
Materials:
-
Sucrose
-
Dibutyltin oxide (Bu₂SnO)
-
Acyl chloride (e.g., lauroyl chloride)
-
Methanol (anhydrous)
-
Triethylamine (B128534) (Et₃N)
-
Toluene
Procedure:
-
Suspend sucrose (1 equivalent) and dibutyltin oxide (1.1 equivalents) in anhydrous methanol.
-
Reflux the mixture with azeotropic removal of water using a Dean-Stark apparatus until the solution becomes clear, indicating the formation of the stannylene acetal.
-
Cool the reaction mixture to room temperature.
-
Add triethylamine (1.2 equivalents) to the solution.
-
Slowly add the acyl chloride (1.1 equivalents) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for several hours until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous phase with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 6-O-acylsucrose.
Chemo-enzymatic Acylation of Sucrose
This two-step method involves a non-selective chemical acetylation followed by a regioselective enzymatic acylation.
Step 1: Partial Chemical Acetylation of Sucrose
-
Dissolve sucrose in an aqueous medium.
-
React with a controlled amount of acetic anhydride to achieve a low degree of acetylation.
-
The resulting mixture of sucrose acetates is isolated.
Step 2: Enzymatic Acylation of Sucrose Acetates
-
The partially acetylated sucrose mixture is mixed with an acyl donor (e.g., ethyl palmitate).
-
Immobilized Candida antarctica lipase (Novozym 435) is added to the solvent-free mixture.
-
The reaction is carried out at elevated temperature (e.g., 75-90°C) under reduced pressure to remove the ethanol (B145695) byproduct.
-
The reaction progress is monitored, and upon completion, the enzyme is filtered off.
-
The product, an acylated sucrose acetate, is then purified.
Visualization of Methodologies
The following diagrams illustrate the workflow of the different acylation strategies and a representative enzymatic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Lipase-catalyzed regioselective acylation of sucrose in two-solvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP0352048A2 - Process for synthesizing sucrose derivatives by regioselective reaction - Google Patents [patents.google.com]
- 4. Enzymatic synthesis of some sugar-lauric acid esters by lipase from Candida antarctica and their functionalities as emulsifiers and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Trialkyl Orthoesters with Sucrose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of different trialkyl orthoesters with sucrose (B13894), a key reaction in the synthesis of sucrose derivatives for various applications, including drug delivery and materials science. Due to the limited availability of direct comparative studies, this guide focuses on a detailed examination of the reaction with trimethyl orthoacetate and supplements this with data from the reaction of trimethyl orthoformate with glycerol (B35011), a comparable polyol, to draw inferences on reactivity.
Comparative Summary of Reactivity
The reaction of trialkyl orthoesters with polyols like sucrose is an acid-catalyzed process that typically leads to the formation of cyclic acetals, which can then be hydrolyzed to yield specific esters. The reactivity of the orthoester is influenced by the nature of the alkyl groups and the substituent on the orthoester carbon. Generally, orthoacetates are more reactive than orthoformates.
The following tables summarize the experimental data for the reaction of trimethyl orthoacetate with sucrose and trimethyl orthoformate with glycerol.
Table 1: Reaction of Trimethyl Orthoacetate with Sucrose
| Parameter | Value | Reference |
| Orthoester | Trimethyl orthoacetate | [1] |
| Substrate | Sucrose | [1] |
| Catalyst | p-Toluenesulfonic acid | [1] |
| Solvent | Dimethylformamide (DMF) | [1] |
| Temperature | 50-65°C | [1] |
| Molar Ratio (Orthoester:Sucrose) | 0.7 - 0.95 | [1] |
| Reaction Time | 1.5 hours (initial reaction) | [1] |
| Final Product | Sucrose-6-acetate | [1] |
| Molar Yield | 80.3% - 85.0% | [1] |
Table 2: Reaction of Trimethyl Orthoformate with Glycerol (Model System)
| Parameter | Value | Reference |
| Orthoester | Trimethyl orthoformate | [2] |
| Substrate | Glycerol | [2] |
| Catalyst | Brønsted acidic ionic liquids (e.g., BSMImHSO4) | [2] |
| Solvent | Catalyst-free or with catalyst | [2] |
| Temperature | 90°C | [2] |
| Molar Ratio (Orthoester:Glycerol) | 10:1 | [2] |
| Reaction Time | 1 hour (with catalyst) | [2] |
| Final Product | 4-(dimethoxymethoxy)methyl)-2-methoxy-1,3-dioxolane | [2] |
| Isolated Yield | 95% (catalyst-free, 24h), 96% (with catalyst, 1h) | [2] |
Experimental Protocols
Reaction of Trimethyl Orthoacetate with Sucrose
This protocol is adapted from a patented procedure for the synthesis of sucrose-6-acetate.[1]
-
Dissolution: Dissolve 80.0g (0.234 mol) of sucrose in 600ml of dimethylformamide (DMF) in a 1000ml three-necked flask with stirring. Heat to 75°C to ensure complete dissolution.
-
Reaction Initiation: Cool the solution to 55-60°C and add 22.4g (0.187 mol) of trimethyl orthoacetate and 0.32g of p-toluenesulfonic acid.
-
Reaction and Methanol (B129727) Removal: Maintain the reaction at this temperature for 1-1.5 hours. During the reaction, methanol is generated. Remove the methanol by intermittent vacuum distillation to drive the reaction forward.
-
Supplemental Addition: After the initial reaction period, add an additional 6.6g of trimethyl orthoacetate and continue the reaction for another 0.5 hours.
-
Hydrolysis: Cool the reaction mixture to 30°C and add 21-37g of water. Stir for 1 hour to hydrolyze the intermediate cyclic acetal, forming a mixture of sucrose-4-acetate and sucrose-6-acetate.
-
Isomerization: Add 1.2-2.4g of tert-butylamine (B42293) and continue stirring at 30°C for 3 hours to convert the sucrose-4-acetate to the more stable sucrose-6-acetate.
-
Work-up: Recover the majority of the solvent to obtain the final product.
Reaction of Trimethyl Orthoformate with Glycerol
This protocol is based on a study of glycerol valorization.[2]
-
Reactant Mixture: In a round-bottomed flask, combine 0.5 g (5.43 mmol) of glycerol, 5.9 mL (54.3 mmol) of trimethyl orthoformate, and a catalytic amount of a Brønsted acidic ionic liquid (e.g., BSMImHSO4, 3% mol/mol relative to glycerol).
-
Reaction Conditions: Stir the mixture at 90°C.
-
Methanol Removal: Distill off the methanol as it is formed by heating the condenser to 70°C.
-
Reaction Completion and Work-up: After 1 hour, cool the mixture.
-
Purification: Pass the solution through a short plug of alumina.
-
Isolation: Concentrate the filtered solution under vacuum (60°C, 35 mbar) to obtain the final product.
Reaction Pathways and Workflows
The following diagrams illustrate the logical workflow for the described reactions.
Caption: Workflow for Sucrose-6-Acetate Synthesis.
Caption: Workflow for Glycerol Reaction.
References
A Comparative Guide to the Validation of Analytical Methods for Sucrose Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and quantification of impurities in sucrose (B13894) are critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of common analytical methods for sucrose impurity profiling, complete with experimental data and detailed protocols. The information presented is intended to assist researchers and drug development professionals in selecting and validating appropriate analytical techniques for their specific needs.
Comparison of Analytical Methods
The selection of an analytical method for sucrose impurity profiling depends on several factors, including the nature of the impurities, the required sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) or Evaporative Light Scattering (ELS) detection, and Gas Chromatography with Flame Ionization Detection (GC-FID) are among the most widely used techniques.
Table 1: Comparison of Validation Parameters for Analytical Methods
| Validation Parameter | HPLC-RI | HPLC-ELSD | GC-FID (with derivatization) |
| Limit of Detection (LOD) | 0.06 - 0.14 mg/mL | 2.5 - 12.5 mg/L | ~0.11 - 0.20 mM |
| Limit of Quantitation (LOQ) | 0.22 - 0.48 mg/mL | 12.0 - 30.0 mg/L | ~0.44 - 0.70 mg/mL |
| Linearity (R²) | >0.998 | >0.999 | >0.998 |
| Accuracy (% Recovery) | 90 - 110% | 86 - 119% | 92 - 118% (for monoesters) |
| Precision (%RSD) | < 2.0% | < 6.0% | < 5.0% |
Note: The values presented are indicative and may vary depending on the specific impurity, matrix, and experimental conditions.
Experimental Workflow and Method Validation
The validation of an analytical method ensures that it is suitable for its intended purpose. The workflow for validating a method for sucrose impurity profiling typically involves several stages, from initial setup to ongoing performance verification.
Caption: General workflow for analytical method validation.
Detailed Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are outlines of protocols for HPLC-RI, HPLC-ELSD, and GC-FID.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)
This method is widely used for the quantitative analysis of sugars due to its universal response to non-chromophoric compounds.
Sample Preparation:
-
Accurately weigh approximately 10 g of the sucrose sample.
-
Dissolve the sample in 50 mL of deionized water in a 100 mL volumetric flask.
-
Shake the solution continuously for 15 minutes to ensure complete dissolution.
-
Dilute to the mark with deionized water and mix thoroughly.
-
Filter the solution through a 0.45 µm membrane filter prior to injection.
Chromatographic Conditions:
-
Column: Amino-based column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (75:25, v/v)
-
Flow Rate: 0.9 mL/min
-
Column Temperature: 35 °C
-
Detector: Refractive Index (RI) Detector
-
Injection Volume: 10 µL
Validation: The method should be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[1][2][3]
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
HPLC-ELSD offers higher sensitivity than RI detection and is compatible with gradient elution, allowing for the separation of a wider range of impurities.
Sample Preparation: Follow the same procedure as for HPLC-RI.
Chromatographic Conditions:
-
Column: HILIC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Gradient elution with Acetonitrile and Water may be employed for complex samples. A typical starting condition is 75:25 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: Evaporative Light Scattering Detector (ELSD)
-
Nebulizer Temperature: 30 °C
-
Evaporator Temperature: 30 °C
-
Gas Flow Rate: 1.4 SLM
-
-
Injection Volume: 10 µL
Validation: Similar to HPLC-RI, the method must be validated according to ICH guidelines.[1][2][3] The non-linear response of the ELSD detector should be considered when establishing the calibration curve.
Gas Chromatography with Flame Ionization Detection (GC-FID) following Derivatization
GC-FID is a highly sensitive method for the analysis of volatile and semi-volatile impurities. For non-volatile sugars, a derivatization step is required to increase their volatility.
Derivatization (Acylation):
-
Weigh 5 mg each of the dried sucrose sample and reference standards into separate reaction vials.
-
Add 0.5 mL of N-Methyl-bis(trifluoroacetamide) (MBTFA) and 0.5 mL of pyridine (B92270) to each vial.[1]
-
Cap the vials and heat at 65 °C for 1 hour with stirring.[1]
-
After the reaction is complete, the sample is ready for injection.
Chromatographic Conditions:
-
Column: Mid-polarity column (e.g., 14% cyanopropylphenyl polysiloxane, 30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium or Nitrogen
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes
-
Ramp to 250 °C at 10 °C/min
-
Hold at 250 °C for 5 minutes
-
-
Detector: Flame Ionization Detector (FID)
-
Detector Temperature: 300 °C
-
Injection Volume: 1 µL
Validation: The validation of the GC-FID method should follow ICH guidelines, with particular attention to the consistency and completeness of the derivatization reaction.[1][2][3]
Signaling Pathway of Impurity Impact
Impurities in sucrose can have a significant impact on the stability and efficacy of pharmaceutical formulations, particularly biotherapeutics. The following diagram illustrates the potential signaling pathway of how impurities can lead to protein aggregation.
Caption: Impact of impurities on protein stability.
References
Efficacy of different acid catalysts for orthoester formation.
For Researchers, Scientists, and Drug Development Professionals
The synthesis of orthoesters, versatile functional groups crucial in drug development and organic synthesis, is predominantly catalyzed by acids. The choice of catalyst significantly impacts reaction efficiency, yield, and substrate compatibility. This guide provides an objective comparison of common acid catalysts for orthoester formation, supported by experimental data, to facilitate catalyst selection for specific research and development needs.
Performance Comparison of Acid Catalysts
The efficacy of an acid catalyst in orthoester formation is typically evaluated based on reaction yield, reaction time, and catalyst loading. While a single study with a direct comparison of all catalyst types under identical conditions is not extensively documented, the following table summarizes the performance of representative Brønsted and Lewis acids based on available literature.
| Catalyst Type | Specific Catalyst Example | Typical Catalyst Loading (mol%) | Typical Reaction Conditions | Reported Yield (%) | Key Advantages | Key Disadvantages |
| Brønsted Acid | p-Toluenesulfonic acid (p-TSA) | 1-10 | Refluxing alcohol or inert solvent with alcohol | Good to excellent | Inexpensive, readily available, effective for simple substrates.[1][2] | Can be harsh for sensitive functional groups, requires elevated temperatures. |
| Brønsted Acid | Anhydrous Hydrogen Chloride (HCl) | Stoichiometric (in Pinner reaction) | Low temperature, anhydrous conditions | 87-91 (for triethyl orthoacetate from nitrile)[3] | High yielding for synthesis from nitriles. | Requires stoichiometric amounts, strictly anhydrous conditions are crucial.[3] |
| Lewis Acid | Scandium Triflate (Sc(OTf)₃) | 1-10 | Mild conditions (room temperature to moderate heating) | Good to excellent | Highly efficient at low loadings, water-tolerant, recyclable, chemoselective.[4][5] | Higher cost compared to simple Brønsted acids.[4] |
| Lewis Acid | Boron Trifluoride Etherate (BF₃·OEt₂) | Catalytic to stoichiometric | Varies from low to room temperature | Good to excellent | Powerful Lewis acid, effective for a wide range of substrates.[6] | Moisture-sensitive, can be corrosive, may require inert atmosphere.[6] |
Mechanism of Acid-Catalyzed Orthoester Formation
Acid catalysis is essential for the formation of orthoesters from nitriles (Pinner reaction) or through transesterification of an existing orthoester with an alcohol. The general mechanism involves the activation of the substrate by the acid catalyst.
In the case of the Pinner reaction, the acid protonates the nitrile, making it more susceptible to nucleophilic attack by an alcohol.[7] Subsequent steps involving further alcohol addition and elimination of ammonia (B1221849) lead to the orthoester.
In transesterification, the acid protonates one of the alkoxy groups of the starting orthoester, facilitating its departure as an alcohol and forming a stabilized carbocation intermediate. This intermediate is then attacked by the new alcohol to form the desired orthoester.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for orthoester formation using different types of acid catalysts.
Protocol 1: Synthesis of Triethyl Orthoacetate using a Brønsted Acid (Anhydrous HCl)
This protocol is adapted from a literature procedure for the synthesis of triethyl orthoacetate from acetonitrile (B52724) and ethanol (B145695).[3]
Materials:
-
Acetonitrile (10 moles)
-
Ethanol (35.5 moles total)
-
Decaline (B1670448) (solvent)
-
Anhydrous Hydrogen Chloride (10.5 moles)
-
Sodium Ethylate solution in ethanol
Procedure:
-
A solution of acetonitrile (10 moles) and ethanol (10.5 moles) in decaline is cooled to -10°C.
-
Anhydrous hydrogen chloride (10.5 moles) is introduced into the stirred solution while maintaining a low temperature.
-
The reaction mixture is warmed to 30°C and stirred for several hours to allow for the crystallization of the imidoethyl ester hydrochloride intermediate.
-
Additional ethanol (25 moles) is added, and the mixture is neutralized with a 20% solution of sodium ethylate in ethanol.
-
The reaction is stirred at 35°C for 5 hours.
-
The precipitated ammonium (B1175870) chloride is removed by centrifugation.
-
The filtrate is treated with a slight excess of sodium ethanolate (B101781) solution.
-
The final product, triethyl orthoacetate, is isolated by vacuum distillation.[3]
Protocol 2: General Procedure for p-Toluenesulfonic Acid (p-TSA) Catalyzed Reactions
This is a general procedure based on the common use of p-TSA in acid-catalyzed reactions.[8]
Materials:
-
Carbonyl compound or nitrile (1 mmol)
-
Alcohol (3-5 equivalents)
-
p-Toluenesulfonic acid (0.1 mmol, 10 mol%)
-
Anhydrous solvent (e.g., toluene (B28343) or ethanol)
Procedure:
-
To a solution of the starting material (1 mmol) and the alcohol (3-5 mmol) in the chosen solvent (10 mL), add p-toluenesulfonic acid (10 mol%).
-
The reaction mixture is stirred and heated to reflux.
-
The reaction progress is monitored by an appropriate technique (e.g., TLC or GC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is quenched with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with a suitable organic solvent (e.g., ethyl acetate).[8]
-
The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or distillation.
Protocol 3: Scandium Triflate (Sc(OTf)₃) Catalyzed Reactions
This generalized protocol is based on the efficient catalysis by scandium triflate in various organic transformations.[5]
Materials:
-
Substrate (e.g., aziridine (B145994) for aminolysis, 1 mmol)
-
Nucleophile (e.g., amine, 1.2 mmol)
-
Scandium Triflate (0.01 mmol, 1 mol%)
-
Anhydrous solvent (e.g., CH₂Cl₂)
Procedure:
-
To a stirred solution of the substrate (1 mmol) and the nucleophile (1.2 mmol) in the solvent at room temperature, add scandium triflate (1 mol%).
-
The reaction is stirred at room temperature, and its progress is monitored by TLC.
-
Upon completion (typically within an hour for efficient reactions), the reaction is quenched with water.
-
The aqueous layer is extracted with an organic solvent.
-
The combined organic layers are dried and concentrated.
-
The product is purified by standard methods. The aqueous layer can be concentrated to recover the catalyst.[5]
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for an acid-catalyzed orthoester synthesis experiment.
Caption: Generalized workflow for acid-catalyzed orthoester synthesis.
Conclusion
The selection of an acid catalyst for orthoester formation is a critical decision that depends on the substrate's nature, desired reaction conditions, and economic considerations. Brønsted acids like p-TSA and HCl are cost-effective and suitable for robust substrates. In contrast, Lewis acids such as scandium triflate offer higher efficiency, milder reaction conditions, and greater functional group tolerance, making them ideal for complex and sensitive molecules often encountered in drug development. This guide provides a foundational comparison to aid researchers in making an informed choice of catalyst for their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.org.za [scielo.org.za]
- 3. prepchem.com [prepchem.com]
- 4. Scandium Triflate: A Versatile Catalyst with Promising Applications | Scandium [scandium.org]
- 5. Scandium Triflate Catalyzed Aminolysis of meso-Aziridines [organic-chemistry.org]
- 6. What are Boron Trifluoride Etherate uses in Organic Chemistry? - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
